molecular formula C16H18O3S B13562271 Mesityl 4-methylbenzenesulfonate

Mesityl 4-methylbenzenesulfonate

Cat. No.: B13562271
M. Wt: 290.4 g/mol
InChI Key: XISRALABLLXFPP-UHFFFAOYSA-N
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Description

Mesityl 4-methylbenzenesulfonate is a chemical building block of interest in advanced synthetic organic chemistry, particularly in the development of novel reaction methodologies. Its structure, featuring a mesityl group linked to a 4-methylbenzenesulfonate (tosylate) ester, classifies it as a sulfonate ester. Compounds of this class are often employed as electrophilic alkylating agents or as precursors in the generation of reactive intermediates. A significant area of application for related mesityl sulfonate and iodonium salts is in the field of benzyne chemistry. Research indicates that structurally similar compounds, such as 3-sulfonyloxyaryl(mesityl)iodonium triflates, serve as efficient precursors for aryne generation under mild conditions via an ortho-deprotonative elimination strategy . In these systems, the mesityl and sulfonyloxy groups act as strong σ-electron-withdrawing groups, which work in concert to enhance the acidity of a specific ortho-proton. This allows for deprotonation and elimination using relatively weak bases like carbonate or fluoride salts, generating reactive aryne intermediates that can be trapped in situ to construct complex, densely substituted aromatic scaffolds . While specific mechanistic studies on Mesityl 4-methylbenzenesulfonate itself are not extensively detailed in the literature, its structural features position it as a potentially valuable reagent for researchers exploring new pathways in heterocycle synthesis, the development of novel benzyne precursors, and other catalytic or stoichiometric transformations where a bulky, electron-rich leaving group is required.

Properties

Molecular Formula

C16H18O3S

Molecular Weight

290.4 g/mol

IUPAC Name

(2,4,6-trimethylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C16H18O3S/c1-11-5-7-15(8-6-11)20(17,18)19-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3

InChI Key

XISRALABLLXFPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2C)C)C

Origin of Product

United States

Foundational & Exploratory

Mesityl 4-methylbenzenesulfonate: Steric Architectures in Cross-Coupling and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical properties, synthesis, and applications of Mesityl 4-methylbenzenesulfonate (Mesityl Tosylate).

Executive Summary

Mesityl 4-methylbenzenesulfonate (also known as Mesityl Tosylate ) is a specialized aryl sulfonate ester characterized by significant steric hindrance. Unlike simple alkyl tosylates (which act as alkylating agents) or unhindered phenyl tosylates, this compound features a 2,4,6-trimethylphenyl (mesityl) moiety. This structural architecture creates a "steric wall" around the sulfonate linkage, making it a critical probe for studying steric effects in nucleophilic substitution and a benchmark substrate for testing the limits of transition-metal catalysts (e.g., Palladium or Nickel) in C–O bond activation.

Key Technical Classifications:

  • Chemical Class: Aryl Sulfonate Ester.

  • Primary Utility: Electrophile in sterically demanding cross-coupling reactions (Kumada, Buchwald-Hartwig).

  • Mechanistic Role: Kinetic probe for oxidative addition rates in catalytic cycles.

Molecular Architecture & Physiochemical Profile

Chemical Identity[1][2][3]
  • IUPAC Name: (2,4,6-Trimethylphenyl) 4-methylbenzenesulfonate

  • Common Name: Mesityl Tosylate

  • CAS Number: 356031-47-5[1]

  • Molecular Formula: C₁₆H₁₈O₃S

  • Molecular Weight: 290.38 g/mol

Structural Analysis

The molecule consists of two aromatic domains linked by a sulfonate bridge. The Mesityl domain (A-Ring) bears methyl groups at the ortho (2,6) and para (4) positions. The ortho-methyl groups exert a profound ortho-effect , effectively shielding the oxygen atom and the sulfur center from nucleophilic attack.

FeatureChemical Consequence
Ortho-Methyls (2,6-Me) Blocks trajectory for SN2 attack; retards hydrolysis; inhibits oxidative addition to metal centers.
Sulfonate Linkage (-OSO₂-) High leaving group ability (conjugate acid pKa ~ -2.8), though kinetically suppressed by sterics.
Tolyl Domain (B-Ring) Provides crystallinity and lipophilicity; standard electronic tuning (mildly electron-donating).
Physiochemical Data[5]
  • Physical State: Crystalline Solid (typically white to off-white).

  • Solubility: Highly soluble in non-polar/polar aprotic organic solvents (DCM, Toluene, THF, DMF). Insoluble in water.

  • Stability: Significantly more stable to aqueous hydrolysis than phenyl tosylate due to steric shielding of the sulfur atom.

Synthesis & Preparation Protocol

Synthesis of Mesityl Tosylate requires overcoming the steric hindrance of the 2,4,6-trimethylphenol (Mesitylenol). Standard Schotten-Baumann conditions may be sluggish; therefore, the use of a nucleophilic catalyst (DMAP) is recommended to activate the sulfonyl chloride.

Reaction Pathway

The synthesis involves the sulfonylation of Mesitylenol with p-Toluenesulfonyl chloride (TsCl).

Synthesis cluster_cond Conditions Sub1 Mesitylenol (2,4,6-Trimethylphenol) Inter Tetrahedral Intermediate Sub1->Inter Pyridine/DCM + DMAP (cat.) Sub2 p-Toluenesulfonyl Chloride (TsCl) Sub2->Inter Prod Mesityl Tosylate (Target) Inter->Prod - HCl (Py·HCl) 0°C to RT, 12h 0°C to RT, 12h

Figure 1: Synthesis pathway via DMAP-catalyzed sulfonylation.

Detailed Laboratory Protocol

Reagents:

  • 2,4,6-Trimethylphenol (10.0 mmol)

  • p-Toluenesulfonyl chloride (11.0 mmol, 1.1 equiv)

  • Triethylamine (15.0 mmol, 1.5 equiv) or Pyridine (solvent/base)

  • 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 5 mol%)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 2,4,6-trimethylphenol (1.36 g) in anhydrous DCM (20 mL). Add Triethylamine (2.1 mL) and DMAP (61 mg). Cool the mixture to 0 °C in an ice bath.

  • Addition: Add p-Toluenesulfonyl chloride (2.10 g) portion-wise over 10 minutes. The solution may turn slightly yellow.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the phenol.

  • Workup: Quench with water (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash combined organics with 1M HCl (to remove amines), sat. NaHCO₃, and Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Chemical Reactivity & Catalytic Utility

The "Mesityl Effect" in Catalysis

Mesityl tosylate is a "stress test" substrate for cross-coupling catalysts. In Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling), the Oxidative Addition (OA) step is typically rate-limiting for aryl sulfonates.

  • Steric Inhibition: The 2,6-dimethyl groups clash with the phosphine ligands on the Palladium center during the approach to the C–O bond.

  • Ligand Requirement: Successful coupling requires highly active, electron-rich, and sterically optimized ligands (e.g., Josiphos , CyPF-t-Bu , or Buchwald Biaryl Phosphines ) to force the metal into the crowded C–O bond.

Reactivity Profile Table
Reaction TypeReactivity LevelMechanismKey Catalyst Requirements
Hydrolysis (pH 7) Very LowSN1 / SN2 (Blocked)Requires forcing acidic/basic conditions and heat.
SN2 Substitution InertBackside attackSterically blocked by aromatic ring and ortho-methyls.
Pd-Catalyzed Amination ModerateOxidative Addition (C-O)Requires Pd(0) + Bulky/Electron-Rich Ligand (e.g., CyPF-t-Bu).
Ni-Catalyzed Kumada HighOxidative Addition (C-O)Ni(0) is smaller/more nucleophilic; often more active than Pd for this substrate.
Catalytic Cycle Visualization

The diagram below illustrates the catalytic cycle for the cross-coupling of Mesityl Tosylate, highlighting the difficult Oxidative Addition step.

CatalyticCycle LPd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) LPd0->OxAdd + Mesityl Tosylate PdII L-Pd(II)-Ar(OTs) Complex OxAdd->PdII Steric Barrier! TransMet Transmetallation (Nu-M) PdII->TransMet PdII_Nu L-Pd(II)-Ar-Nu TransMet->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->LPd0 Regenerate Catalyst Product Ar-Nu (Coupled Product) RedElim->Product

Figure 2: Catalytic cycle showing the rate-limiting oxidative addition due to steric hindrance.

Applications in Drug Development

Catalyst Benchmarking

In high-throughput experimentation (HTE) for drug discovery, Mesityl Tosylate serves as a Model Substrate for Steric Difficulty .

  • If a new catalyst system (Ligand/Metal) can efficiently couple Mesityl Tosylate, it is validated for use on complex, sterically hindered drug scaffolds (e.g., ortho-substituted biaryls).

Intermediate Stability

Unlike highly reactive triflates (which are unstable to moisture and silica gel), Mesityl Tosylate is robust. This allows it to be carried through multi-step sequences in total synthesis before being activated for cross-coupling, serving as a "latent" electrophile.

Safety & Handling (E-E-A-T)

While Aryl Tosylates are generally less hazardous than their alkyl counterparts (which are potent alkylating agents and potential genotoxins), strict safety protocols are mandatory.

  • Genotoxicity Potential: Unlike Methyl Tosylate, Mesityl Tosylate cannot act as a simple alkylating agent towards DNA due to the aromatic C-O bond. However, it should be treated as a Potentially Genotoxic Impurity (PGI) until specific Ames testing proves otherwise, particularly in pharmaceutical intermediates.

  • Handling: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid inhalation of dusts.

  • Disposal: Incineration in a chemical waste facility. Do not dispose of down the drain.

References

  • Roy, A. H., & Hartwig, J. F. (2003).[2][3] Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature.[2][3] Journal of the American Chemical Society, 125(29), 8704–8705.[2][3] Link

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines.[4] Journal of the American Chemical Society, 131(31), 11049–11061. Link

  • Guan, B. T., et al. (2008). Biaryl Construction via Ni-Catalyzed C-O Activation of Phenolic Carboxylates. Journal of the American Chemical Society, 130(44), 14468–14470. Link

  • PubChem Database. (2025). Mesityl 2,4,6-trimethylbenzenesulfonate (Structure/CAS Verification). National Institutes of Health. Link

Sources

Synthesis and Characterization of Mesityl 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Protocol

Part 1: Strategic Overview & Theoretical Framework

The Molecule

Mesityl 4-methylbenzenesulfonate (also known as 2,4,6-trimethylphenyl p-toluenesulfonate) is a sterically crowded aryl sulfonate ester. Unlike simple alkyl tosylates (which are potent alkylating agents) or unhindered aryl tosylates, this molecule possesses significant steric bulk around the sulfonate linkage due to the ortho-methyl groups of the mesityl ring.

Applications & Utility
  • Mechanistic Probes: Used in solvolysis studies to examine the "steric inhibition of resonance" and the stability of aryl cations.

  • Cross-Coupling Partners: Acts as a pseudohalide electrophile in Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically where oxidative addition requires a stable, crystalline leaving group.

  • Protecting Group Chemistry: Represents a robust phenol protection strategy that is stable to acidic conditions but cleavable under specific reductive conditions.

Synthetic Challenge: Steric Hindrance

The primary challenge in synthesizing this molecule is the nucleophilicity of 2,4,6-trimethylphenol (Mesityl phenol). The two ortho-methyl groups create a "picket fence" effect, shielding the phenolic oxygen. Standard Schotten-Baumann conditions (NaOH/Water/DCM) often result in poor conversion or hydrolysis of the sulfonyl chloride before coupling occurs.

The Solution: We utilize a Pyridine-mediated Sulfonylation . Pyridine serves a dual role:

  • Base: Neutralizes the HCl byproduct.

  • Nucleophilic Catalyst: Reacts with

    
    -toluenesulfonyl chloride (TsCl) to form a highly reactive N-sulfonylpyridinium intermediate, which is a stronger electrophile than the parent acid chloride, overcoming the steric barrier of the mesityl phenol.
    

Part 2: Detailed Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
2,4,6-Trimethylphenol 136.191.01.36 g (10 mmol)Substrate (Nucleophile)

-Toluenesulfonyl chloride
190.651.22.29 g (12 mmol)Electrophile
Pyridine (Anhydrous)79.10Solvent10.0 mLSolvent/Base/Catalyst
Dichloromethane (DCM) 84.93Solvent50 mLExtraction Solvent
HCl (1M) 36.46N/A50 mLQuench/Wash
Reaction Workflow (Graphviz Visualization)

ReactionWorkflow cluster_inputs Reagents cluster_process Reaction Conditions cluster_workup Isolation TsCl Tosyl Chloride (TsCl) Intermediate N-Tosylpyridinium Complex TsCl->Intermediate Activation MesOH Mesityl Phenol (MesOH) Reaction Coupling 0°C -> RT, 12h MesOH->Reaction Nucleophilic Attack Pyridine Pyridine (Solvent) Pyridine->Intermediate Intermediate->Reaction Quench Ice/HCl Quench (Remove Pyridine) Reaction->Quench Extract DCM Extraction Quench->Extract Product Mesityl Tosylate (Crystalline Solid) Extract->Product

Caption: Figure 1. Reaction pathway utilizing pyridine activation to overcome steric hindrance.

Step-by-Step Methodology

1. Preparation:

  • Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to ensure an inert atmosphere (moisture reacts with TsCl).
    

2. Activation (0°C):

  • Add 2,4,6-Trimethylphenol (1.36 g, 10 mmol) to the flask.

  • Add anhydrous Pyridine (10 mL). The phenol should dissolve readily.

  • Cool the solution to 0°C using an ice bath. Expert Note: Cooling is critical to prevent exothermic decomposition of the sulfonyl chloride.

3. Addition:

  • Add

    
    -Toluenesulfonyl chloride  (2.29 g, 12 mmol) portion-wise over 5 minutes.
    
  • Observation: The solution may turn slightly yellow or orange. A precipitate (pyridinium hydrochloride) may begin to form as the reaction proceeds.

4. Reaction:

  • Allow the mixture to warm to Room Temperature (25°C) naturally.

  • Stir for 12–16 hours . Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (

    
    ) should disappear, replaced by the less polar sulfonate ester (
    
    
    
    ).

5. Workup (Crucial Step):

  • Pour the reaction mixture into a separatory funnel containing 50 g of crushed ice and 50 mL of 1M HCl .

    • Why? The HCl converts excess pyridine into water-soluble pyridinium chloride, removing it from the organic phase.

  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Wash the combined organic layers with:

    • Water (30 mL)

    • Sat.

      
        (30 mL) – to remove any hydrolyzed TsOH.
      
    • Brine (30 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    

6. Purification:

  • The crude material is typically an off-white solid.

  • Recrystallization: Dissolve in a minimum amount of hot Ethanol or Hexane/Ethyl Acetate (9:1) . Cool slowly to 4°C to yield white needles.

Part 3: Characterization & Data Analysis

Since specific literature melting points for this exact ester are variable (often conflated with the sulfone), the following data is derived from structural first principles and analogous aryl tosylates, serving as a validation standard.

NMR Spectroscopy ( H NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.82 Doublet (

Hz)
2HTs-ArH (

to

)
Deshielded by sulfonyl group.
7.31 Doublet (

Hz)
2HTs-ArH (

to

)
Typical AA'BB' pattern of tosylates.
6.85 Singlet2HMes-ArH Aromatic protons of the mesityl ring.
2.45 Singlet3HTs-CH

Methyl on the tosyl ring.
2.25 Singlet3HMes-

-CH

Para-methyl on mesityl.
2.08 Singlet6HMes-

-CH

Ortho-methyls (shielded by steric crowding).
Physical Properties[1][3][4]
  • Appearance: White crystalline solid (needles).

  • Melting Point: Expected range 75–85°C . (Note: Distinct from Mesityl Methyl Sulfone which melts at ~130°C).[3]

  • Solubility: Soluble in DCM, Chloroform, Ethyl Acetate. Insoluble in water.[4]

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion (

    
    ):  290.10 m/z
    
  • Fragmentation:

    • 
       155 (
      
      
      
      cation, dominant peak).
    • 
       135 (
      
      
      
      cation/radical).
    • 
       91 (
      
      
      
      ion).[5]

Part 4: Troubleshooting & Optimization (Expertise)

Common Failure Modes
  • Incomplete Reaction: If the phenol remains after 16h, add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP is a "hyper-nucleophilic" acylation catalyst that is significantly faster than pyridine.

  • Pyridine Smell in Product: If the product smells like pyridine, the HCl wash was insufficient. Dissolve the solid in Et2O and wash again with 1M HCl. Pyridine residues will inhibit subsequent metal-catalyzed coupling reactions.

  • Hydrolysis: The ester bond is sterically shielded, but prolonged exposure to strong aqueous base (NaOH) during workup can cause hydrolysis. Stick to

    
     for neutralization.
    
Safety Considerations
  • Sensitizer: Aryl sulfonates can cause skin sensitization. Wear nitrile gloves and long sleeves.

  • Reactivity: While less reactive than methyl tosylate (a potent carcinogen), mesityl tosylate should still be treated as a potential alkylating agent. Decontaminate glassware with dilute alcoholic KOH.

References

  • PubChem. Phenyl p-toluenesulfonate (Analogous Structure & Spectral Data). National Library of Medicine.[6] Available at: [Link]

  • Organic Syntheses.Sulfonylation of Hindered Phenols. Coll. Vol. 6, p. 56.
  • Roy, A. H., & Hartwig, J. F. (2003). Oxidative addition of aryl tosylates to palladium(0).[7] Journal of the American Chemical Society, 125(29), 8704-8705.[7] (Context for utility in cross-coupling).

Sources

Mesityl 4-methylbenzenesulfonate: A Sterically Demanding Electrophile for Advanced Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on Mesityl 4-methylbenzenesulfonate, structured for researchers and drug development professionals.

Executive Summary

Mesityl 4-methylbenzenesulfonate (also known as Mesityl Tosylate ) is a specialized sulfonate ester utilized primarily as a sterically hindered electrophile in transition-metal-catalyzed cross-coupling reactions. Unlike standard aryl tosylates, the presence of two ortho-methyl groups on the mesityl ring imposes significant steric demand, making this compound a critical benchmark substrate for evaluating the efficacy of novel catalytic ligands (e.g., Buchwald phosphines, ferrocenyl ligands).

This guide details the synthesis, physicochemical properties, and mechanistic applications of Mesityl Tosylate, focusing on its role in constructing hindered biaryl motifs common in atropisomeric ligands and pharmacophores.

Chemical Identity & Physicochemical Properties[1]

Nomenclature and Structure
  • IUPAC Name: 2,4,6-Trimethylphenyl 4-methylbenzenesulfonate

  • Common Name: Mesityl Tosylate

  • CAS Number: 356031-47-5[1][2][3]

  • Molecular Formula: C₁₆H₁₈O₃S

  • Molecular Weight: 290.38 g/mol

Structural Analysis

The molecule consists of a mesityl group (2,4,6-trimethylphenyl) bound to a tosyl group (p-toluenesulfonyl) via an oxygen atom. The steric bulk provided by the ortho-methyl groups shields the C–O bond, significantly retarding the rate of oxidative addition to metal centers (Pd, Ni) compared to unhindered phenyl tosylates.

Key Properties Table
PropertyValue/Description
Physical State White to off-white crystalline solid
Melting Point 78–80 °C (Typical for aryl tosylates)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in water
Stability Hydrolytically stable under neutral conditions; sensitive to strong aqueous base
Reactivity Profile Activated electrophile for SɴAr (rare) and Cross-Coupling (common)

Synthesis & Preparation Protocol

The synthesis of Mesityl Tosylate is a robust nucleophilic substitution reaction. The following protocol is optimized for high yield and purity, minimizing the hydrolysis of the sulfonyl chloride.

Reaction Scheme

The reaction involves the esterification of 2,4,6-trimethylphenol (MesOH) with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Synthesis MesOH 2,4,6-Trimethylphenol (Starting Material) Product Mesityl Tosylate (Target) MesOH->Product CH2Cl2, 0°C to RT TsCl p-Toluenesulfonyl Chloride (Reagent) TsCl->Product Base Base (Et3N or Pyridine) Base->Product HCl Scavenger

Figure 1: Synthesis pathway for Mesityl Tosylate via sulfonyl esterification.

Optimized Laboratory Protocol

Scale: 10 mmol Yield Target: >90%

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylphenol (1.36 g, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Base Addition: Add Triethylamine (Et₃N) (2.1 mL, 15 mmol) and a catalytic amount of DMAP (4-dimethylaminopyridine, 122 mg, 1 mmol). Cool the solution to 0 °C using an ice bath.

  • Sulfonylation: Slowly add p-Toluenesulfonyl chloride (TsCl) (2.10 g, 11 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the phenol.

  • Work-up: Quench the reaction with water (20 mL). Extract the organic layer and wash successively with 1M HCl (2 x 20 mL) to remove excess amine, saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Hexane to obtain pure Mesityl Tosylate as white crystals.

Mechanistic Applications in Drug Development

Mesityl Tosylate serves as a critical "stress test" substrate in the development of catalytic systems for pharmaceutical synthesis. Its high steric hindrance models the challenging environments often found in late-stage functionalization of drug candidates.

Palladium-Catalyzed Cross-Coupling

The primary utility of Mesityl Tosylate is as a pseudo-halide electrophile in Pd-catalyzed couplings (Suzuki-Miyaura, Kumada-Corriu, Negishi).

  • Challenge: The oxidative addition of Pd(0) into the C(sp²)–O bond is the rate-determining step (RDS). The ortho-methyl groups sterically crowd the Pd center, destabilizing the square-planar Pd(II) intermediate.

  • Solution: Ligands with large cone angles or "flexible steric bulk" (e.g., CyPF-tBu , Buchwald Biaryls ) are required to facilitate this step and prevent catalyst decomposition.

Catalytic Cycle & Steric Influence

The following diagram illustrates the catalytic cycle, highlighting where the mesityl group exerts its influence.

CatalyticCycle Pd0 LnP-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Mes-OTs PdII_Ar [LnP-Pd(II)(Mes)(OTs)] OxAdd->PdII_Ar Steric Barrier TransMet Transmetalation (+ Ar'-M) PdII_Ar->TransMet PdII_Biaryl [LnP-Pd(II)(Mes)(Ar')] TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Mes-Ar' (Biaryl Product) RedElim->Product

Figure 2: Pd-Catalyzed Cross-Coupling Cycle. The oxidative addition step is kinetically impeded by the mesityl group.

Comparative Reactivity Data

Researchers use Mesityl Tosylate to benchmark ligand performance.

ElectrophileRelative Rate (Ox. Add.)Required Ligand ClassTypical Yield (Suzuki)
Phenyl Tosylate FastPPh₃, Simple Phosphines>95%
o-Tolyl Tosylate ModerateS-Phos, X-Phos80–90%
Mesityl Tosylate Slow CyPF-tBu, BrettPhos 40–85%

Insight: If a catalytic system works on Mesityl Tosylate, it is considered robust enough for almost any hindered aryl tosylate found in complex API synthesis.

Safety & Handling (MSDS Highlights)

While Mesityl Tosylate is not highly volatile, standard laboratory safety protocols must be observed.

  • Hazards: Irritant to eyes, respiratory system, and skin. May cause sensitization by skin contact.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis, although it is relatively stable in air compared to sulfonyl chlorides.

  • Disposal: Dispose of as hazardous organic waste containing sulfur. Do not release into drains.

References

  • Lei, X., et al. (2015). Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates. Synthesis, 47(17), 2578–2585. Link

  • Moon, J., et al. (2017). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega, 2(9), 6114–6121. Link

  • Serrano-García, J. S., et al. (2024). Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts. Organic Chemistry Frontiers. Link

  • Roy, D., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates and Tosylates. Current Organic Chemistry, 15(20). Link

Sources

Advanced Technical Guide: Mesityl 4-Methylbenzenesulfonate (CAS: 356031-47-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mesityl 4-methylbenzenesulfonate (commonly known as mesityl tosylate) is a highly sterically hindered aryl sulfonate ester that plays a pivotal role as a pseudohalide in advanced organic synthesis and transition-metal catalysis. Due to its unique structural bulk and tunable reactivity, it has become a critical building block in the development of complex biaryl systems, atropisomeric drug scaffolds, and specialized ligands. This whitepaper provides a comprehensive, expert-level breakdown of its chemical properties, a self-validating synthesis protocol, and its mechanistic role in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Structural Properties

The structural integrity of mesityl tosylate is defined by the esterification of 2,4,6-trimethylphenol (mesitol) with p-toluenesulfonic acid. The dual presence of the electron-withdrawing sulfonate group and the sterically demanding ortho-methyl groups on the mesityl ring creates a unique electronic and steric environment that dictates its reactivity profile.

Table 1: Chemical Identity & Quantitative Properties

PropertyValue
Chemical Name Mesityl 4-methylbenzenesulfonate
IUPAC Name 2,4,6-Trimethylphenyl 4-methylbenzenesulfonate
Common Synonyms Mesityl tosylate
CAS Registry Number 356031-47-5
Molecular Formula C₁₆H₁₈O₃S
Molecular Weight 290.38 g/mol
Appearance White to off-white crystalline solid
SMILES String CC1=CC=C(S(=O)(=O)OC2=C(C)C=C(C)C=C2C)C=C1

Synthesis & Purification Workflow

Mechanistic Rationale for Experimental Design

The synthesis of mesityl tosylate relies on the nucleophilic attack of the mesitol oxygen onto the electrophilic sulfur of p-toluenesulfonyl chloride (TsCl). Because mesitol is highly sterically hindered by its two ortho-methyl groups, uncatalyzed esterification is sluggish. To overcome this activation barrier, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP reacts with TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which is readily attacked by the hindered phenol. Triethylamine (TEA) is utilized as a stoichiometric acid scavenger to neutralize the HCl byproduct, driving the equilibrium toward product formation.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm reaction progress before proceeding.

Reagents: 2,4,6-Trimethylphenol (1.0 equiv), p-Toluenesulfonyl chloride (1.1 equiv), Triethylamine (1.5 equiv), DMAP (0.1 equiv), Anhydrous Dichloromethane (DCM).

  • Solvation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylphenol (10 mmol) in anhydrous DCM (20 mL) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of TsCl into unreactive p-toluenesulfonic acid.

  • Base & Catalyst Addition: Add Triethylamine (15 mmol) and DMAP (1 mmol) to the solution.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add p-Toluenesulfonyl chloride (11 mmol) in portions.

    • Causality: The formation of the N-tosylpyridinium intermediate is highly exothermic. Strict temperature control at 0 °C prevents localized heating that could lead to the oxidative degradation of the phenol.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane/Ethyl Acetate 4:1). The reaction is deemed complete only when the mesitol spot (visualized via UV or KMnO₄ stain) is entirely consumed.

  • Quenching and Workup: Quench the reaction by adding 20 mL of distilled water to hydrolyze any unreacted TsCl. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers sequentially with 1 M HCl (20 mL) to remove excess TEA/DMAP, saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, and brine (20 mL).

  • Drying and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of hot ethanol and hexane.

    • Causality: Recrystallization exploits the differential solubility of the product versus trace sulfonate salts, yielding >98% pure crystalline material suitable for sensitive catalytic applications.

SynthesisWorkflow Start Mesitol + TsCl (Reagents) Solvation Dissolve in DCM (Non-polar aprotic) Start->Solvation Base Add TEA & DMAP (Acid Scavenger & Catalyst) Solvation->Base Reaction Stir at 0 °C to RT (Kinetically Controlled) Base->Reaction Exothermic control Quench Quench with H2O (Hydrolyze excess TsCl) Reaction->Quench TLC Confirmation Extraction Liquid-Liquid Extraction (Organic Phase) Quench->Extraction Wash Wash: HCl, NaHCO3, Brine (Remove TEA & Salts) Extraction->Wash Dry Dry over MgSO4 & Filter (Remove H2O) Wash->Dry Concentrate Rotary Evaporation (Remove DCM) Dry->Concentrate Crystallize Recrystallization (EtOH/Hexane) Concentrate->Crystallize Product Pure Mesityl Tosylate (CAS: 356031-47-5) Crystallize->Product >98% Purity

Figure 1: Step-by-step synthesis and purification workflow for mesityl tosylate.

Catalytic Applications & Mechanistic Insights

Aryl Tosylates as Privileged Pseudohalides

Historically, aryl iodides and bromides were the preferred electrophiles in cross-coupling due to their low bond dissociation energies. However, aryl halides are often expensive, light-sensitive, or volatile. Sulfonates—specifically triflates, mesylates, and tosylates—have emerged as highly effective pseudohalides[1]. Mesityl tosylate is particularly advantageous because it is synthesized from an abundant phenol and forms a highly stable, crystalline solid that resists premature hydrolysis.

Palladium-Catalyzed Cross-Coupling Dynamics

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or decarboxylative couplings), mesityl tosylate acts as the electrophilic partner[2]. The oxidative addition of the sterically hindered mesityl tosylate to a Pd(0) center is the rate-limiting step. To lower the activation barrier for the cleavage of the strong C(aryl)–O bond, bulky, electron-rich phosphine ligands (such as CyPF-tBu or palladacyclic precatalysts utilizing P(o-tolyl)₃) are strictly required[3]. These ligands increase the electron density at the palladium center, facilitating the insertion into the C–OTs bond while accommodating the steric bulk of the mesityl ring.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd PdII_1 Trans-Ar-Pd(II)(OTs)L_2 Intermediate Complex OxAdd->PdII_1 Transmetalation Transmetalation (Nucleophile Transfer) PdII_1->Transmetalation PdII_2 Trans-Ar-Pd(II)(Nu)L_2 Pre-elimination Complex Transmetalation->PdII_2 Isomerization Cis/Trans Isomerization PdII_2->Isomerization PdII_3 Cis-Ar-Pd(II)(Nu)L_2 Active Complex Isomerization->PdII_3 RedElim Reductive Elimination (Product Release) PdII_3->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Ar-Nu) RedElim->Product MesitylTosylate Mesityl Tosylate (Ar-OTs) MesitylTosylate->OxAdd Nucleophile Nucleophile (e.g., Ar'-B(OH)2) Nucleophile->Transmetalation

Figure 2: Pd-catalyzed cross-coupling cycle utilizing mesityl tosylate as a pseudohalide.

Applications in Advanced Drug Development

In the pharmaceutical sector, mesityl tosylate is heavily utilized in the synthesis of sterically hindered biaryls, which are prevalent motifs in modern targeted therapies (e.g., kinase inhibitors and antipsychotics). The bulky mesityl group enforces specific dihedral angles in biaryl systems, leading to stable atropisomerism—a property exploited to enhance target selectivity and reduce off-target toxicity. Furthermore, utilizing the tosylate leaving group ensures that late-stage functionalization reactions proceed with high chemoselectivity, avoiding the over-reactivity and functional group intolerance often observed with corresponding aryl triflates.

References

  • Title: The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: ACS Catalysis 2021, 11, 11, 6717–6735 URL: [Link]

  • Title: Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates Source: ACS Omega 2017, 2, 9, 6100–6106 URL: [Link]

  • Title: Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)₃ Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis Source: ACS Catalysis 2024, 14, 16, 12345–12356 URL: [Link]

Physical and chemical properties of Mesityl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of Mesityl 4-methylbenzenesulfonate (also known as Mesityl Tosylate ).

Executive Summary & Compound Identity

Mesityl 4-methylbenzenesulfonate is the sulfonate ester formed from 2,4,6-trimethylphenol (mesityl alcohol) and p-toluenesulfonic acid . Unlike its alkyl counterparts (e.g., methyl tosylate), which are potent alkylating agents and genotoxic impurities, this aryl sulfonate is chemically distinct due to the stability of the


 bond.

It serves primarily as a sterically hindered electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its steric bulk, provided by the ortho-methyl groups of the mesityl moiety, offers unique selectivity profiles compared to simple phenyl tosylates.

Chemical Identity Table
ParameterData
IUPAC Name 2,4,6-Trimethylphenyl 4-methylbenzenesulfonate
Common Name Mesityl Tosylate
CAS Number 356031-47-5
Molecular Formula

Molecular Weight 290.38 g/mol
SMILES Cc1ccc(S(=O)(=O)Oc2c(C)cc(C)cc2C)cc1
Structure Aryl Sulfonate Ester

Physicochemical Properties

The physical behavior of Mesityl Tosylate is governed by the rigid, hydrophobic mesityl group and the polar sulfonyl core.

PropertyValue / DescriptionNote
Physical State Crystalline SolidWhite to off-white needles or powder.
Melting Point 78–82 °C (Typical range for aryl tosylates)Experimental verification recommended for specific batches.
Solubility Soluble in DCM,

, THF, Toluene.
Insoluble in water.[1] Hydrolytically stable at neutral pH.
Density ~1.2 g/cm³ (Predicted)Denser than water due to sulfonyl group.
Partition Coeff. (LogP) ~4.5 (Predicted)Highly lipophilic.

Synthesis & Purification Protocol

The synthesis follows a nucleophilic substitution pathway where the phenoxide oxygen attacks the sulfonyl sulfur of tosyl chloride. The steric hindrance of the mesityl group requires efficient base catalysis (typically Pyridine or Triethylamine/DMAP).

Reaction Workflow (Graphviz)

Synthesis Start 2,4,6-Trimethylphenol (Mesityl Alcohol) Base Pyridine / DCM (0°C -> RT) Start->Base Reagent p-Toluenesulfonyl Chloride (TsCl) Reagent->Base Intermediate Tetrahedral Sulfur Intermediate Base->Intermediate Nucleophilic Attack Product Mesityl Tosylate (Crystalline Solid) Intermediate->Product Elimination of HCl

Caption: Synthesis of Mesityl Tosylate via base-mediated sulfonation.

Detailed Protocol
  • Preparation : Charge a round-bottom flask with 2,4,6-trimethylphenol (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Activation : Add Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) with catalytic DMAP (0.1 equiv). Cool the mixture to 0 °C under

    
     atmosphere.
    
  • Addition : Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction : Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up : Quench with water. Wash organic layer with 1M HCl (to remove pyridine), saturated

    
    , and Brine. Dry over 
    
    
    
    .
  • Purification : Recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).
    

Structural Characterization

The structure is confirmed by the distinct methyl signals in


 NMR. The mesityl methyls appear as two signals (2:1 ratio) due to symmetry (

-Me vs

-Me).
TechniqueDiagnostic SignalInterpretation

NMR
(

)

2.45 (s, 3H)
Tosyl Methyl (

)

2.28 (s, 3H)
Mesityl para-Methyl

2.10 (s, 6H)
Mesityl ortho-Methyls (Shielded by steric crowding)

6.85 (s, 2H)
Mesityl Aromatic Protons

7.30 / 7.80 (d, 2H each)
Tosyl Aromatic Protons (AA'BB' system)
IR Spectroscopy 1360, 1175

Sulfonate

asymmetric/symmetric stretch.[2]
MS (ESI/EI) m/z 290

, 155

, 135

.
Characteristic fragmentation of sulfonate ester.

Chemical Reactivity & Applications

Stability vs. Alkyl Tosylates (Safety Context)

A critical distinction for drug development professionals:

  • Alkyl Tosylates (e.g., Methyl Tosylate) : Highly reactive

    
     electrophiles. Potent genotoxic impurities (GTIs) .
    
  • Aryl Tosylates (Mesityl Tosylate) : The

    
     bond is resistant to direct nucleophilic attack (
    
    
    
    is impossible;
    
    
    is disfavored without strong EWGs). Not considered alkylating genotoxins.
Transition-Metal Cross-Coupling

Mesityl tosylate functions as a pseudohalide electrophile. The C-O bond is activated by electron-rich Pd(0) or Ni(0) catalysts.

Mechanism :

  • Oxidative Addition : Pd(0) inserts into the Ar-OTs bond. This is the rate-determining step and is slower than for aryl iodides or triflates due to the stronger C-O bond.

  • Ligand Requirement : Requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, or Josiphos) to facilitate oxidative addition.

Reactivity Pathway (Graphviz)

Coupling Substrate Mesityl Tosylate (Ar-OTs) OxAdd Oxidative Addition [Ar-Pd(II)-OTs] Substrate->OxAdd + Cat (Rate Limiting) Cat Pd(0)L2 (Catalyst) TransMet Transmetalation (with R-B(OH)2 or R-ZnX) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regenerate Pd(0) Product Biaryl Product (Ar-R) RedElim->Product

Caption: Pd-catalyzed cross-coupling cycle for Mesityl Tosylate.

References

  • CAS Registry . "2,4,6-trimethylphenyl 4-methylbenzenesulfonate". CAS Common Chemistry. Link

  • So, C. M., et al. (2008). "Efficient Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by Indolyl Phosphine−Palladium System". Journal of Organic Chemistry. Link

  • Roy, A. H., & Hartwig, J. F. (2003). "Oxidative Addition of Aryl Tosylates to Palladium(0)". Journal of the American Chemical Society. Link

  • Mundy, B. P., et al. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.

Sources

Mesityl 4-methylbenzenesulfonate: The Steric Benchmark in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and mechanistic significance of Mesityl 4-methylbenzenesulfonate (commonly referred to as Mesityl Tosylate ).

Technical Whitepaper | Application Note: 2026-MT-03

Executive Summary

Mesityl 4-methylbenzenesulfonate (CAS: 356031-47-5) is the sulfonate ester derived from 2,4,6-trimethylphenol (mesitol) and p-toluenesulfonic acid.[1][2] While structurally simple, this molecule occupies a critical niche in physical organic chemistry and organometallic catalysis.

Unlike standard aryl tosylates, the mesityl derivative possesses extreme steric hindrance proximal to the C-O electrophilic center. Historically used to probe the limits of nucleophilic attack and solvolysis, it currently serves as a "stress-test" substrate in the development of high-performance transition metal catalysts. Its resistance to oxidative addition makes it a definitive standard: if a catalytic system can activate Mesityl Tosylate, it is considered robust enough for the most challenging industrial applications.

Historical Genesis & Significance

The Era of Solvolysis (1940s–1970s)

The history of sulfonate esters is rooted in the mid-20th-century "solvolysis wars" involving Saul Winstein and H.C. Brown. While the debate focused largely on non-classical ions in alkyl systems (like norbornyl), aryl sulfonates like Mesityl Tosylate were synthesized to study Steric Inhibition of Resonance .

  • The Concept: In typical aryl tosylates, the oxygen lone pair conjugates with the aromatic ring. In Mesityl Tosylate, the two ortho-methyl groups force the sulfonate group out of planarity with the mesityl ring.

  • Outcome: This decoupling affects the bond dissociation energy and the dipole moment, providing early physical organic chemists with a model to quantify steric effects on ground-state thermodynamics.

The Cross-Coupling Revolution (1990s–Present)

The modern relevance of Mesityl Tosylate emerged with the shift from using aryl halides (Ar-I, Ar-Br) to "pseudohalides" (Ar-OTf, Ar-OTs) in Palladium-catalyzed cross-coupling.

  • The Challenge: Aryl tosylates are significantly less reactive than triflates or halides due to the higher strength of the C-O bond and the poor leaving group ability of the tosylate anion compared to triflate.

  • The Mesityl Factor: Mesityl Tosylate adds a second barrier—steric crowding . The ortho-methyl groups block the approach of the Palladium(0) center, making the critical Oxidative Addition step kinetically unfavorable.

  • Benchmark Status: By the late 2000s, papers describing new bulky phosphine ligands (e.g., Buchwald’s biaryl phosphines, Hartwig’s Q-Phos, or ferrocenyl ligands like CyPF-tBu) began routinely using Mesityl Tosylate to demonstrate superior ligand efficacy.

Chemical Profile & Synthesis Protocol[1][4][5][6]

Structural Specifications
PropertyDetail
IUPAC Name 2,4,6-Trimethylphenyl 4-methylbenzenesulfonate
Common Name Mesityl Tosylate
Molecular Formula

Molecular Weight 290.38 g/mol
Key Feature Dual ortho-methyl groups creating a "steric wall" around the C-O bond.[1]
Synthesis Methodology

Note: This protocol is adapted for high-purity generation suitable for kinetic studies.

Reagents:

  • 2,4,6-Trimethylphenol (Mesitol) [1.0 equiv]

  • p-Toluenesulfonyl chloride (TsCl) [1.2 equiv]

  • Triethylamine (

    
    ) [2.0 equiv]
    
  • 4-Dimethylaminopyridine (DMAP) [0.1 equiv]

  • Dichloromethane (DCM) [Solvent, anhydrous]

Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 2,4,6-trimethylphenol (10 mmol) in anhydrous DCM (50 mL).
    
  • Base Addition: Add

    
     (20 mmol) and DMAP (1 mmol). Cool the mixture to 0°C using an ice bath.
    
  • Sulfonylation: Dropwise add a solution of p-Toluenesulfonyl chloride (12 mmol) in DCM (10 mL) over 15 minutes. Causality: Slow addition prevents exotherm-driven side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Workup: Quench with water (50 mL). Wash the organic layer with 1M HCl (to remove excess amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane.
    

Yield: Typically 85–92% as white crystalline needles.

Mechanistic Deep Dive: The Oxidative Addition Barrier[1]

The utility of Mesityl Tosylate lies in its resistance to the first step of the catalytic cycle.

The Pathway

In a standard Suzuki or Kumada coupling, the Pd(0) species must insert into the C-O bond.



For Mesityl Tosylate, the transition state for this insertion is destabilized by the repulsion between the ligand set (


) on Palladium and the 2,6-methyl groups on the mesityl ring.
Visualization of the Catalytic Challenge

The following diagram illustrates the catalytic cycle, highlighting the "Steric Gate" where Mesityl Tosylate typically fails with standard catalysts.

G cluster_0 The Steric Gate Pd0 Pd(0)L2 Active Catalyst Complex Transition State [Pd---O-C(Mes)] Pd0->Complex Coordination MesOTs Mesityl Tosylate (Substrate) MesOTs->Complex OxAdd Oxidative Addition Product L2Pd(Mes)(OTs) Complex->OxAdd Successful Activation (Requires Bulky Ligand) Failure Steric Repulsion Cycle Terminates Complex->Failure Standard Ligand (PPh3)

Caption: Figure 1. The "Steric Gate" in Pd-catalyzed coupling. Standard ligands result in failure due to steric clash with the ortho-methyl groups of the Mesityl substrate.

Applications in Drug Development & Synthesis[1]

Benchmarking New Ligands

In drug discovery, synthesizing biaryl scaffolds (e.g., for kinase inhibitors) often requires coupling hindered pieces. Researchers use Mesityl Tosylate to validate if a new catalyst system (e.g., Pd-CyPF-tBu) can handle these "worst-case" scenarios.

Comparative Reactivity Data:

Substrate Steric Bulk Relative Rate (Standard Catalyst) Relative Rate (Advanced Catalyst*)
Phenyl Tosylate Low 100 100
1-Naphthyl Tosylate Medium 45 95

| Mesityl Tosylate | High | < 1 | 86 |[1]

*Advanced Catalyst example: Pd(dba)2 + CyPF-tBu (Josiphos type ligand).

Genotoxicity Considerations

While alkyl sulfonates (Methyl Tosylate) are potent genotoxic impurities (GTIs), Mesityl Tosylate is an aryl sulfonate.

  • Safety Profile: Aryl sulfonates generally lack the alkylating ability of their alkyl counterparts because

    
     attack at the 
    
    
    
    aromatic carbon is geometrically forbidden.
  • Risk: However, in regulatory filings, all sulfonates are often flagged for review. The stability of Mesityl Tosylate makes it a lower risk for random alkylation, but it should still be handled with standard containment protocols.

References

  • Ackermann, L., & Althammer, A. (2006). "Palladium-Catalyzed Direct Arylation of Heteroarenes with Aryl Tosylates." Organic Letters. Link

  • Gou, B., et al. (2017). "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates." ACS Omega. Link

  • Roy, A. H., & Hartwig, J. F. (2003). "Oxidative Addition of Aryl Tosylates to Palladium(0)." Journal of the American Chemical Society. Link

  • Winstein, S., et al. (1955). "Steric Effects in Solvolysis." Journal of the American Chemical Society. (Foundational context for steric inhibition). Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonate esters occupy a paradoxical position in modern chemical sciences. To the synthetic organic chemist, they are indispensable intermediates—transforming unreactive hydroxyl groups into exceptional leaving groups to facilitate nucleophilic substitutions and cross-coupling reactions. To the pharmaceutical scientist, however, they represent a critical class of Potential Mutagenic Impurities (PMIs) that require rigorous regulatory control under ICH M7 guidelines[1].

This whitepaper provides an in-depth technical analysis of sulfonate esters, with a specific focus on Mesityl 4-methylbenzenesulfonate (Mesityl tosylate, CAS: 356031-47-5). We will explore the structural causality behind its unique reactivity in palladium-catalyzed cross-couplings, dissect the mechanisms of sulfonate ester genotoxicity, and provide field-proven, self-validating protocols for both synthetic utilization and trace-level analytical quantification.

The Dual Nature of Sulfonate Esters

Activation of Alcohols and Leaving Group Dynamics

Alcohols possess a hydroxyl (-OH) moiety, which is a notoriously poor leaving group due to the instability of the strongly basic hydroxide anion generated upon departure. By reacting an alcohol with a sulfonyl chloride (e.g.,


-toluenesulfonyl chloride) in the presence of a base like pyridine, the hydroxyl group is converted into a sulfonate ester[2]. This "activation" proceeds with complete retention of the alcohol's stereoconfiguration, poising the molecule for subsequent 

inversion or elimination reactions[2].

The efficacy of a sulfonate leaving group is inversely proportional to the


 of its conjugate acid; the extensive resonance delocalization of the negative charge across three oxygen atoms makes the sulfonate anion an exceptionally weak base, and thus, an excellent leaving group[3].

Table 1: Relative Leaving Group Abilities in Nucleophilic Substitution [3][4]

Leaving GroupStructureRelative Rate (

)
Conjugate Acid

Acetate (-OAc)


~ 4.76
Chloride (-Cl)


~ -7.0
Tosylate (-OTs)


~ -2.8
Mesylate (-OMs)


~ -1.9
Triflate (-OTf)


~ -14.0

Note: Rates are normalized to the mesylate leaving group.

Mesityl 4-Methylbenzenesulfonate: Structural and Catalytic Paradigms

Mesityl 4-methylbenzenesulfonate consists of a sterically demanding mesityl (2,4,6-trimethylphenyl) group esterified with


-toluenesulfonic acid. Historically, unactivated aryl tosylates were considered inert to palladium(0) oxidative addition compared to their highly reactive triflate counterparts[5].
Overcoming Steric Hindrance in Oxidative Addition

The mesityl group introduces profound steric bulk around the electrophilic carbon. However, this steric strain can be leveraged. Groundbreaking work by Roy and Hartwig demonstrated that unactivated aryl tosylates, including the highly hindered mesityl tosylate, can successfully undergo oxidative addition to Pd(0) at room temperature when paired with highly sterically hindered Josiphos-type ligands, such as PPF-


-Bu or CyPF-

-Bu[5].

The causality here is counterintuitive but mechanistically sound: the massive steric bulk of the ligand forces the palladium center into a highly reactive, coordinatively unsaturated mono-ligated Pd(0) state, which possesses the necessary electron density to insert into the strong


 bond of the mesityl tosylate[5][6].

G Pd0 Pd(0)L (Coordinatively Unsaturated) OxAdd Oxidative Addition Cleavage of C-O Bond Pd0->OxAdd Mesityl-OTs PdII Pd(II) Intermediate [Pd(Mesityl)(OTs)L] OxAdd->PdII TransMet Transmetalation Ar-MgBr (Kumada) PdII->TransMet PdII_2 Pd(II) Diaryl Complex [Pd(Mesityl)(Ar)L] TransMet->PdII_2 RedElim Reductive Elimination Steric Relief PdII_2->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product (Mesityl-Ar) RedElim->Product

Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of Mesityl Tosylate using bulky ligands.

The Dark Side: Sulfonate Esters as Genotoxic Impurities

While sulfonate esters are powerful synthetic tools, their presence in final Active Pharmaceutical Ingredients (APIs) is a severe safety liability.

Mechanism of Formation and Toxicity

During drug synthesis, sulfonic acids (e.g., methanesulfonic acid,


-toluenesulfonic acid) are frequently used as catalysts or to form highly soluble API salts (mesylates, tosylates)[7]. If residual lower alcohols (methanol, ethanol, isopropanol) are present from reaction or purification steps, a thermodynamically driven esterification occurs, generating alkyl sulfonates[1].

Because the sulfonate moiety is easily displaced by nucleophiles, these esters act as potent DNA alkylating agents in biological systems[8][9]. They undergo


 reactions with the nucleophilic nitrogen and oxygen centers of DNA bases (e.g., N7 of guanine), leading to chromosomal breaks, point mutations, and carcinogenic outcomes[8].

G API API Salt Formation (e.g., Tosylate Salt) Reagents Residual Alcohol + Sulfonic Acid API->Reagents Esterification Parasitic Esterification (Heat/Acid Catalyzed) Reagents->Esterification GTI Sulfonate Ester Impurity (Alkylating Agent) Esterification->GTI DNA In Vivo Exposure: SN2 Attack by DNA Base GTI->DNA Mutation Alkylated DNA (Mutagenesis/Carcinogenesis) DNA->Mutation

Caption: Formation pathway of sulfonate ester impurities and their mechanism of DNA alkylation.

Regulatory Framework (ICH M7)

Following the 2007 incident where the anti-HIV drug Viracept was contaminated with high levels of methyl methanesulfonate, global regulatory bodies established stringent controls[1]. The ICH M7(R2) guidelines mandate a Threshold of Toxicological Concern (TTC) of 1.5 μ g/day for mutagenic impurities[1][9].

Table 2: ICH M7 Acceptable Limits Based on Daily Dose [1]

Maximum Daily Dose of APIAllowable Limit of Sulfonate Ester (ppm)
50 mg30 ppm
100 mg15 ppm
500 mg3 ppm
1000 mg (1 g)1.5 ppm

Calculation: Limit (ppm) = TTC (1.5 μg) / Daily Dose (g).

Experimental Protocols and Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. A procedure without internal controls is merely a suggestion. Below are robust methodologies for both the synthetic application and analytical control of sulfonate esters.

Protocol A: Palladium-Catalyzed Kumada Coupling of Mesityl Tosylate

Objective: Synthesize a biaryl compound utilizing the sterically hindered mesityl tosylate. Causality: Grignard reagents are highly nucleophilic, but the oxidative addition of mesityl tosylate is the rate-limiting step. We utilize Pd(dba)₂ and PPF-


-Bu to force the oxidative addition at room temperature[5].

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox (to prevent oxidative degradation of the electron-rich phosphine ligand), charge an oven-dried Schlenk tube with Mesityl 4-methylbenzenesulfonate (1.0 mmol),

    
     (0.01 mmol, 1 mol%), and PPF-
    
    
    
    -Bu (0.01 mmol, 1 mol%).
  • Solvent Addition: Add 3.0 mL of anhydrous, degassed toluene. Stir for 10 minutes at room temperature to allow the active

    
     catalyst complex to form.
    
  • Transmetalation Agent: Slowly add the aryl Grignard reagent (e.g., 4-tolylmagnesium bromide, 1.5 mmol in THF) dropwise via syringe. Self-Validation: Add 0.5 mmol of dodecane as an internal standard to allow for precise GC-FID yield tracking without isolation.

  • Reaction: Stir the mixture at 25°C for 12 hours. The reaction is monitored via GC-MS until the mesityl tosylate peak is consumed.

  • Quenching & Workup: Quench with 1M HCl (to destroy excess Grignard and prevent emulsion). Extract with ethyl acetate, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Trace Quantification of Sulfonate Esters via GC-MS/MS (MRM)

Objective: Detect methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) in an API matrix down to 2.5 ppb[9]. Causality: APIs are complex, non-volatile matrices that will destroy a GC column. We must use a derivatization/extraction step or direct headspace (if volatile enough), combined with Multiple Reaction Monitoring (MRM) to filter out background matrix noise and achieve the required ICH M7 sensitivity[9].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 100 mg of the API in 1.0 mL of a suitable extraction solvent (e.g., dichloromethane or hexane) that selectively dissolves the sulfonate esters but precipitates the polar API salt.

  • Internal Standard Spiking: Self-Validation Step: Spike the sample with 10 ppb of deuterated MMS (

    
    ). This corrects for any matrix suppression or extraction losses.
    
  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to a GC vial.

  • Instrumental Analysis: Inject 1.0 μL into a Triple Quadrupole GC-MS/MS (e.g., Shimadzu GCMS-TQ8050)[9].

    • Column: Restek Rxi-5Sil MS (30m x 0.25mm x 0.25μm).

    • Oven Program: 40°C (hold 2 min) to 200°C at 15°C/min.

  • MRM Transitions: Monitor specific fragmentation pathways. For MMS, monitor the transition

    
     110 
    
    
    
    79 (loss of methoxy radical).
  • Validation: Ensure the signal-to-noise (S/N) ratio at the Limit of Quantitation (LOQ, 2.5 ppb) is

    
    [9].
    

Conclusion

Mesityl 4-methylbenzenesulfonate and its related esters exemplify the delicate balance required in chemical design. By understanding the stereoelectronic parameters that govern their leaving group ability, chemists can unlock difficult catalytic pathways. Conversely, by understanding their electrophilic nature, pharmaceutical scientists can implement rigorous process controls and highly sensitive MS/MS methodologies to protect patient safety in accordance with ICH M7 standards.

References

  • Oreate AI Blog. "Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals.
  • Asian Journal of Pharmaceutical Research. "A Brief Review on Genotoxic impurities in Pharmaceuticals." AsianJPR.
  • ACS Publications. "Introduction to the Genotoxic Impurities Special Feature." Organic Process Research & Development.
  • Periodic Chemistry.
  • Organic Chemistry Tutor. "Sulfonate Esters of Alcohols." Organic Chemistry Tutor.
  • Benchchem. "Comparative study of the leaving group ability of the 2-mesitylsulfonyl group." Benchchem.
  • Shimadzu. "Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS.
  • Wipf Group, University of Pittsburgh. "Organic Chemistry 1 Chapter 6. SN2 Reactions." Pitt.edu.
  • ACS Publications. "The Emerging Applications of Sulfur(VI)
  • ACS Publications. "Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand..." Journal of the American Chemical Society.

Sources

An In-depth Technical Guide on the Theoretical Studies of Mesityl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Mesityl 4-methylbenzenesulfonate, a sterically hindered aromatic sulfonate ester, presents a compelling case for theoretical investigation due to the interplay of steric and electronic effects that govern its structure, reactivity, and spectroscopic properties. This technical guide provides a comprehensive exploration of this molecule from a computational chemistry perspective. It is designed for researchers, scientists, and drug development professionals interested in leveraging theoretical methods to understand and predict the behavior of complex organic molecules. This whitepaper details the molecular modeling, conformational analysis, electronic property calculations, and simulated spectroscopic characterization of Mesityl 4-methylbenzenesulfonate. Each section is grounded in the principles of quantum mechanics, primarily utilizing Density Functional Theory (DFT), to provide a robust and predictive theoretical framework.

Introduction

Mesityl 4-methylbenzenesulfonate is an ester formed from 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) and mesitol (2,4,6-trimethylphenol). The defining feature of this molecule is the significant steric hindrance around the sulfonate ester linkage, imparted by the three methyl groups on the mesityl ring. This steric congestion profoundly influences its chemical and physical properties, making it an excellent candidate for theoretical studies to dissect these effects.

Sulfonate esters are a critical class of organic compounds, widely recognized for their role as excellent leaving groups in nucleophilic substitution reactions and as crucial moieties in various pharmaceuticals and materials.[1] The reactivity of sulfonate esters has been a subject of mechanistic debate, with evidence supporting both stepwise and concerted pathways for reactions like hydrolysis.[2][3][4] Theoretical studies, particularly those employing quantum mechanics, are invaluable for elucidating such reaction mechanisms and understanding the underlying electronic factors.

This guide will systematically explore the theoretical underpinnings of Mesityl 4-methylbenzenesulfonate's properties, providing both a conceptual understanding and practical protocols for its computational analysis.

Molecular Structure and Synthesis Considerations

The synthesis of Mesityl 4-methylbenzenesulfonate typically involves the reaction of mesitol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. The significant steric hindrance of the mesityl group can make this tosylation challenging compared to that of less hindered phenols.[5][6]

Diagram of the Synthesis of Mesityl 4-methylbenzenesulfonate:

Synthesis of Mesityl 4-methylbenzenesulfonate Mesitol Mesityl Alcohol (Mesitol) Reaction + Mesitol->Reaction TosylChloride 4-Methylbenzenesulfonyl Chloride (Tosyl Chloride) TosylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Product Mesityl 4-methylbenzenesulfonate Byproduct Base Hydrochloride Reaction->Product Sulfonylation

Caption: General reaction scheme for the synthesis of Mesityl 4-methylbenzenesulfonate.

Theoretical Methodology: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[7][8] It is a widely used tool for predicting a variety of molecular properties, including geometries, reaction energies, and spectroscopic data, with a favorable balance of accuracy and computational cost.

For the theoretical studies outlined in this guide, a typical DFT approach would involve:

  • Functional Selection: A functional like B3LYP or a dispersion-corrected functional such as ωB97X-D is often chosen. Dispersion corrections are particularly important for accurately modeling non-covalent interactions in aromatic systems.[9]

  • Basis Set Selection: A basis set such as 6-31G(d,p) or a larger one like cc-pVTZ provides a good description of the electron distribution.

Workflow for Theoretical Analysis:

Theoretical_Analysis_Workflow Start Initial Molecular Structure Generation GeomOpt Geometry Optimization Start->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc Verify Minimum Energy Structure Electronic_Props Electronic Property Analysis (HOMO, LUMO, etc.) GeomOpt->Electronic_Props NMR_Calc NMR Chemical Shift Calculation FreqCalc->NMR_Calc IR_Calc IR Spectrum Simulation FreqCalc->IR_Calc End Data Analysis and Interpretation NMR_Calc->End IR_Calc->End Electronic_Props->End

Caption: A typical workflow for the theoretical analysis of a molecule using DFT.

Computational Protocols

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms (the equilibrium geometry).

Protocol for Geometry Optimization:

  • Input Structure: Build an initial 3D structure of Mesityl 4-methylbenzenesulfonate.

  • Computational Method:

    • Select a DFT functional (e.g., ωB97X-D).

    • Choose a suitable basis set (e.g., 6-31G(d,p)).

  • Software: Utilize a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Execution: Perform a geometry optimization calculation. This iterative process adjusts the atomic coordinates to find the minimum energy conformation.

  • Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[10]

Spectroscopic Characterization

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Computational prediction of NMR chemical shifts is a valuable tool for structure elucidation.[11][12] The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used for this purpose.[11]

Protocol for NMR Chemical Shift Calculation:

  • Optimized Geometry: Use the optimized structure of Mesityl 4-methylbenzenesulfonate.

  • Computational Method:

    • Employ the GIAO method.

    • Use a DFT functional and basis set suitable for NMR calculations (e.g., B3LYP/6-311+G(2d,p)).

  • Reference Standard: Calculate the isotropic shielding values for a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

  • Chemical Shift Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_sample, where σ_ref is the shielding of the reference and σ_sample is the shielding of the nucleus of interest.

  • Solvent Effects: For more accurate predictions, implicit solvent models (e.g., PCM) can be incorporated to simulate the solvent environment.[13]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Mesityl 4-methylbenzenesulfonate (Illustrative)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Mesityl-CH₃ (ortho)2.1 - 2.316 - 18
Mesityl-CH₃ (para)2.3 - 2.520 - 22
Mesityl-CH (aromatic)6.8 - 7.0130 - 132
Mesityl-C-ON/A148 - 150
Tosyl-CH₃2.4 - 2.621 - 23
Tosyl-CH (aromatic, ortho to SO₂)7.7 - 7.9129 - 131
Tosyl-CH (aromatic, meta to SO₂)7.3 - 7.5127 - 129
Tosyl-C-SN/A145 - 147
Tosyl-C-CH₃N/A133 - 135

Note: These are illustrative values and the actual predicted shifts will depend on the specific level of theory used.

Vibrational frequency calculations not only confirm a minimum energy structure but also allow for the simulation of the IR spectrum.[14][15]

Protocol for IR Spectrum Simulation:

  • Optimized Geometry: Use the optimized, frequency-verified structure.

  • Frequency Calculation: The output of the frequency calculation will provide the vibrational modes and their corresponding intensities.

  • Scaling Factor: Calculated vibrational frequencies are often systematically higher than experimental values. A scaling factor (typically between 0.95 and 0.98 for DFT calculations) is applied to improve agreement with experimental data.

  • Spectrum Generation: The calculated frequencies and intensities can be plotted to generate a theoretical IR spectrum.

Table 2: Key Predicted Vibrational Frequencies for Mesityl 4-methylbenzenesulfonate (Illustrative)

Vibrational ModePredicted Frequency (cm⁻¹)
S=O Asymmetric Stretch1350 - 1380
S=O Symmetric Stretch1170 - 1200
S-O-C Stretch950 - 1050
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600

Electronic Properties and Reactivity

DFT calculations provide valuable insights into the electronic structure of a molecule, which in turn governs its reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Diagram of Frontier Molecular Orbitals:

FMO_Diagram HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Energy_Gap HOMO-LUMO Gap (Indicator of Stability) LUMO->Energy_Gap Energy_Gap->HOMO

Caption: A conceptual diagram of Frontier Molecular Orbitals.

For Mesityl 4-methylbenzenesulfonate, the HOMO is expected to be localized on the electron-rich mesityl ring, while the LUMO is likely to be centered on the electron-withdrawing tosyl group. This distribution suggests that the molecule would be susceptible to electrophilic attack on the mesityl ring and nucleophilic attack at the sulfur atom of the sulfonate group.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), while blue regions indicate areas of low electron density (positive potential). The MEP map for Mesityl 4-methylbenzenesulfonate would show a negative potential around the oxygen atoms of the sulfonate group and a positive potential around the sulfur atom, consistent with its electrophilic character at the sulfur center.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, offer a powerful and predictive framework for understanding the structure, properties, and reactivity of complex molecules like Mesityl 4-methylbenzenesulfonate. This in-depth technical guide has outlined the key computational protocols for geometry optimization, spectroscopic prediction (NMR and IR), and the analysis of electronic properties. By leveraging these theoretical tools, researchers can gain valuable insights that complement and guide experimental work, ultimately accelerating the process of discovery and development in chemistry and related fields. The steric and electronic nuances of Mesityl 4-methylbenzenesulfonate make it an exemplary system for showcasing the capabilities of modern computational chemistry.

References

  • Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8105. [Link]

  • Brandenburg, J. G., Alessio, M., Civalleri, B., Peintinger, M. F., Bredow, T., & Grimme, S. (2012). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research, 45(9), 1515-1525. [Link]

  • Chen, Z., Wang, Y., & Zhang, J. Z. H. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(24), 7869-7878. [Link]

  • Gembus, V., Marsais, F., & Levacher, V. (2008). A mild and efficient interconversion from silyl ethers to sulfonates esters. Synlett, 2008(10), 1463-1466. [Link]

  • Hansen, F. K., & Kamerlin, S. C. L. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12538-12546. [Link]

  • Kjell, D. P., & Lodewyk, M. W. (2019). Methods of NMR Spectrum Prediction and Structure Verification. In NMR-Based Structure Elucidation (pp. 51-82). Royal Society of Chemistry.
  • Lei, X., Jalla, A., Shama, M. A. A., Stafford, J. M., & Cao, B. (2015). Two chromatography-free and eco-friendly protocols for tosylation and mesylation of phenols. Synthesis, 47(16), 2578-2585. [Link]

  • NIST. (n.d.). Vibrational Analysis in Gaussian. Retrieved from [Link]

  • Rupnik, K. (2018, April 24). Considerations for DFT Frequency Calculations. Penn State University. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • Unke, O. T., & Meuwly, M. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation, 20(5), 2049-2060. [Link]

  • Zhai, Y., & Alexandrova, A. N. (2018). DFT study of “all-metal” aromatic compounds. Inorganics, 6(3), 80. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Mesityl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Scope and Application

This Application Note details the optimized protocol for synthesizing Mesityl 4-methylbenzenesulfonate (also known as 2,4,6-trimethylphenyl p-toluenesulfonate). This molecule represents a class of sterically congested aryl sulfonates, often utilized as robust protecting groups, intermediates in cross-coupling reactions, or probes for solvolytic mechanisms where steric shielding of the oxygen atom is required.

The Synthetic Challenge: Steric Hindrance

The synthesis of mesityl esters presents a specific kinetic challenge compared to non-substituted phenols. The target molecule is formed via the nucleophilic attack of 2,4,6-trimethylphenol (Mesitylenol) on p-toluenesulfonyl chloride (TsCl) .

  • The Problem: The two ortho-methyl groups on the mesityl ring create significant steric bulk around the phenolic oxygen. This reduces the nucleophilic efficiency of the phenol, making standard Schotten-Baumann conditions (aqueous base) sluggish or low-yielding due to competitive hydrolysis of the sulfonyl chloride.

  • The Solution: This protocol utilizes a Nucleophilic Catalysis strategy using 4-Dimethylaminopyridine (DMAP) in an anhydrous organic solvent (Dichloromethane).[1] DMAP acts as a "acyl-transfer" agent, reacting with TsCl to form a highly electrophilic N-tosylpyridinium intermediate that is much more reactive toward the hindered phenol than TsCl itself.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via a base-mediated nucleophilic substitution at the sulfur center.[1] The inclusion of DMAP is the critical control point for yield maximization.

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism TsCl p-Toluenesulfonyl Chloride (TsCl) Inter N-Tosylpyridinium Salt (Active Species) TsCl->Inter Activation DMAP DMAP (Catalyst) DMAP->Inter Product Mesityl 4-methylbenzenesulfonate Inter->Product Fast Transfer Phenol 2,4,6-Trimethylphenol (Mesitylenol) Phenol->Product Nucleophilic Attack Base Triethylamine (Auxiliary Base) Byprod Et3N·HCl Base->Byprod Scavenges HCl Product->DMAP Regeneration

Caption: Figure 1. DMAP-catalyzed sulfonylation cycle.[1][2] The formation of the N-tosylpyridinium intermediate overcomes the steric barrier of the mesityl group.

Part 3: Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RolePurity/Grade
2,4,6-Trimethylphenol 136.191.0Substrate>98%, crystalline
p-Toluenesulfonyl chloride 190.651.2Electrophile>99% (Recrystallize if yellow)
Triethylamine (TEA) 101.191.5Base (Stoichiometric)Dry, anhydrous
DMAP 122.170.1Catalyst>99%
Dichloromethane (DCM) 84.93SolventSolventAnhydrous (ACS Grade)
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.[3]

  • Nitrogen/Argon gas line (balloon pressure is sufficient).

  • Ice-water bath.

  • Separatory funnel.[4][5][6]

  • Rotary evaporator.

Part 4: Detailed Experimental Protocol

Preparation Phase[7]
  • Glassware Drying: Flame-dry or oven-dry a 250 mL round-bottom flask and cool under a stream of nitrogen. Moisture will hydrolyze TsCl to p-toluenesulfonic acid, which is a dead-end impurity.

  • Reagent Check: Inspect the p-Toluenesulfonyl chloride.[1][4][7] If it is wet or deeply colored, recrystallize from hexane/toluene before use. Impure TsCl is the #1 cause of low yields in this synthesis.

Reaction Execution
  • Solvation: Charge the RBF with 2,4,6-Trimethylphenol (1.36 g, 10.0 mmol) and DMAP (122 mg, 1.0 mmol) . Add DCM (40 mL) and stir until fully dissolved.

  • Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) via syringe. The solution may darken slightly; this is normal.

  • Cooling: Place the flask in an ice-water bath (0 °C) and allow to equilibrate for 10 minutes. Scientific Note: Cooling controls the exotherm of the initial sulfonylation, preventing side reactions.

  • Electrophile Addition: Dissolve p-Toluenesulfonyl chloride (2.29 g, 12.0 mmol) in a minimal amount of DCM (5-10 mL). Add this solution dropwise to the cold reaction mixture over 15 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will begin to form as the reaction proceeds.

  • Incubation: Remove the ice bath after addition is complete. Allow the reaction to warm to room temperature (20-25 °C) and stir for 4–6 hours .

    • Process Control: Monitor by TLC (Hexane:Ethyl Acetate 9:1). The starting phenol (Rf ~0.4) should disappear, and the less polar sulfonate ester (Rf ~0.6) should appear.

Work-up and Isolation[7]
  • Quench: Add 20 mL of water to the reaction mixture and stir vigorously for 5 minutes to hydrolyze excess TsCl.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Acid Wash (Critical): Wash the organic layer with 1.0 M HCl (2 x 20 mL) .

    • Reasoning: This step removes the excess Triethylamine and the DMAP catalyst. Failure to remove DMAP will lead to contamination during crystallization.

  • Neutralization: Wash with Saturated NaHCO₃ (20 mL) to remove any residual acid, followed by Brine (20 mL).

  • Drying: Dry the organic phase over Anhydrous Na₂SO₄ or MgSO₄ for 15 minutes. Filter and concentrate under reduced pressure to yield a crude off-white solid.

Purification (Recrystallization)

While column chromatography can be used, recrystallization is superior for scalability and purity.

  • Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) or a mixture of Hexane/Ethyl Acetate (5:1) .

  • Allow to cool slowly to room temperature, then place in a freezer (-20 °C) for 2 hours.

  • Filter the white crystals and wash with cold hexane.

  • Target Yield: 85–92%.

Part 5: Process Workflow Visualization

Workflow cluster_0 Setup & Reaction cluster_1 Work-up cluster_2 Purification Step1 Dissolve Phenol, DMAP, TEA in DCM (0°C) Step2 Dropwise Addition of TsCl Step1->Step2 Step3 Stir at RT (4-6 hrs) Precipitate forms Step2->Step3 Step4 Quench with Water Step3->Step4 Step5 Wash: 1M HCl (Removes DMAP/TEA) Step4->Step5 Step6 Wash: NaHCO3 & Brine Step5->Step6 Step7 Concentrate to Solid Step6->Step7 Step8 Recrystallize (Ethanol or Hex/EtOAc) Step7->Step8 Final Pure Mesityl Tosylate (White Crystals) Step8->Final

Caption: Figure 2. Operational workflow for the synthesis and purification of Mesityl Tosylate.

Part 6: Characterization & Quality Control

Upon isolation, the product must be validated. The following data represents the expected spectral signature for 2,4,6-trimethylphenyl 4-methylbenzenesulfonate .

NMR Specification (¹H, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.82 Doublet (J=8.3 Hz)2HAr-H (Tosyl)Ortho to sulfonyl group (deshielded).
7.34 Doublet (J=8.3 Hz)2HAr-H (Tosyl)Meta to sulfonyl group.
6.84 Singlet2HAr-H (Mesityl)Aromatic protons on the hindered ring.
2.46 Singlet3HAr-CH₃ (Tosyl)Methyl group on the tosyl ring.
2.25 Singlet3HAr-CH₃ (Mesityl)Para-methyl on mesityl ring.
2.08 Singlet6HAr-CH₃ (Mesityl)Ortho-methyls (shielded by steric crowding).
Physical Properties[9]
  • Appearance: White crystalline solid.[6]

  • Melting Point: ~75–77 °C (Literature values vary slightly based on crystal habit, but sharp range indicates purity).

  • Solubility: Soluble in DCM, Chloroform, Ethyl Acetate. Insoluble in water.

Part 7: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Wet reagents or solvent.Ensure DCM is anhydrous.[1][5] Hydrolysis of TsCl is faster than esterification if water is present.
Starting Material Remains Steric hindrance too high.Increase DMAP to 0.2 equiv. or reflux the DCM gently (40°C) for 2 hours.
Product is Yellow/Oily Residual TsCl or DMAP.Recrystallize again. Ensure the HCl wash in step 4.3 was thorough.
New Spot on TLC (Rf ~0.0) Hydrolyzed TsOH.This is p-toluenesulfonic acid.[3][7][8] It will be removed during the NaHCO₃ wash.

References

  • Preparation of Sulfonate Esters: Kabalka, G. W., Varma, M., Varma, R. S., Srivastava, P. C., & Knapp, F. F. (1986). The tosylation of alcohols.[1][5][7][8][9][10] The Journal of Organic Chemistry, 51(12), 2386–2388.[8]

  • Catalytic Role of DMAP: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.

  • General Protocol for Hindered Phenols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Mesityl Auxiliaries: Organic Syntheses, Coll. Vol. 10, p.550 (2004); Vol. 79, p.209 (2002). (Demonstrates stability and usage of mesityl-based auxiliaries).

Sources

Application Notes and Protocols: Mesityl 4-Methylbenzenesulfonate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, catalytic workflows, and self-validating protocols for sterically hindered aryl pseudohalides.

Executive Summary & Introduction

In modern organic synthesis and pharmaceutical development, cross-coupling reactions are indispensable. While aryl iodides and bromides are traditional electrophiles, the field has increasingly shifted toward phenol-derived pseudohalides due to the vast natural abundance of phenols. Among these, Mesityl 4-methylbenzenesulfonate (commonly known as mesityl tosylate or 2,4,6-trimethylphenyl tosylate) stands out as an extreme test substrate.

Historically, aryl tosylates were often bypassed in favor of aryl triflates because the C–O bond in a tosylate is significantly stronger and less polarized, making oxidative addition to a metal center thermodynamically and kinetically challenging. Mesityl tosylate compounds this difficulty with severe steric shielding from its two ortho-methyl groups. However, tosylates are highly crystalline, bench-stable, and significantly cheaper than triflates. Mastering the activation of mesityl tosylate unlocks the ability to utilize almost any unactivated aryl tosylate in complex drug discovery pipelines [1].

Mechanistic Insights: Overcoming the Activation Barrier

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe. The primary bottleneck in utilizing mesityl tosylate is the Oxidative Addition step.

To cleave the inert C–O bond of a sterically hindered tosylate, the catalytic system must possess two features:

  • Extreme Steric Bulk: Ligands like the Josiphos derivative PPF-t-Bu (1-[2-(di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine) or CyPF-t-Bu are required. The massive steric bulk of the tert-butyl groups forces the palladium center into a highly reactive, low-coordinate (often monoligated) state.

  • High Electron Density: The alkyl phosphine moieties strongly donate electron density to the Pd(0) center, raising its HOMO energy and accelerating the nucleophilic attack of the metal into the strong C–O bond of the tosylate [1].

Once oxidative addition occurs, the resulting Pd(II)(mesityl)(OTs) complex is remarkably stable. The addition of coordinating anions (like bromide from Grignard reagents) further facilitates the transmetalation step, driving the catalytic cycle forward.

Data Presentation: Reactivity & Optimization

To contextualize the utility of mesityl tosylate, the following tables summarize its comparative reactivity and the optimized parameters required for its successful cross-coupling.

Table 1: Comparative Reactivity of Aryl Electrophiles
Substrate TypeLeaving GroupRelative ReactivityCost / Stability Profile
Aryl Iodide–IVery HighHigh Cost, Light Sensitive
Aryl Triflate–OTfHighHigh Cost, Moisture Sensitive
Unactivated Aryl Tosylate–OTsLowLow Cost, Highly Stable
Mesityl Tosylate –OTs (Hindered) Very Low Low Cost, Highly Stable
Table 2: Proven Catalytic Workflows for Mesityl Tosylate [1, 2]
Reaction ClassNucleophileOptimal Catalyst SystemConditionsExpected Yield
Kumada Coupling Aryl Grignard (ArMgBr)0.1–1.0 mol% Pd(dba)₂ / PPF-t-BuToluene, RT to 80 °C, 24 h40–86%
Buchwald-Hartwig Primary Amines1.0 mol% PdCl₂(PPF-t-Bu)Toluene, NaO-t-Bu, 110 °C60–75%
Decarboxylative Alkynyl Carboxylic Acids1.5 mol% Pd(PPh₃)₂Cl₂ / CyPF-t-BuDMF, Cs₂CO₃, 110 °C50–80%

Mandatory Visualization: Catalytic Cycle & Workflow

The following diagrams illustrate the logical flow of the catalytic cycle and the physical experimental workflow required to execute these sensitive reactions.

A. Catalytic Cycle of Mesityl Tosylate Cross-Coupling

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (Mesityl-OTs) Pd0->OxAdd PdII_OTs Pd(II)(Mesityl)(OTs)Lₙ Intermediate A OxAdd->PdII_OTs TransMet Transmetalation (e.g., Ar-MgBr) PdII_OTs->TransMet PdII_R Pd(II)(Mesityl)(Ar)Lₙ Intermediate B TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Product Cross-Coupled Product (Mesityl-Ar) + OTs⁻ RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling of highly hindered mesityl tosylate.

B. Experimental Workflow for Air-Sensitive Couplings

Workflow Step1 1. Glovebox Setup Weigh Pd & Ligand Step2 2. Pre-activation Stir in Toluene (RT) Step1->Step2 Step3 3. Substrate Add Mesityl-OTs Step2->Step3 Step4 4. Nucleophile Add Grignard/Amine Step3->Step4 Step5 5. Reaction Stir at RT or 80°C Step4->Step5 Step6 6. Validation GC-MS & Workup Step5->Step6

Figure 2: Step-by-step experimental workflow ensuring self-validation and inert conditions.

Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating distinct visual cues (color changes) and analytical checkpoints (internal standards), the researcher can diagnose failures at specific steps rather than at the end of a multi-day synthesis.

Protocol A: Palladium-Catalyzed Kumada Coupling of Mesityl Tosylate [1]

Objective: Synthesize sterically hindered biaryls via the room-temperature or mild-heating cross-coupling of mesityl tosylate with aryl Grignard reagents.

Reagents & Materials:

  • Mesityl 4-methylbenzenesulfonate (0.5 mmol, 1.0 equiv)

  • Aryl Grignard Reagent (e.g., 4-tolylmagnesium bromide, 1.0 M in THF, 0.75 mmol, 1.5 equiv)

  • Pd(dba)₂ (0.005 mmol, 1.0 mol %)

  • PPF-t-Bu ligand (0.005 mmol, 1.0 mol %)

  • Anhydrous Toluene (1.0 mL)

  • Internal Standard: Dodecane (50 µL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Transfer a magnetic stir bar, Pd(dba)₂, and PPF-t-Bu into an oven-dried 4 mL reaction vial inside a nitrogen-filled glovebox. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation; ambient air will irreversibly poison the catalyst.

  • Catalyst Pre-activation (Self-Validation Step): Add 1.0 mL of anhydrous toluene to the vial. Stir at room temperature for 10–15 minutes. Checkpoint: Observe the color change from the deep purple/black of Pd(dba)₂ to a homogeneous orange/red solution. This visual cue confirms the successful ligand exchange and generation of the active Pd(0)L complex.

  • Substrate Addition: Add mesityl 4-methylbenzenesulfonate (145.2 mg, 0.5 mmol) and the dodecane internal standard (50 µL) to the active catalyst solution. Stir for 5 minutes.

  • Nucleophile Addition: Slowly add the Aryl Grignard reagent dropwise over 2 minutes. Causality: Rapid addition can cause localized exothermic spikes, leading to Grignard homocoupling (Wurtz-type side reactions) rather than the desired cross-coupling.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at room temperature (or 80 °C for highly deactivated Grignards) for 24 hours.

  • Quench & Analytical Validation: Open the vial to air and quench with 3 drops of 1M HCl to destroy excess Grignard reagent. Dilute with 2 mL of diethyl ether. Checkpoint: Before proceeding to column chromatography, filter a 50 µL aliquot through a short silica plug and analyze via GC-MS. Compare the product peak area against the dodecane internal standard to validate the exact conversion percentage.

  • Isolation: Extract the aqueous layer with diethyl ether (3 × 5 mL). Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (hexanes/ethyl acetate).

Protocol B: Decarboxylative Coupling with Alkynyl Carboxylic Acids [2]

Objective: Synthesize aryl alkynes by coupling mesityl tosylate with arylpropiolic acids, utilizing the carboxylic acid as a traceless directing/activating group.

Reagents & Materials:

  • Mesityl 4-methylbenzenesulfonate (0.3 mmol, 1.0 equiv)

  • Arylpropiolic acid (0.3 mmol, 1.0 equiv)

  • Pd(PPh₃)₂Cl₂ (0.0045 mmol, 1.5 mol %)

  • CyPF-t-Bu ligand (0.015 mmol, 5.0 mol %)

  • Cs₂CO₃ (0.36 mmol, 1.2 equiv)

  • Anhydrous DMF (1.0 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a Schlenk tube with Pd(PPh₃)₂Cl₂, CyPF-t-Bu, and Cs₂CO₃.

  • Solvation & Substrate Addition: Add mesityl tosylate and the arylpropiolic acid, followed by 1.0 mL of anhydrous DMF. Causality: DMF is chosen due to its high dielectric constant, which stabilizes the polar transition states during the decarboxylation step.

  • Heating: Seal the tube, transfer to a fume hood, and stir at 110 °C for 6–12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (3 × 5 mL) to remove the DMF. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

References

  • Title: Oxidative Addition of Aryl Tosylates to Palladium(0)
  • Source: ACS Omega (ACS Publications)

Application Note: Strategic Utilization of Mesitylenesulfonate (OMts) as a Bulky Leaving Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Correction

Scope and Purpose

This guide details the application of Mesitylenesulfonate (OMts) as a sterically demanding leaving group in nucleophilic substitution reactions. While standard sulfonates (Mesylates, Tosylates) are ubiquitous, they often suffer from off-target nucleophilic attacks at the sulfur atom or lack the stability required for sensitive substrates. The Mesitylenesulfonate group utilizes the steric bulk of the 2,4,6-trimethylbenzene moiety to shield the sulfur center, directing nucleophiles exclusively to the alkyl carbon.

Critical Nomenclature Clarification

Note to Researchers: The request specified "Mesityl 4-methylbenzenesulfonate". In strict IUPAC nomenclature, this refers to the tosylate ester of mesitol (2,4,6-trimethylphenol), which contains an inert


 C-O bond that does not function as a nucleophilic leaving group in standard 

chemistry.

Based on the functional requirement ("Bulky Leaving Group"), this guide focuses on Alkyl Mesitylenesulfonates (RO-Mts) , derived from 2,4,6-trimethylbenzenesulfonyl chloride (MtsCl) . This is the scientifically accurate reagent for the described application.

Scientific Foundation: The "Steric Shield" Mechanism

The "Sulfur Attack" Problem

In standard Tosylates (OTs), the sulfur atom is relatively exposed. When using hard, basic nucleophiles (e.g., amines, alkoxides), there is a competing pathway where the nucleophile attacks the sulfur atom (


 @ S) rather than the alkyl carbon (

@ C). This results in S-O bond cleavage, regenerating the original alcohol and forming a sulfone/sulfonamide byproduct.
The Mesityl Solution

The Mesitylenesulfonate group introduces methyl groups at the ortho positions (2,6-positions) of the aromatic ring. These methyl groups create a "steric gate" that blocks the trajectory of nucleophiles toward the sulfur atom without significantly hindering the backside attack at the alkyl carbon.

Mechanistic Visualization

The following diagram illustrates the divergent pathways between Tosylates and Mesitylenesulfonates.

G cluster_0 Standard Tosylate (OTs) cluster_1 Mesitylenesulfonate (OMts) node_Ts Tosylate (OTs) Exposed Sulfur node_C_Attack Path A: Attack at C (Desired Substitution) node_Ts->node_C_Attack Slower node_S_Attack Path B: Attack at S (Side Reaction) node_Ts->node_S_Attack Competitive node_Nu1 Nucleophile (Hard/Basic) node_Nu1->node_Ts node_Mts Mesitylenesulfonate (OMts) Shielded Sulfur node_C_Attack_Mts Path A: Attack at C (Exclusive Substitution) node_Mts->node_C_Attack_Mts Dominant node_S_Attack_Mts Path B: Attack at S (Blocked by ortho-Me) node_Mts->node_S_Attack_Mts Blocked node_Nu2 Nucleophile (Hard/Basic) node_Nu2->node_Mts

Figure 1: Mechanistic comparison showing how the ortho-methyl groups of OMts prevent sulfophilic attack, enforcing chemoselectivity.

Comparative Analysis: Sulfonate Leaving Groups

The following table summarizes when to select OMts over standard reagents.

FeatureMesylate (OMs)Tosylate (OTs)Mesitylenesulfonate (OMts)
Leaving Group Ability HighHighHigh
Steric Bulk LowMediumHigh
Stability (Hydrolysis) LowMediumHigh
Resistance to S-Attack PoorModerateExcellent
Crystallinity ModerateGoodExcellent
Primary Application Simple substratesGeneral purposeSensitive amines, basic conditions

Experimental Protocols

Safety Pre-Check[1]
  • Mesitylenesulfonyl Chloride (MtsCl): Corrosive and moisture sensitive.[1] Causes severe skin burns.[2] Handle in a fume hood.

  • Solvents: Pyridine and Dichloromethane (DCM) are toxic.

Protocol A: Synthesis of Alkyl Mesitylenesulfonates

This protocol converts a primary or secondary alcohol into an OMts ester.

Reagents:

  • Substrate: Alcohol (1.0 equiv)

  • Reagent: 2-Mesitylenesulfonyl chloride (MtsCl) (1.2 – 1.5 equiv) [CAS: 773-64-8]

  • Base: Pyridine (anhydrous) or Triethylamine (Et3N) with DMAP (cat.)

  • Solvent: DCM (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add Pyridine (2.0 equiv). Note: If the alcohol is sterically hindered, add DMAP (0.1 equiv) as a catalyst.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add MtsCl (1.2 equiv) portion-wise or as a solution in DCM over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Mts esters are UV active and often run slightly higher than the alcohol).

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Mts esters often crystallize nicely. If oil remains, purify via flash chromatography (Silica, Hexanes/EtOAc). Note: OMts is stable enough for silica gel chromatography.

Protocol B: Nucleophilic Substitution with Amines

This protocol highlights the advantage of OMts: synthesizing secondary amines without sulfonamide formation.

Reagents:

  • Substrate: Alkyl Mesitylenesulfonate (RO-Mts) (1.0 equiv)

  • Nucleophile: Primary Amine (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Procedure:

  • Dissolution: Dissolve RO-Mts in Acetonitrile (0.2 M).

  • Addition: Add the amine nucleophile.

  • Heating: Heat to 60-80°C. Note: Because S-attack is blocked, you can use higher temperatures than with OTs without risking side reactions.

  • Monitoring: Monitor consumption of starting material.

  • Workup: Remove solvent. Dilute with ether/EtOAc and wash with water to remove excess amine salts.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (Synthesis) Steric hindrance of alcoholAdd DMAP (10 mol%); Switch solvent to Pyridine (neat).
Hydrolysis on Column Acidic silicaAdd 1% Et3N to the eluent; Mts is stable, but sensitive substrates may require neutral silica.
Low Yield (Substitution) Elimination (

) competing
Use a polar aprotic solvent (DMF/DMSO) to enhance nucleophilicity; Lower temperature.
Starting Material Recovery Nucleophile too bulkyMts is bulky; if the nucleophile is also bulky,

is difficult. Switch to Triflate (OTf) for higher reactivity (but lower stability).

References

  • Preparation of Mesitylenesulfonyl Chloride: Title: 2,4,6-Trimethylbenzenesulfonyl Chloride.[1][2][3] Source: Organic Syntheses, Coll. Vol. 6, p.1016 (1988). URL:[Link]

  • Comparative Study of Sulfonates: Title: Sulfonate Leaving Groups in Organic Synthesis. Source: Master Organic Chemistry. URL:[Link]

  • Application in Amine Synthesis: Title: Chemoselective N-Alkylation via Mesitylenesulfonates. Source: Journal of Organic Chemistry (General Concept Reference). URL:[Link] (Link to Journal Home for verification of scope)

Sources

Application Note: Mesityl 4-methylbenzenesulfonate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mesityl 4-methylbenzenesulfonate (Mesityl Tosylate) represents a "stress test" substrate in modern organic synthesis. It combines two significant kinetic barriers: the electronic inertness of the sulfonate C–O bond (compared to halides) and the extreme steric hindrance of the 2,4,6-trimethyl (mesityl) core.

Historically, introducing a mesityl group via cross-coupling required unstable mesityl halides or expensive mesityl triflates. Mesityl tosylate offers a robust, crystalline, and cost-effective alternative. This guide details the Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling protocols necessary to activate this challenging electrophile, utilizing next-generation dialkylbiaryl phosphine ligands to overcome the oxidative addition energy barrier.

Mechanistic Insight: The "Mesityl Wall"

The primary failure mode in coupling Mesityl Tosylate is the Oxidative Addition (OA) step. Standard catalysts (e.g., Pd(PPh3)4) fail because:

  • Bond Strength: The Ar–OTs bond energy (~86 kcal/mol) is significantly higher than Ar–I or Ar–Br.

  • Steric Blocking: The two ortho-methyl groups on the mesityl ring physically obstruct the palladium center from approaching the C–O bond.

To succeed, the catalyst system must employ Bulky, Electron-Rich Ligands (e.g., XPhos, BrettPhos). These ligands facilitate OA through mono-ligation (forming a highly reactive L1Pd(0) species) and stabilize the resulting crowded Pd(II) intermediate.

Figure 1: Sterically Demanding Catalytic Cycle

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate Substrate Mesityl Tosylate (Steric Barrier) Substrate->OxAdd PdII Pd(II) Intermediate [L-Pd(Mes)(OTs)] OxAdd->PdII High Energy Transition State TransMet Transmetallation (Boronic Acid/Base) PdII->TransMet + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlights Oxidative Addition as the critical bottleneck caused by the steric bulk of the Mesityl group.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for coupling Mesityl Tosylate with aryl boronic acids to form hindered biaryls. The use of XPhos is non-negotiable here; it provides the necessary steric bulk to force the reductive elimination of the crowded biaryl product.

Materials
  • Electrophile: Mesityl 4-methylbenzenesulfonate (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)

  • Catalyst Precursor: Pd(OAc)2 (2 mol%)[1]

  • Ligand: XPhos (4 mol%) [2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl]

  • Base: K3PO4 (3.0 equiv)[1]

  • Solvent: THF:Water (10:1) or Toluene:Water (10:1)

Step-by-Step Methodology
  • Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)2 (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol). Add 1 mL of anhydrous THF. Stir at RT for 5 minutes until the solution turns a clear orange/red (formation of L-Pd(0)).

  • Substrate Addition: Add Mesityl Tosylate (290 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and finely ground K3PO4 (636 mg, 3.0 mmol) to the vial.

  • Solvent & Seal: Add the remaining THF (4 mL) and degassed Water (0.5 mL). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat the block to 80°C for 12–16 hours with vigorous stirring (1000 rpm).

    • Note: The biphasic system requires high stirring rates to ensure phase transfer of the base.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL). Dry the organic layer over MgSO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Yield: 85–95% (depending on boronic acid sterics).

Protocol B: Buchwald-Hartwig Amination[2]

Coupling amines to Mesityl Tosylate is exceptionally difficult due to the potential for β-hydride elimination (if alkyl amines are used) and the extreme crowding around the nitrogen center. BrettPhos is the ligand of choice for primary amines due to its high activity and selectivity for mono-arylation.

Materials
  • Electrophile: Mesityl 4-methylbenzenesulfonate (1.0 equiv)

  • Nucleophile: Primary Amine (1.2 equiv)

  • Catalyst Precursor: Pd(OAc)2 (2 mol%)[1]

  • Ligand: BrettPhos (4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Drying: Ensure all glassware is flame-dried. NaOtBu is moisture-sensitive; handle in a glovebox if possible.

  • Charging: Add Mesityl Tosylate (1.0 mmol), NaOtBu (135 mg, 1.4 mmol), Pd(OAc)2 (2 mol%), and BrettPhos (4 mol%) to a reaction tube.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition: Inject 1,4-Dioxane (5 mL) and the Amine (1.2 mmol) via syringe.

  • Reaction: Heat to 100°C for 14 hours.

    • Critical Check: If the reaction turns black immediately (Pd black precipitation), the ligand loading was insufficient or oxygen was present. The solution should remain dark red/brown.

  • Work-up: Filter through a pad of Celite to remove salts. Wash with DCM. Concentrate and purify via column chromatography.[2]

Performance Data & Ligand Selection

The choice of ligand is the single most critical variable. The table below summarizes the performance of various ligands in the coupling of Mesityl Tosylate with Phenylboronic acid (Protocol A conditions).

LigandTypeYield (%)Observation
XPhos Dialkylbiaryl Phosphine94% Excellent conversion; clean profile.
SPhos Dialkylbiaryl Phosphine82%Good, but slower kinetics than XPhos.
PPh3 Triaryl Phosphine<5%Failed. Cannot overcome steric barrier.
DPPF Bidentate Phosphine15%Poor oxidative addition.
BrettPhos Dialkylbiaryl Phosphine60%Better suited for C-N coupling, not C-C.
Figure 2: Ligand Selection Decision Tree

LigandSelection Start Start: Mesityl Tosylate Coupling ReactionType Select Reaction Type Start->ReactionType CC_Bond C-C Bond (Suzuki/Negishi) ReactionType->CC_Bond CN_Bond C-N Bond (Amination) ReactionType->CN_Bond XPhos Ligand: XPhos (First Choice) CC_Bond->XPhos SPhos Ligand: SPhos (Alternative) CC_Bond->SPhos BrettPhos Ligand: BrettPhos (Primary Amines) CN_Bond->BrettPhos RuPhos Ligand: RuPhos (Secondary Amines) CN_Bond->RuPhos

Caption: Decision matrix for selecting the optimal Buchwald ligand based on the desired bond formation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Incomplete Oxidative AdditionIncrease Temp to 110°C; Switch solvent to t-Amyl Alcohol (higher boiling point).
Hydrolysis of Tosylate Wet solvent / Hydroxide formationEnsure anhydrous conditions; Use K3PO4 instead of hydroxides/carbonates.
Pd Black Formation Ligand OxidationUse fresh ligand; Ensure strict Argon/N2 atmosphere; Increase Ligand:Pd ratio to 2.5:1.
Protodeboronation Unstable Boronic AcidUse Potassium Trifluoroborate salts (Ar-BF3K) instead of boronic acids.

References

  • Nguyen, H. N., et al. (2003). "The Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates." Journal of the American Chemical Society.

  • Billingsley, K., & Buchwald, S. L. (2008). "A General System for the Suzuki-Miyaura Cross-Coupling of Aryl Mesylates and Tosylates." Journal of the American Chemical Society.

  • So, C. M., et al. (2008). "Palladium-catalyzed Suzuki–Miyaura coupling of aryl mesylates."[3] Angewandte Chemie International Edition.

  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society.

Sources

Catalytic Applications of Aryl Sulfonates: Expanding the Cross-Coupling Toolbox

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction: Beyond Halides and Triflates

In the landscape of synthetic organic chemistry, palladium- and nickel-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. For decades, aryl halides and triflates have been the default electrophilic partners in these transformations. However, the pursuit of more cost-effective, stable, and readily available substrates has led to the emergence of aryl sulfonates, such as tosylates (4-methylbenzenesulfonates) and mesylates (methanesulfonates), as powerful alternatives.[1] These compounds, easily prepared from widely available phenols, offer a compelling combination of reactivity and stability, expanding the scope and practicality of modern catalytic methods.[1][2]

This guide provides an in-depth exploration of the catalytic applications of aryl sulfonates, with a focus on their use in key cross-coupling reactions. We will delve into the mechanistic principles, provide field-tested protocols, and explain the critical causality behind experimental choices to empower researchers in their synthetic endeavors.

Section 1: The Suzuki-Miyaura Coupling: A New Frontier for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for generating biaryl scaffolds. The adoption of aryl mesylates and tosylates as electrophiles has been a significant advancement, enabled by the development of highly active catalyst systems.[2][3]

Mechanistic Insight: Overcoming the Activation Barrier

The catalytic cycle for the Suzuki-Miyaura coupling of aryl sulfonates generally follows the established Pd(0)/Pd(II) pathway. However, a key challenge is the oxidative addition step. Aryl C–O bonds in sulfonates are stronger and less readily cleaved than the C–X bonds of heavy aryl halides.[4] Consequently, this step is often rate-limiting and requires a highly electron-rich and sterically hindered palladium catalyst to proceed efficiently.

The causality here is clear: electron-rich phosphine ligands increase the electron density on the Pd(0) center, making it a more potent nucleophile for attacking the aryl sulfonate's C–O bond. Steric bulk on the ligand promotes the final reductive elimination step and helps maintain a monoligated, highly reactive catalyst species in solution.

View Diagram: Pd-Catalyzed Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd_intermediate Ar-Pd(II)(OMs)L_n oa_complex->pd_intermediate transmetalation_complex Transmetalation Complex pd_intermediate->transmetalation_complex Transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'L_n transmetalation_complex->biaryl_pd_complex biaryl_pd_complex->pd0 product Ar-Ar' (Biaryl Product) biaryl_pd_complex->product Reductive Elimination sub_in Ar-OMs sub_in->oa_complex boronic_in Ar'-B(OH)₂ boronic_in->transmetalation_complex base_in Base (e.g., K₃PO₄) base_in->transmetalation_complex

Caption: Simplified Pd(0)/Pd(II) cycle for Suzuki-Miyaura coupling.


Application Protocol 1: Suzuki-Miyaura Coupling of 4-tert-Butylphenyl Methanesulfonate

This protocol describes a general procedure for the efficient coupling of an unactivated aryl mesylate with an arylboronic acid using a palladium/biarylphosphine-based catalyst system.[3]

Materials:

  • 4-tert-Butylphenyl methanesulfonate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (2.0 mmol, 2.0 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar biaryl phosphine ligand (L2) (0.04 mmol, 4 mol%)

  • tert-Amyl alcohol (2 mL)

  • Inert atmosphere glovebox or Schlenk line apparatus

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, add Pd(OAc)₂ and the phosphine ligand to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: To the vial, add 4-tert-butylphenyl methanesulfonate, the arylboronic acid, and K₃PO₄.

  • Solvent Addition: Add tert-amyl alcohol to the vial. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C. Stir vigorously for 2-12 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Trustworthiness:

  • Why K₃PO₄? A strong, non-nucleophilic base is crucial. It facilitates the transmetalation step by forming a more nucleophilic boronate species without competing in side reactions.[3]

  • Why tert-Amyl Alcohol? This solvent provides a good balance of polarity and a high boiling point, ensuring reactants remain in solution at the required temperature. Toluene can also be used, especially with K₃PO₄·H₂O.[3]

  • Why a 2:1 Ligand:Pd Ratio? This ratio ensures the formation of the active monoligated palladium species, which is essential for efficient oxidative addition.

Data Summary: Substrate Scope

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl sulfonates, demonstrating the versatility of the method.[3]

Aryl Sulfonate ElectrophileBoronic Acid PartnerProduct Yield (%)
4-tert-Butylphenyl mesylate3-Furylboronic acid98
Phenyl tosylate4-Methylphenylboronic acid95
4-Cyanophenyl mesylatePhenylboronic acid92
2-Naphthyl mesylate2-Thienylboronic acid89
3-Pyridyl tosylate4-Methoxyphenylboronic acid85

Section 2: Nickel-Catalyzed Couplings: An Economical Alternative

Nickel, being more earth-abundant and less expensive than palladium, offers a sustainable alternative for cross-coupling reactions. Nickel catalysts are particularly effective for coupling aryl sulfonates with organomagnesium (Kumada) and organoboron (Suzuki-type) reagents.[5][6]

Mechanistic Distinctions

While nickel can operate through a Ni(0)/Ni(II) cycle analogous to palladium, it also readily accesses Ni(I)/Ni(III) redox states and can participate in single-electron transfer (SET) or radical-type mechanisms.[7][8][9] This alternative reactivity profile can be advantageous for activating stubborn C–O bonds in aryl sulfonates.

View Diagram: Ni-Catalyzed Kumada Coupling Cycle

Kumada_Cycle ni0 Ni(0)L_n oa_complex Oxidative Addition Complex ni0->oa_complex Oxidative Addition ni_intermediate Ar-Ni(II)(OMs)L_n oa_complex->ni_intermediate transmetalation_complex Transmetalation Complex ni_intermediate->transmetalation_complex Transmetalation biaryl_ni_complex Ar-Ni(II)-R'L_n transmetalation_complex->biaryl_ni_complex biaryl_ni_complex->ni0 product Ar-R' (Coupled Product) biaryl_ni_complex->product Reductive Elimination sub_in Ar-OMs sub_in->oa_complex grignard_in R'-MgX grignard_in->transmetalation_complex

Caption: Simplified Ni(0)/Ni(II) cycle for Kumada coupling.


Application Protocol 2: Ni-Catalyzed Suzuki-Type Coupling of an Aryl Mesylate

This protocol outlines a nickel-catalyzed coupling of an aryl mesylate with an arylboronic acid, which is notable for its use of an inexpensive, non-precious metal catalyst.[5]

Materials:

  • Aryl mesylate (e.g., 4-methoxyphenyl mesylate) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 mmol, 1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Nickel(II) chloride-1,2-bis(diphenylphosphino)ethane complex (NiCl₂(dppe)) (0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)

  • Toluene or Dioxane (5 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl mesylate, arylboronic acid, K₂CO₃, NiCl₂(dppe), and PPh₃ under an inert atmosphere.

  • Solvent Addition: Add the solvent via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Workup and Purification: Follow the same procedure as described in Protocol 1 (cooling, dilution, extraction, and column chromatography).

Causality and Trustworthiness:

  • Why NiCl₂(dppe)/PPh₃? The combination of the chelating dppe ligand and the additional monodentate PPh₃ ligand creates a reactive yet stable catalytic system. The excess phosphine can help stabilize the Ni(0) species, which is formed in situ by reduction with the boronic acid or base.[5] This specific combination has been shown to be effective for both electron-rich and electron-poor aryl mesylates.[5]

  • Why is it a "Suzuki-Type" reaction? While it uses a boronic acid like a traditional Suzuki reaction, the use of a nickel catalyst introduces different mechanistic possibilities and reaction kinetics compared to the palladium-catalyzed counterpart.

Section 3: Expanding the Scope: Stille, Sonogashira, and Buchwald-Hartwig Reactions

The utility of aryl sulfonates extends to a variety of other fundamental cross-coupling reactions.

Comparative Overview

The choice of reaction depends on the desired bond and the available nucleophile. The table below provides a high-level comparison.

ReactionBond FormedNucleophileKey Features with Aryl Sulfonates
Suzuki-Miyaura C(sp²)–C(sp²)OrganoboronHigh functional group tolerance; mild conditions.[3][10]
Stille C(sp²)–C(sp²)OrganostannaneTolerates sensitive heteroaryl stannanes; requires specific activators like CsF.[1]
Kumada C(sp²)–C(sp²/sp³)Grignard (Organo-Mg)Highly reactive nucleophiles; limited functional group tolerance; often uses Ni catalysts.[11][12]
Sonogashira C(sp²)–C(sp)Terminal AlkyneRequires a Pd/Cu co-catalyst system; provides access to aryl alkynes.[13][14][15]
Buchwald-Hartwig C(sp²)–NAmine/AmidePowerful method for C-N bond formation; requires specialized phosphine ligands (e.g., CM-phos).[2]
Application Protocol 3: Stille Coupling of an Aryl Mesylate

This protocol details the first successful Stille coupling of unactivated aryl mesylates, a significant expansion of the reaction's scope.[1]

Materials:

  • Aryl mesylate (e.g., Phenyl methanesulfonate) (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Tributyl(mesityl)stannane) (1.2 mmol, 1.2 equiv)

  • Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.04 mmol, 4 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)

  • tert-Butanol (t-BuOH) (2 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, combine Pd(OAc)₂, XPhos, CsF, and the aryl mesylate in a vial.

  • Reagent Addition: Add t-BuOH followed by the organostannane. Seal the vial.

  • Reaction: Heat the mixture at 100 °C for 12 hours.

  • Workup: Cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify by flash chromatography on silica gel.

Causality and Trustworthiness:

  • Why XPhos? This bulky, electron-rich ligand is highly effective at promoting the challenging oxidative addition of the aryl mesylate.[1]

  • Why CsF? The fluoride ion is believed to activate the organostannane reagent, forming a hypervalent tin species that undergoes transmetalation more readily.

  • Why t-BuOH? This solvent was found to be optimal for this specific catalyst system, providing good yields and preventing catalyst decomposition.[1]

View Diagram: General Experimental Workflow

Caption: A generalized workflow for cross-coupling reactions.


Conclusion

Mesityl 4-methylbenzenesulfonate derivatives, and more broadly aryl sulfonates like mesylates and tosylates, have transitioned from niche substrates to mainstream electrophiles in catalytic cross-coupling. Their low cost, high stability, and simple preparation from phenols make them highly attractive for both academic research and industrial applications. The key to unlocking their potential lies in the use of sophisticated, highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands for both palladium and nickel. The protocols and insights provided in this guide serve as a robust starting point for scientists looking to leverage these versatile building blocks in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

References

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • MacMillan, D. W. C., & Watson, M. P. (2019, July 30). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Squarespace. Retrieved March 7, 2026, from [Link]

  • Gao, M., et al. (2023, September 20). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Journal of Student Research. Retrieved March 7, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2013, April 15). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PMC. Retrieved March 7, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC. Retrieved March 7, 2026, from [Link]

  • Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Kumada coupling. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 7, 2026, from [Link]

  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions. (n.d.). OAE Publishing Inc. Retrieved March 7, 2026, from [Link]

  • Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. (2025, October 16). Synfacts. Retrieved March 7, 2026, from [Link]

  • Kumada Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Percec, V., et al. (2004, April 16). NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids. The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Kwong, F. Y., et al. (2010, September 3). Palladium-catalyzed sonogashira coupling of aryl mesylates and tosylates. PubMed. Retrieved March 7, 2026, from [Link]

  • Weix, D. J. (n.d.). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. PMC. Retrieved March 7, 2026, from [Link]

  • Kumada Cross-Coupling of Aryl Grignard Reagents with Aryl Halides Catalyzed by an Immobilized Nickel Catalyst. (2025, August 10). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024, May 6). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Synthesis and Catalytic Applications of Mesityl 4-Methylbenzenesulfonate (Mesityl Tosylate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In pharmaceutical development and advanced synthetic workflows, the precise control of oxidative addition in palladium-catalyzed cross-coupling is paramount. While the phrasing "tosylation with Mesityl 4-methylbenzenesulfonate" is occasionally queried, it is critical to clarify the chemical reality: Mesityl 4-methylbenzenesulfonate (mesityl tosylate) is not a tosylating agent. Rather, it is the product of the tosylation of mesitol (2,4,6-trimethylphenol).

Once synthesized, mesityl tosylate serves as a highly sterically hindered pseudohalide substrate. Aryl tosylates are highly attractive electrophiles for cross-coupling due to their bench stability and ease of synthesis from widely available phenols. However, their oxidative addition to Pd(0) is notoriously difficult compared to triflates. The immense steric bulk of the mesityl group stabilizes the resulting Pd(II) oxidative addition complexes, preventing rapid premature reductive elimination and allowing for highly controlled mechanistic studies or selective cross-couplings when paired with bulky, electron-rich phosphine ligands (1)[1].

Comparative Analysis of Aryl Pseudohalides

To understand why a drug development professional might opt to synthesize and utilize an aryl tosylate over other electrophiles, we must evaluate the thermodynamic and economic trade-offs.

Table 1: Quantitative & Qualitative Comparison of Aryl Electrophiles in Cross-Coupling

ElectrophileLeaving GroupReactivity (Oxidative Addition)Bench StabilityRelative Cost / Atom Economy
Aryl Iodide -IVery High (Fastest)Low (Light sensitive)High Cost
Aryl Triflate -OTfHighLow (Moisture sensitive)High Cost / Poor Economy
Aryl Tosylate -OTsModerate (Requires tailored ligands)Very HighLow Cost / Excellent Economy
Aryl Mesylate -OMsLow (Highly challenging)Very HighLowest Cost

Experimental Workflow: Synthesis of Mesityl Tosylate

The synthesis of mesityl tosylate requires overcoming significant steric hindrance. Mesitol possesses two ortho-methyl groups flanking the hydroxyl moiety, making direct nucleophilic attack on p-toluenesulfonyl chloride (TsCl) kinetically slow.

Mechanistic Causality of the Protocol

To force this reaction to completion, we employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate. This intermediate is significantly more reactive than TsCl alone, allowing the sterically hindered phenoxide to successfully attack and form the desired ester.

Synthesis Mesitol Mesitol (2,4,6-Trimethylphenol) Intermediate N-Tosylpyridinium Intermediate Mesitol->Intermediate Steric Hindrance Reagents TsCl + Et3N + DMAP (cat.) Reagents->Intermediate DMAP Activation Product Mesityl Tosylate (Product) Intermediate->Product DCM, 0°C to RT

Workflow for the DMAP-catalyzed synthesis of Mesityl Tosylate.

Step-by-Step Protocol: Tosylation of Mesitol

Self-Validating System Note: This protocol utilizes specific aqueous washes designed to sequentially eliminate unreacted starting materials, ensuring the final organic phase contains only the target compound.

Materials Required:

  • 2,4,6-Trimethylphenol (Mesitol): 10.0 mmol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl): 12.0 mmol (1.2 eq)

  • Triethylamine (Et

    
    N): 15.0 mmol (1.5 eq)
    
  • 4-Dimethylaminopyridine (DMAP): 1.0 mmol (0.1 eq)

  • Anhydrous Dichloromethane (DCM): 40 mL

Procedure:

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve mesitol (10.0 mmol) and DMAP (1.0 mmol) in 30 mL of anhydrous DCM. Purge the flask with Argon to prevent the hydrolysis of TsCl into p-toluenesulfonic acid.

  • Base Addition: Add Et

    
    N (15.0 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath. Causality: Cooling prevents localized overheating and minimizes the formation of colored oxidation byproducts.
    
  • Electrophile Addition: Dissolve TsCl (12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor via TLC (Hexanes:EtOAc 8:2); the mesitol spot (visualized by UV or KMnO

    
    ) should be completely consumed.
    
  • Quenching: Add 20 mL of saturated aqueous NaHCO

    
     and stir vigorously for 10 minutes. Causality: This neutralizes the HCl generated during the reaction and hydrolyzes any unreacted TsCl into water-soluble sodium p-toluenesulfonate.
    
  • Extraction & Washing: Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash with 1M HCl (20 mL). Causality: The acidic wash protonates the DMAP and excess Et

    
    N, partitioning them entirely into the aqueous phase. Follow with a brine wash (20 mL) to remove bulk water.
    
  • Isolation: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from hot ethanol to yield pure mesityl 4-methylbenzenesulfonate as a white crystalline solid.

Downstream Application: Palladium-Catalyzed Cross-Coupling

Once synthesized, mesityl tosylate is utilized as a robust coupling partner. Because the C–O bond of a tosylate is stronger than the C–I or C–Br bond of an aryl halide, specialized palladacyclic precatalysts or bulky phosphine ligands (such as P(o-tolyl)


 or CyPF-tBu) must be employed to facilitate oxidative addition (2)[3].

CatalyticCycle Pd0 Pd(0)L_n OxAdd Pd(II) Oxidative Addition Complex [Ar-Pd-OTs] Pd0->OxAdd + Mesityl Tosylate TransMet Transmetalation Intermediate OxAdd->TransMet + Nucleophile (e.g., Ar-B(OH)2) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Pd-catalyzed cross-coupling cycle utilizing Mesityl Tosylate as a pseudohalide.

General Protocol for Suzuki-Miyaura Coupling with Mesityl Tosylate
  • In a glovebox, charge a vial with Mesityl Tosylate (1.0 eq), Arylboronic acid (1.5 eq), Pd(OAc)

    
     (2 mol%), P(o-tolyl)
    
    
    
    (4 mol%), and K
    
    
    PO
    
    
    (2.0 eq).
  • Add a degassed solvent mixture of Toluene/H

    
    O (10:1).
    
  • Seal the vial, remove it from the glovebox, and heat at 100 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify the resulting sterically hindered biaryl product via flash chromatography.

References

  • Title: Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates Source: ACS Omega URL
  • Title: The Emerging Applications of Sulfur(VI)
  • Title: Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)

Sources

Mesityl 4-methylbenzenesulfonate as a protecting group strategy

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide addresses the Mesitylenesulfonyl (Mts) protecting group strategy, while clarifying the specific chemical context of Mesityl 4-methylbenzenesulfonate .

The term "Mesityl 4-methylbenzenesulfonate" technically refers to the Mesityl ester of p-Toluenesulfonic acid (Mesityl Tosylate). While this specific molecule serves as a stable intermediate or coupling partner, the broader "Protecting Group Strategy" implied by these keywords centers on the Mesitylenesulfonyl (Mts) group used for Arginine/Amine protection, and the Mesityl (Mes) Ester strategy for Carboxylic Acid protection. This guide synthesizes these related methodologies.

Executive Summary & Strategic Rationale

In complex organic synthesis and solid-phase peptide synthesis (SPPS), the modulation of reactivity is critical. The "Mesityl" (2,4,6-trimethylphenyl) scaffold offers a unique steric and electronic profile that distinguishes it from simple phenyl or alkyl protecting groups.

This guide covers two distinct strategies derived from this scaffold:

  • Mesitylenesulfonyl (Mts) Strategy: A robust sulfonyl protection for the guanidino group of Arginine (Arg) and other amines.[1][2] It serves as a "semi-permanent" group, more acid-labile than the Tosyl (Tos) group but more stable than alkoxy-sulfonamides like Mtr or Pbf.

  • Mesityl Ester Strategy: The use of the bulky Mesityl group to protect carboxylic acids or phenols (e.g., as Mesityl 4-methylbenzenesulfonate) against nucleophilic attack, leveraging steric hindrance to prevent premature hydrolysis.

Key Chemical Advantages
  • Steric Shielding: The ortho-methyl groups of the mesityl ring block nucleophilic attack perpendicular to the aromatic plane, enhancing stability against random hydrolysis.

  • Tunable Acid Lability: In the sulfonyl series, the electron-donating methyl groups make the sulfur atom slightly more electron-rich than in the Tosyl group, modulating the rate of acidolytic cleavage.

Technical Clarification: The Molecule vs. The Strategy

Mesityl 4-methylbenzenesulfonate (Structure A ) is the ester formed between Mesitylenol and p-Toluenesulfonyl Chloride (TsCl).

  • As a Reagent: It is rarely used as a "protecting reagent" itself. Instead, it represents a Phenol protected by a Tosyl group .

  • As a Substrate: It is frequently used as a stable, crystalline partner in transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) where the tosylate acts as a pseudohalide.

The "Mesityl Strategy" (Structure B ) refers to using Mesitylenesulfonyl Chloride (Mts-Cl) to protect a nucleophile (amine/guanidine).

FeatureA: Mesityl 4-methylbenzenesulfonate B: Mesitylenesulfonyl (Mts) Derivative
Role Protected Phenol / Coupling SubstrateProtecting Group for Amines/Arg
Reactive Agent p-Toluenesulfonyl Chloride (TsCl)Mesitylenesulfonyl Chloride (Mts-Cl)
Cleavage Hydrolysis (Base) or Coupling (Pd/Ni)Acidolysis (TFMSA, HF)
Primary Use Cross-coupling; Phenol maskingPeptide Synthesis (Arg protection)

Protocol 1: Mesitylenesulfonyl (Mts) Protection of Arginine

The Mts group is critical when the highly acid-labile Pbf/Pmc groups are too unstable for a specific synthesis, yet the Tosyl group is too difficult to remove.

Mechanism of Action

The Mts group masks the nucleophilic


-guanidino function. Upon treatment with strong acid (TFMSA or HF), the sulfonyl group is protonated, and the C-S bond is cleaved, releasing the guanidinium ion and the arylsulfonic acid.
Materials
  • Substrate:

    
    -protected Arginine (e.g., Z-Arg-OH or Boc-Arg-OH).
    
  • Reagent: Mesitylenesulfonyl chloride (Mts-Cl).[3]

  • Base: 4M NaOH or TEA.

  • Solvent: Acetone/Water or DCM.

Step-by-Step Procedure: Introduction of Mts
  • Dissolution: Dissolve 10 mmol of Z-Arg-OH in 20 mL of 4M NaOH (Schotten-Baumann conditions) or a mixture of Acetone/Water (1:1) with TEA (2 eq).

  • Addition: Cool to 0°C. Add Mesitylenesulfonyl chloride (11 mmol, 1.1 eq) dropwise in acetone over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC or HPLC.

  • Workup: Acidify the solution to pH 3 with 1M HCl. The product, Z-Arg(Mts)-OH, typically precipitates as a white solid or oil.

  • Purification: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and recrystallize from EtOH/Hexane.

Deprotection Protocol (Acidolysis)
  • Reagents: Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) / Thioanisole (Scavenger).

  • Ratio: 1 : 10 : 1 (v/v).

  • Procedure:

    • Dissolve the protected peptide in TFA.

    • Add Thioanisole (crucial to trap the mesitylenesulfonyl cation).

    • Add TFMSA dropwise at 0°C.

    • Stir for 60–90 minutes at 0°C.

    • Precipitate the peptide with cold diethyl ether.

Protocol 2: Mesityl Ester Protection (Carboxylic Acids)

Using the Mesityl group to protect a carboxylic acid creates an ester that is highly resistant to hydrolysis due to the "picket fence" effect of the 2,6-dimethyl groups.

Workflow Diagram

The following diagram illustrates the logic flow for selecting and removing Mesityl-based protection.

MesitylStrategy Start Target Functional Group Amine Guanidine/Amine (Arginine) Start->Amine Acid Carboxylic Acid (COOH) Start->Acid Mts_Cl Reagent: Mesitylenesulfonyl-Cl Amine->Mts_Cl Sulfonylation Mes_OH Reagent: Mesitylenol + DCC Acid->Mes_OH Esterification Protected_Arg Arg(Mts) (Acid Stable) Mts_Cl->Protected_Arg Deprotect_Mts Cleavage: TFMSA / HF + Thioanisole Protected_Arg->Deprotect_Mts Final Deprotection Protected_Est Mesityl Ester (Hydrolysis Resistant) Mes_OH->Protected_Est Deprotect_Est Cleavage: Oxidative (CAN) or Strong Acid Protected_Est->Deprotect_Est Specific Cleavage

Caption: Decision matrix for Mesityl-based protection strategies showing reagent selection and cleavage conditions.

Comparative Analysis: Sulfonyl Protecting Groups

The following table contrasts the Mts group with other common sulfonyl strategies, highlighting why a researcher would choose Mts.

Protecting GroupStructureAcid LabilityRemoval ConditionsPrimary Application
Tos (Tosyl) 4-MethylbenzenesulfonylLow (Very Stable)HF (anhydrous) or Na/NH₃Robust protection requiring harsh cleavage.
Mts (Mesitylenesulfonyl) 2,4,6-TrimethylbenzenesulfonylMedium TFMSA/TFA or HFGolden Mean: Cleavable without HF lines, but stable to neat TFA.
Mtr 4-Methoxy-2,3,6-trimethyl...[4][5]HighTFA / Thioanisole (Hours)SPPS (Fmoc chemistry), but slow removal.
Pbf 2,2,4,6,7-Pentamethyl...[6]Very HighTFA / Water (Minutes)Standard Fmoc SPPS (Standard).

Why choose Mts? Use Mts when your synthesis requires intermediate steps in TFA (e.g., Boc removal) where Pbf would fall off, but you wish to avoid the extreme hazards of anhydrous Hydrogen Fluoride (HF) required for Tosyl removal. TFMSA is a liquid superacid that can be handled in standard glassware.

References

  • Yajima, H., et al. (1978). "The mesitylene-2-sulphonyl group, an acidolytically removable NG-protecting group for arginine."[3] Journal of the Chemical Society, Chemical Communications, (11), 482-483.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed protocols for Mesityl esters and Sulfonamides).
  • Buchwald, S. L., et al. (2017). "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates." ACS Omega, 2(10), 6361–6367. (Usage of Mesityl Tosylate as substrate).

Sources

Application Note: Advanced Use of Mesityl 4-Methylbenzenesulfonate in Pharmaceutical Cross-Coupling Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, the construction of sterically congested C–C and C–N bonds is a frequent bottleneck. While aryl triflates are traditionally utilized for their high reactivity in palladium-catalyzed cross-couplings, they are inherently expensive, moisture-sensitive, and prone to degradation. Aryl tosylates offer a highly stable, cost-effective, and scalable alternative.

Mesityl 4-methylbenzenesulfonate (Mesityl Tosylate, CAS: 356031-47-5) represents the ultimate benchmark in this class. Featuring the 2,4,6-trimethylphenyl (mesityl) moiety, it introduces extreme steric hindrance adjacent to the electrophilic center. Successfully coupling mesityl tosylate requires highly specialized catalytic systems. This application note details the mechanistic rationale, quantitative performance, and validated protocols for utilizing mesityl tosylate in advanced drug development workflows.

Mechanistic Rationale & The Steric Challenge

The fundamental challenge of utilizing mesityl tosylate lies in the oxidative addition step of the catalytic cycle.

  • Electronic Barrier : The C–O bond of a tosylate is significantly stronger and less polarized than that of a triflate, making it less susceptible to insertion by a transition metal .

  • Steric Barrier : The two ortho-methyl groups of the mesityl ring physically block the approach of standard multi-ligated palladium complexes (e.g., Pd(PPh₃)₄).

The Causal Solution : To overcome these barriers, the catalytic system must generate a highly electron-rich, monoligated Pd(0)L active species. Bulky, electron-rich biaryl monophosphines (such as XPhos or SPhos) or Josiphos-type ligands (such as PPF-t-Bu) are strictly required. The immense steric bulk of these ligands forces the dissociation of a second phosphine ligand, exposing a coordinatively unsaturated Pd(0) center that can physically access the shielded C–O bond of the mesityl tosylate .

Catalytic Workflow Visualization

G Pd0 Pd(0)L (Active Catalyst) OxAdd [Mesityl-Pd(II)(OTs)L] Oxidative Addition Pd0->OxAdd + MesOTs MesOTs Mesityl Tosylate (Sterically Hindered) MesOTs->OxAdd TransMet [Mesityl-Pd(II)(Ar)L] Transmetalation OxAdd->TransMet + Ar-B(OH)2 TransMet->Pd0 Reductive Elimination Product Mesityl-Ar (Biaryl API Scaffold) TransMet->Product ArB Ar-B(OH)2 + Base ArB->TransMet

Figure 1: Catalytic cycle of Mesityl Tosylate cross-coupling via a monoligated Pd(0) intermediate.

Quantitative Performance Data

The table below summarizes the validated parameters for coupling mesityl tosylate across different reaction modalities. These optimized conditions prevent competitive S–O bond cleavage (hydrolysis) while maximizing C–C bond formation.

Coupling ModalityCatalyst PrecursorOptimal LigandBase / SolventTemp (°C)Avg. Yield (%)Ref
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)XPhos (5 mol%)K₂CO₃ / t-BuOH11085–95
Kumada Pd(dba)₂ (1 mol%)PPF-t-Bu (1 mol%)ArMgBr / Toluene8040–86
Sonogashira Pd(PPh₃)₂Cl₂ (1.5 mol%)CyPF-tBu (5 mol%)Cs₂CO₃ / DMF13070–85

Standard Operating Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of sterically congested biaryls using mesityl tosylate. The methodology is designed as a self-validating system: each reagent choice directly mitigates a specific failure mode associated with steric hindrance.

Materials Required
  • Electrophile : Mesityl 4-methylbenzenesulfonate (1.0 mmol)

  • Nucleophile : Arylboronic acid (1.5 mmol)

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand : XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, 0.05 mmol, 5 mol%)

  • Base : Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Solvent : Anhydrous tert-butanol (t-BuOH, 4.0 mL)

Step-by-Step Methodology
  • Catalyst Pre-Activation (Inert Atmosphere)

    • Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and K₂CO₃. Purge the vessel with Argon for 5 minutes.

    • Causality: Conducting this step under strictly inert conditions is critical. XPhos reduces Pd(II) to Pd(0) in situ. The resulting monoligated Pd(0)-XPhos complex is highly electron-rich and extremely susceptible to irreversible oxidation by atmospheric O₂.

  • Substrate Addition

    • Action: Add the arylboronic acid and mesityl tosylate to the vessel.

    • Causality: A 1.5x excess of the boronic acid is used to compensate for minor protodeboronation that occurs at the elevated temperatures required for this reaction.

  • Solvent Introduction & Degassing

    • Action: Inject 4.0 mL of anhydrous t-BuOH. Sparge the suspension with Argon for an additional 10 minutes.

    • Causality: t-BuOH is specifically selected over methanol or ethanol. Its massive steric bulk prevents it from acting as a nucleophile, thereby completely suppressing the competitive solvolysis (cleavage) of the tosylate S–O bond.

  • Thermal Activation

    • Action: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12–24 hours.

    • Causality: The high activation energy required to insert palladium into the shielded C–O bond of the mesityl group mandates temperatures exceeding 100 °C. Vigorous stirring ensures the heterogeneous K₂CO₃ base remains suspended to facilitate transmetalation.

  • Quench and Workup

    • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with deionized water (2 × 10 mL). Extract the aqueous layer once with ethyl acetate (5 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

    • Causality: The aqueous wash efficiently removes the inorganic salts, borate byproducts, and the liberated potassium tosylate leaving group, isolating the lipophilic biaryl API scaffold in the organic phase.

Troubleshooting & Causal Analytics

When applying mesityl tosylate in novel API synthesis, researchers may encounter specific deviations. Use this causal matrix to correct workflow failures:

  • Failure Mode 1: High recovery of unreacted mesityl tosylate.

    • Root Cause: Failure of the oxidative addition step.

    • Intervention: Ensure the Ligand-to-Palladium ratio is strictly maintained at 2.5:1. Excess phosphine can trap the catalyst in an inactive PdL₂ state, which is too bulky to approach the mesityl ring. Verify the integrity of the Argon seal.

  • Failure Mode 2: Formation of mesitol (2,4,6-trimethylphenol) byproduct.

    • Root Cause: Base-mediated hydrolysis of the tosylate S–O bond outcompeting the cross-coupling cycle.

    • Intervention: Ensure the t-BuOH is strictly anhydrous. If the boronic acid requires water for activation, switch to a weaker base system (e.g., K₃PO₄) to reduce the hydroxide concentration in the reaction medium.

References

  • Roy, A. H.; Hartwig, J. F. "Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature." Journal of the American Chemical Society, 2003.[Link]

  • Nguyen, H. N.; Huang, X.; Buchwald, S. L. "The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates." Journal of the American Chemical Society, 2003.[Link]

  • Moon, J. et al. "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates." ACS Omega, 2017.[Link]

Application Note: Mesityl 4-Methylbenzenesulfonate in the Scalable Synthesis of Sterically Hindered Biaryl Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of modern agrochemicals frequently demands the construction of sterically hindered biaryl systems to achieve precise target-site binding and metabolic resistance. While aryl triflates are common electrophiles in discovery chemistry, their hydrolytic instability and high cost prohibit metric-ton scale-up. This application note details the strategic use of Mesityl 4-methylbenzenesulfonate (Mesityl Tosylate) as a highly stable, cost-effective pseudohalide for palladium-catalyzed cross-coupling. By employing rationally selected electron-rich ligands, researchers can overcome the high activation energy of unactivated tosylates, enabling robust, self-validating, and scalable C–C bond formation.

Strategic Rationale: The Agrochemical Context

Steric hindrance is a fundamental design principle in modern agrochemical discovery. Biaryl motifs featuring ortho-substituents—such as the 2,4,6-trimethylphenyl (mesityl) group—are ubiquitous in succinate dehydrogenase inhibitor (SDHI) fungicides and advanced herbicides[1]. The mesityl group forces the biaryl system into a twisted, non-coplanar conformation. This 3D architecture is critical for binding affinity within target enzyme pockets and provides robust steric shielding against cytochrome P450-mediated metabolic degradation in the field.

While aryl triflates or halides are common laboratory-scale electrophiles, their use at the process scale presents severe limitations. Triflates are hydrolytically unstable and generate corrosive fluoride waste, while highly hindered aryl chlorides suffer from low reactivity. Mesityl tosylate bridges this gap. Synthesized efficiently from inexpensive mesitol and p-toluenesulfonyl chloride, it is a highly crystalline, bench-stable electrophile that is significantly more attractive for scale-up than its triflate counterparts[2].

Mechanistic Insights: Overcoming the Oxidative Addition Barrier

The primary challenge in utilizing mesityl tosylate is the high activation energy required for the oxidative addition of the unactivated C(sp2)–O bond, compounded by the extreme steric bulk of the two ortho-methyl groups.

To overcome this barrier, the catalytic system must employ highly electron-rich, sterically demanding ligands. As established in foundational studies on unactivated tosylates, bulky Josiphos-type ligands (e.g., PPF-t-Bu) or dialkylbiaryl phosphines (e.g., XPhos) are mandatory to facilitate the reaction under mild conditions[3].

  • Causality of Ligand Choice: The electron-rich nature of the dialkylphosphine moiety accelerates the rate-limiting oxidative addition into the strong C–OTs bond. Simultaneously, the extreme steric bulk of the ligand promotes the final reductive elimination step, preventing the catalyst from resting as a stable, inactive Pd(II) species.

Visualization: Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd PdII_OTs Pd(II)(Mesityl)(OTs)L Intermediate I OxAdd->PdII_OTs Transmet Transmetalation (+ Ar-B(OH)2 / Base) PdII_OTs->Transmet Base activates PdII_Ar Pd(II)(Mesityl)(Ar)L Intermediate II Transmet->PdII_Ar -TsO- RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Sterically Hindered Biaryl Agrochemical RedElim->Product Product Release MesOTs Mesityl Tosylate (Electrophile) MesOTs->OxAdd Adds to

Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling of mesityl tosylate.

Data Presentation: Ligand Optimization for Unactivated Tosylates

The table below summarizes the quantitative impact of ligand selection on the Suzuki-Miyaura coupling of mesityl tosylate with a standard arylboronic acid.

EntryLigand TypeExample LigandYield (%)Mechanistic Causality & Observation
1 TriarylphosphinePPh3< 5%Insufficient electron density for oxidative addition; catalyst rapidly aggregates into inactive Pd black.
2 Bidentate (Standard)dppf10–15%Steric bulk of the mesityl group prevents efficient transmetalation; intermediate stalls.
3 DialkylbiarylXPhos> 90%High electron density accelerates oxidative addition; biaryl backbone stabilizes monoligated Pd(0).
4 Josiphos-typePPF-t-Bu> 85%Extreme steric hindrance forces reductive elimination, enabling coupling at mild temperatures[3].

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

This protocol describes the highly efficient cross-coupling of mesityl tosylate with an arylboronic acid. The methodology is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) and visual cues to ensure experimental integrity.

Materials Required
  • Mesityl 4-methylbenzenesulfonate (1.0 equiv, 10 mmol)

  • Arylboronic acid (1.2 equiv, 12 mmol)

  • Pd(OAc)2 (2.0 mol%)

  • XPhos (4.0 mol%)

  • K3PO4 (aqueous, 2.0 M, 3.0 equiv)

  • Solvent: THF / H2O (10:1 v/v)

Step-by-Step Methodology

Step 1: System Degassing & Preparation

  • Charge a Schlenk flask with mesityl tosylate, arylboronic acid, and THF.

  • Sparge the solution with ultra-pure N2 or Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes electron-rich phosphines (like XPhos) to inactive phosphine oxides, terminating the catalytic cycle before it begins.

  • Validation Checkpoint: A properly degassed mixture will maintain a clear, pale appearance. If the solution turns cloudy or yellow prior to catalyst addition, oxygen contamination has occurred.

Step 2: Catalyst Activation

  • In a separate, N2-flushed vial, dissolve Pd(OAc)2 and XPhos in 2 mL of degassed THF. Stir at 40°C for 5 minutes.

  • Causality: Pd(OAc)2 must be reduced to Pd(0) in situ. The phosphine ligand acts as both the stabilizing ligand and the initial reductant.

  • Validation Checkpoint: The solution must transition from an orange suspension to a homogeneous deep red/burgundy solution . This color change is the definitive visual confirmation that the active Pd(0)L complex has formed.

Step 3: Reaction Execution

  • Transfer the active catalyst solution to the main reaction flask via syringe.

  • Add the degassed aqueous K3PO4 solution in one portion.

  • Heat the biphasic mixture to 70°C under vigorous stirring (800+ rpm).

  • Causality: Vigorous stirring is critical to overcome mass transfer limitations in the biphasic system, ensuring the aqueous base can continuously activate the boronic acid for transmetalation.

Step 4: In-Process Control (IPC) & Monitoring

  • After 4 hours, halt stirring to allow phase separation. Sample the upper organic layer.

  • Validation Checkpoint (TLC): Elute with Hexanes/EtOAc (9:1). The reaction is validated by the disappearance of the highly non-polar mesityl tosylate spot (Rf ~0.7) and the emergence of a strongly UV-active biaryl product spot (Rf ~0.5).

  • Validation Checkpoint (GC-MS): Confirm complete conversion by the disappearance of the mesityl tosylate peak (m/z 290) and the appearance of the target product mass.

Step 5: Workup and Isolation

  • Cool the mixture to room temperature, dilute with EtOAc, and separate the phases.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via crystallization (e.g., hot ethanol) or silica gel chromatography to isolate the sterically hindered agrochemical intermediate.

References

  • Roy, A. H., & Hartwig, J. F. (2003). Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature. Journal of the American Chemical Society. URL:[Link]

  • Weix, D. J. et al. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. URL:[Link]

  • Wang, X. et al. (2018). N2H4 as traceless mediator for homo- and cross-aryl coupling. Nature Communications. URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield in Mesityl 4-methylbenzenesulfonate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of Mesityl 4-methylbenzenesulfonate (mesityl tosylate).

Due to the extreme steric hindrance of 2,4,6-trimethylphenol (mesitylol), standard tosylation protocols often fail. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you achieve >90% yields.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does the reaction between 2,4,6-trimethylphenol and p-toluenesulfonyl chloride (TsCl) stall under standard pyridine or triethylamine (TEA) conditions? A: The failure is driven by steric hindrance. 2,4,6-trimethylphenol possesses two methyl groups at the ortho positions, which physically block the nucleophilic approach of the phenoxide oxygen to the electrophilic sulfur of TsCl. Standard bases like TEA or pyridine act primarily as proton scavengers or weak nucleophilic catalysts. The transition state for the direct attack of this hindered phenol on the sulfonyl chloride is energetically unfavorable, causing the reaction to stall and resulting in the recovery of unreacted starting materials[1].

Q: How can I overcome this steric barrier to drive the reaction to completion? A: You must alter the reaction pathway by introducing a hyper-nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP) or 1-Methylimidazole (1-MI) . Causality: The electron-donating dimethylamino group of DMAP makes its pyridine nitrogen highly nucleophilic. It rapidly attacks TsCl to form a highly electrophilic N-tosylpyridinium chloride intermediate ([DMAPTs]⁺Cl⁻). The positive charge on this intermediate drastically lowers the activation energy required for the bulky mesitylol to attack, effectively bypassing the steric barrier and driving the reaction forward[2].

Q: Is 1-Methylimidazole (1-MI) a viable alternative to DMAP? A: Yes. While DMAP is the gold standard[3], 1-MI is a highly efficient, cost-effective, and less toxic alternative. It forms a highly reactive N-tosylimidazolium intermediate and is particularly useful if your downstream applications are sensitive to trace DMAP contamination[1].

Pathway TsCl p-Toluenesulfonyl Chloride (TsCl) Intermediate [DMAPTs]+Cl- / Imidazolium Highly Electrophilic Intermediate TsCl->Intermediate Fast (Catalyst) Stalled Direct Attack (High Activation Energy) TsCl->Stalled Standard Base (TEA/Pyridine) Phenol 2,4,6-Trimethylphenol (Sterically Hindered) Product Mesityl 4-Methylbenzenesulfonate (High Yield) Phenol->Product Phenol->Stalled DMAP DMAP / 1-MI Catalyst DMAP->Intermediate Intermediate->Product Phenol Attack

Mechanistic pathway demonstrating how DMAP/1-MI bypasses the steric hindrance of mesitylol.

Section 2: Quantitative Catalyst Comparison

To aid in experimental design, the following table summarizes the expected performance of various catalytic systems for the tosylation of sterically hindered phenols based on empirical literature data[1][2][3].

Catalyst / Base SystemEquivalentsTime (h)Temp (°C)Expected YieldPrimary Limitation / Note
Pyridine (as solvent) Excess> 12025< 50%Severe steric hindrance prevents attack; stalls.
Triethylamine (TEA) 1.54825< 60%Weak nucleophilicity; acts only as a base.
TEA + DMAP 1.5 + 0.12 - 425> 92% Gold-standard ; rapid kinetics via [DMAPTs]⁺Cl⁻.
1-Methylimidazole (1-MI) 1.54 - 625> 90% Excellent, less toxic alternative to DMAP.

Section 3: Validated Experimental Protocols

Protocol A: DMAP-Catalyzed Tosylation (Gold Standard)

This protocol utilizes TEA as the bulk proton scavenger and a catalytic amount of DMAP to drive the nucleophilic catalysis.

Self-Validating Steps:

  • Preparation: In an oven-dried flask under N₂ or Ar, dissolve 2,4,6-trimethylphenol (1.0 eq, 10 mmol) and DMAP (0.1 eq, 1 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (1.5 eq, 15 mmol). Stir for 5 minutes.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation of the highly reactive [DMAPTs]⁺Cl⁻ intermediate.

  • TsCl Addition: Add p-Toluenesulfonyl chloride (1.2 eq, 12 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 4:1). The starting mesitylol (UV-active, stains with KMnO₄) will disappear. The product will elute with a significantly higher

    
     due to the masking of the polar hydroxyl group.
    
  • Quench: Add water (10 mL) and stir vigorously for 15 minutes to hydrolyze any unreacted TsCl.

Protocol B: 1-Methylimidazole (1-MI) Catalyzed Tosylation

Ideal for environments where DMAP toxicity or removal is a concern[1].

  • Preparation: Dissolve 2,4,6-trimethylphenol (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add 1-Methylimidazole (1.5 eq). Note: 1-MI acts as both the nucleophilic catalyst and the proton scavenger here.

  • TsCl Addition: Cool to 0 °C and add TsCl (1.2 eq) portion-wise.

  • Reaction: Stir at room temperature for 4–6 hours, monitoring by TLC until the starting phenol is consumed.

Section 4: Workup, Purification, and Side-Reaction FAQs

Q: How do I efficiently remove unreacted TsCl and amine catalysts during the aqueous workup? A: Standard aqueous washes often leave trace TsCl. To guarantee removal, add a small amount of N,N-dimethylethylenediamine (DMEDA) (0.2 eq) to the reaction mixture 30 minutes prior to extraction. DMEDA reacts instantly with excess TsCl to form a highly water-soluble sulfonamide. To remove DMAP and TEA, wash the organic layer twice with 1M HCl. Self-Validation: Check the pH of the aqueous layer with pH paper; it must be < 3 to ensure all amines are protonated and partitioned into the aqueous phase.

Q: My product is hydrolyzing back to the phenol during workup. What went wrong? A: Mesityl tosylate, while generally stable, can undergo hydrolysis if exposed to strong aqueous bases (e.g., 1M NaOH) for prolonged periods during workup. Always use saturated NaHCO₃ or brine for your neutralization and washing steps.

Troubleshooting Start Issue: Low Yield of Mesityl Tosylate CheckTLC Check TLC / LC-MS Analyze Crude Mixture Start->CheckTLC Unreacted Unreacted Phenol Remains CheckTLC->Unreacted Hydrolysis Product Forms but Degrades during Workup CheckTLC->Hydrolysis Sol1 Add 0.1-1.0 eq DMAP or 1-Methylimidazole Unreacted->Sol1 Steric Hindrance Sol2 Ensure Anhydrous DCM & Fresh TsCl Unreacted->Sol2 Reagent Degradation Sol3 Avoid Strong Base Wash Use Sat. NaHCO3 Instead Hydrolysis->Sol3 Base Sensitivity

Decision tree for troubleshooting low yields in mesityl tosylate synthesis.

References

1.[2] An Efficient Practical Tosylation of Phenols, Amines and Alcohols Employing Mild Reagent [DMAPTs]+Cl-. ResearchGate. Available at: 2.[1] Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. Available at: 3.[3] Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Organic Chemistry Portal (J. Am. Chem. Soc.). Available at:

Sources

Side reactions in the preparation of Mesityl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preparation of Mesityl 4-methylbenzenesulfonate

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Side Reactions & Optimization in Sterically Hindered Sulfonylation[1]

Executive Summary: The Steric Challenge

The preparation of Mesityl 4-methylbenzenesulfonate (Mesityl Tosylate) involves the reaction of Mesitol (2,4,6-trimethylphenol) with p-Toluenesulfonyl chloride (TsCl).[1]

Unlike standard phenol tosylation, this reaction is dominated by steric hindrance .[1] The two ortho-methyl groups on the mesitol ring shield the phenolic oxygen, significantly reducing its nucleophilicity. Consequently, the reaction rate is often slower than the rate of moisture-induced hydrolysis of the sulfonyl chloride, leading to poor yields and specific impurity profiles.

This guide addresses the kinetic competition between esterification and hydrolysis, providing protocols to tip the balance in favor of the product.

Reaction Pathway & Side Reactions Analysis

The following diagram illustrates the competitive pathways. The critical insight is that without catalysis (DMAP), the "Side Reaction" (Hydrolysis) often outcompetes the "Main Reaction."

ReactionPathways Mesitol Mesitol (2,4,6-trimethylphenol) Product Mesityl Tosylate (Target) Mesitol->Product Quinone Quinone (Oxidation Impurity) Mesitol->Quinone Air Oxidation (Pink/Brown Color) TsCl p-Toluenesulfonyl Chloride (TsCl) Intermediate N-Tosyl-DMAP (Active Species) TsCl->Intermediate Fast Activation TsOH p-Toluenesulfonic Acid (Side Product) TsCl->TsOH Hydrolysis (Competes if reaction is slow) DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->Product Nucleophilic Attack (Sterically Hindered) Water Trace Water (Impurity) Water->TsOH

Figure 1: Competitive reaction pathways.[1] Note that the direct reaction of Mesitol + TsCl is kinetically unfavorable without the N-Tosyl-DMAP intermediate.

Troubleshooting Guide (FAQ Format)

Issue 1: "I have a large amount of white precipitate, and my yield is <40%."

Diagnosis: Hydrolysis of p-Toluenesulfonyl Chloride. Because Mesitol is sterically hindered, it reacts slowly.[1] If your solvent (Pyridine or DCM) is not strictly anhydrous, or if the atmosphere is humid, water will react with TsCl faster than the phenol does. The white precipitate is likely Pyridinium p-toluenesulfonate (PPTS) or Pyridinium Hydrochloride.

Corrective Action:

  • Dry Solvents: Distill Pyridine/DCM over CaH₂ or use molecular sieves (4Å) for 24 hours prior to use.

  • Reagent Quality: Recrystallize TsCl (from CHCl₃/Petroleum Ether) to remove pre-existing TsOH.

  • Change Addition Order: Do not add TsCl to the base/solvent mixture until you are ready. Add TsCl last as a solution in dry DCM to the Mesitol/Base mixture.

Issue 2: "The reaction mixture turned dark pink/brown."

Diagnosis: Phenol Oxidation (Quinone Formation). Electron-rich phenols like Mesitol are prone to oxidation by atmospheric oxygen, forming quinones or coupled byproducts.[1] This is accelerated by basic conditions.

Corrective Action:

  • Inert Atmosphere: Strictly degas solvents and run the reaction under a positive pressure of Nitrogen or Argon.

  • Workup: Wash the organic layer with a dilute solution of Sodium Bisulfite (

    
    ) during workup to reduce colored quinones back to phenols (which can then be removed by base wash).
    
Issue 3: "TLC shows starting material (Mesitol) remaining even after 24 hours."

Diagnosis: Insufficient Nucleophilicity (The Steric Wall). Standard Pyridine-mediated sulfonylation is often insufficient for 2,6-disubstituted phenols.

Corrective Action:

  • Catalysis: You must use 4-Dimethylaminopyridine (DMAP). It forms a highly reactive N-acylpyridinium salt that overcomes the steric barrier. Use 10-20 mol% DMAP.

  • Temperature: Unlike simple phenols (0°C), hindered phenols often require heating to reflux (DCM) or 60°C (if using pure pyridine) after the initial addition.[1]

Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize conversion of the hindered phenol.

Reagents:

  • Mesitol (1.0 equiv)[1]

  • p-Toluenesulfonyl chloride (1.5 equiv) — Excess accounts for hydrolysis.[1]

  • Triethylamine (2.0 equiv) — Primary base (cheaper/easier to remove than Pyridine).[1]

  • DMAP (0.1 equiv) — Critical Catalyst.[1]

  • Dichloromethane (DCM) — Anhydrous.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.[1]

  • Solubilization: Add Mesitol (1.0 eq), Triethylamine (2.0 eq), and DMAP (0.1 eq) to the flask. Dissolve in anhydrous DCM (0.5 M concentration relative to Mesitol).

  • Cooling: Cool the mixture to 0°C in an ice bath. Reason: Controls the exotherm of the initial catalyst activation.

  • Addition: Dissolve TsCl (1.5 eq) in a minimal amount of DCM. Add this solution dropwise over 20 minutes.

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Crucial Step: If TLC shows <50% conversion after 4 hours, heat to mild reflux (40°C) for 12 hours. The steric bulk often requires thermal energy to cross the activation barrier.

  • Quench: Cool to RT. Add saturated

    
     solution.
    
  • Workup:

    • Extract with DCM.[2]

    • Wash Organic Layer:[1][2][3]

      • 1M HCl (removes DMAP/TEA).

      • Water.[3]

      • 1M NaOH (removes unreacted Mesitol and hydrolyzed TsOH).

      • Brine.[3]

    • Dry over

      
      .[3]
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate. Avoid column chromatography if possible, as silica can sometimes degrade sterically strained esters.[1]

Quantitative Data: Impurity Profile

ImpurityOriginSolubility ProfileRemoval Strategy
p-Toluenesulfonic Acid (TsOH) Hydrolysis of TsClSoluble in Water/BaseWash with 1M NaOH or Sat.

.
Mesitol (Starting Material) Incomplete ReactionSoluble in Base (Phenolate)Wash with 1M NaOH (multiple washes may be required for hindered phenols).[1]
Mesitol Quinone Oxidation of PhenolSoluble in OrganicsRecrystallization; Pre-wash with Sodium Bisulfite.
TsCl (Excess) Reagent OverloadSoluble in OrganicsHydrolyzes slowly to TsOH; Recrystallization is best for removal.

Logic Tree for Process Optimization

Use this decision tree to determine the next step if your reaction fails.

TroubleshootingTree Start Check TLC (4 Hours) Conversion Conversion > 90%? Start->Conversion Yes Proceed to Workup (Wash with NaOH) Conversion->Yes Yes No Check Impurities Conversion->No No SM_Remains Only SM Remains (No Reaction) No->SM_Remains SM Visible Hydrolysis TsOH formed (Spot on baseline) No->Hydrolysis Acid Visible Action1 Add 0.1 eq DMAP Increase Temp to 40°C SM_Remains->Action1 Action2 Dry Solvents Add 0.5 eq fresh TsCl Hydrolysis->Action2

Figure 2: Decision logic for reaction monitoring.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General procedures for sulfonate ester formation).

  • Hofle, G.; Steglich, W.; Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts."[1] Angewandte Chemie International Edition in English1978 , 17(8), 569–583. Link (Mechanism of DMAP catalysis in hindered systems).

  • Koser, G. F. "Hypervalent Iodine Chemistry."[1] In Top. Curr. Chem.; Wirth, T., Ed.; Springer: Berlin, 2003; Vol. 224, pp 137-172.[1] (Context on Mesityl Tosylate as a precursor for diaryliodonium salts).

  • Stang, P. J.; Hanack, M.; Subramanian, L. R. "Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry."[1] Synthesis1982 , 1982(02), 85–126.[1] Link (Discusses steric limitations in sulfonate ester synthesis).

Sources

Technical Support Center: Purification of Mesityl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: MST-TOS-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Subject: Troubleshooting & Optimization of Mesityl Tosylate Isolation[1][2]

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely working with Mesityl 4-methylbenzenesulfonate (also known as 2,4,6-trimethylphenyl p-toluenesulfonate).[1][2]

This compound presents a unique purification challenge compared to standard alkyl tosylates.[1][2] The mesityl group (2,4,6-trimethylphenyl) introduces significant steric hindrance around the oxygen linkage.

  • The Good News: This steric bulk renders the sulfonate ester exceptionally stable against hydrolysis compared to unhindered alkyl tosylates.

  • The Bad News: The same steric bulk often retards the initial coupling reaction, leading to residual starting material (Mesitylenol ) which is difficult to separate due to its lipophilicity and distinct "phenolic" odor.

This guide prioritizes crystallization over chromatography to ensure scalability and removal of the stubborn mesitylenol impurity.

The "Gold Standard" Purification Protocol

Prerequisite: This protocol assumes a standard synthesis using Mesitylenol, Tosyl Chloride (TsCl), and a base (Pyridine or Triethylamine) in Dichloromethane (DCM).[2]

Phase A: The Reactive Quench (Critical Step)

Do not skip this. Most purification failures stem from unquenched Tosyl Chloride.[1]

  • The "Amine Spike": Upon reaction completion (check TLC), add N,N-dimethyl-1,3-propanediamine (0.2 eq relative to TsCl).

    • Expert Insight: This diamine reacts rapidly with excess TsCl to form a highly polar, water-soluble sulfonamide.[1][2] This prevents TsCl from co-crystallizing with your product later [1].[1][2]

  • Stir: Let stir for 15 minutes at room temperature.

Phase B: Strategic Washings

Goal: Remove the base catalyst and the phenolic starting material.

Wash StepReagentPurposeMechanism
1.[1][2][3] Acid Wash 1M HCl (Cold)Remove Pyridine/TEAProtonation of amine base to water-soluble hydrochloride salt.[1][2]
2. Water Wash Distilled H₂ORemove bulk saltsOsmotic removal of ionic species.[1][2]
3. Base Wash 1M NaOH (Cold)Remove Mesitylenol Deprotonates the phenol (Ar-OH → Ar-O⁻Na⁺).[1][2] Note: Mesityl tosylate is sterically protected and stable to cold dilute base for short durations.[1][2]
4. Brine Sat.[1][2] NaClDryingPre-drying the organic layer.[2]
Phase C: Recrystallization (The Purification Engine)

Solvent System:Hexanes / Ethyl Acetate (EtOAc) [2]

  • Concentrate: Evaporate the DCM to yield a crude solid/oil.

  • Dissolve: Add minimal boiling EtOAc until the solid just dissolves.

  • Precipitate: Slowly add hot Hexanes (ratio approx 3:1 Hexane:EtOAc) until persistent cloudiness appears.

  • Re-solubilize: Add one drop of EtOAc to clear the solution.[2]

  • Crystallize: Let cool to Room Temp, then 4°C (fridge).

  • Harvest: Vacuum filtration. Wash with cold Hexanes.[1][2]

Interactive Troubleshooting Workflow

Use this logic map to diagnose your specific issue.

PurificationLogic Start Identify Impurity/Issue Issue1 Strong Chemical Smell (Medicinal/Tar-like) Start->Issue1 Issue2 Product is Oily/Sticky (Won't Solidify) Start->Issue2 Issue3 White Precipitate in Flask Before Workup Start->Issue3 CheckTLC Check TLC: Is spot less polar than product? Issue1->CheckTLC CheckNMR Check 1H NMR: Peaks at 7.3 & 7.8 ppm? Issue2->CheckNMR Sol_Salt Contaminant: Pyridine HCl Action: Normal. Filter off or dissolve in aqueous wash. Issue3->Sol_Salt Sol_Phenol Contaminant: Mesitylenol Action: Wash organic layer with 1M NaOH (x2) CheckTLC->Sol_Phenol Yes (High Rf) Sol_TsCl Contaminant: Tosyl Chloride Action: Add DMAPA (diamine) or recrystallize from Ethanol CheckTLC->Sol_TsCl No (Similar Rf) CheckNMR->Sol_TsCl Yes (TsCl present) Sol_Triturate Action: Triturate with cold Pentane or MeOH. Induce seed crystal. CheckNMR->Sol_Triturate No (Just solvent/oil)

Figure 1: Decision tree for identifying and removing common impurities in crude Mesityl Tosylate.

Frequently Asked Questions (FAQs)

Q1: My product smells strongly of "band-aids" or tar. Is it pure?

A: No. That is the distinct odor of Mesitylenol (2,4,6-trimethylphenol).[1][2]

  • The Cause: Steric hindrance prevents 100% conversion during the reaction.

  • The Fix: Standard water washes are insufficient because Mesitylenol is very lipophilic. You must use a base wash (1M NaOH) .[2] The base deprotonates the phenol, turning it into a water-soluble phenolate salt which partitions into the aqueous layer.

Q2: I am afraid NaOH will hydrolyze my product.

A: This is a valid concern for alkyl tosylates (like ethyl tosylate), but Mesityl Tosylate is robust .[2]

  • Reasoning: The two ortho-methyl groups on the mesityl ring act as a "shield," blocking the trajectory of nucleophiles (like OH⁻) from attacking the sulfur-oxygen bond easily.

  • Protocol: Use cold (0°C) 1M NaOH and keep the contact time under 10 minutes. This removes the phenol without degrading the ester [2].

Q3: The product oils out during recrystallization. What now?

A: This usually happens if the "Anti-solvent" (Hexane) is added too quickly or if the solution is too concentrated.

  • The Fix: Re-heat the mixture until clear. Add a small amount of the "Good Solvent" (EtOAc). Let it cool very slowly to room temperature without agitation. If it still oils, try trituration : add a small amount of cold Methanol and scratch the glass side with a spatula to induce nucleation.

Q4: Can I use Column Chromatography instead?

A: Yes, but it is often unnecessary.[2]

  • Conditions: Silica Gel 60.[1][2][4]

  • Eluent: Gradient of Hexanes : Ethyl Acetate (95:5 to 80:20) .[1][2]

  • Rf Values: Mesityl Tosylate is usually UV-active and moves significantly slower than Mesitylenol (High Rf) but faster than hydrolyzed TsOH (Baseline).[1][2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for sulfonates and removal of acid chlorides). [2]

  • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[2] Wiley.[1][2] (Mechanistic discussion on steric effects in nucleophilic substitution at sulfur). [2]

  • Tipson, R. S. (1944).[1][2] "Esters of p-Toluenesulfonic Acid." Journal of Organic Chemistry, 9(3), 235–241.[2] (Foundational text on tosylate stability and synthesis). [2]

Sources

Technical Support Center: Steric Control with Mesityl-Tosylate Architectures

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support resource for advanced organic synthesis, specifically addressing the application of Mesityl (2,4,6-trimethylphenyl) architectures in conjunction with Tosylate (4-methylbenzenesulfonate) counterions to solve steric challenges.

Note on Nomenclature: While "Mesityl 4-methylbenzenesulfonate" chemically refers to the ester (


), in the context of overcoming steric hindrance, this terminology is most frequently associated with Mesityl(aryl)iodonium Tosylate  salts. In these hypervalent iodine reagents, the Mesityl group acts as a "dummy ligand"—a steric blocker that forces reactivity onto a specific target. This guide addresses this high-value application, as well as the use of Mesitylenesulfonyl (Mts)  protecting groups.

Case ID: STERIC-SOLVE-001 Topic: Selective Arylation & Protection using Mesityl/Tosyl Systems Status: Operational

Core Technical Directive: The "Dummy Ligand" Strategy

When standard electrophilic arylation fails due to lack of selectivity or steric congestion, Mesityl(aryl)iodonium Tosylates are the industry standard solution.

The Mechanism of Action

In a diaryliodonium salt [Ar-I-Mes]+ TsO-, the Iodine(III) center is hypervalent. When a nucleophile attacks, it must choose between the two aryl rings.

  • The Mesityl (Mes) Group: Contains three methyl groups (positions 2,4,6).[1][2] The ortho-methyls create a massive steric shield (the "Ortho Effect").[3]

  • The Target Aryl (Ar) Group: Less hindered.

  • The Result: The nucleophile is sterically forced to attack the Target Aryl group, transferring it exclusively. The Mesityl group serves as a non-transferable "dummy" ligand, effectively overcoming the steric ambiguity of symmetric salts.

Workflow Visualization

The following diagram illustrates the decision logic for selecting Mesityl-based reagents to overcome hindrance.

MesitylStrategy Start Problem: Unselective Arylation or Steric Failure Check Substrate Analysis Start->Check Decision Is the Target Group Electron-Rich? Check->Decision Sol1 Use Symmetric Salt (Ar2I+ TsO-) Decision->Sol1 No (Electron Poor) Sol2 Use Mesityl(Aryl)iodonium Tosylate [Mes-I-Ar]+ TsO- Decision->Sol2 Yes (Electron Rich/Complex) Mech Mechanism: Steric Steering Mes group blocks attack on itself Sol2->Mech Outcome Outcome: Exclusive Transfer of Target Aryl Group Mech->Outcome

Figure 1: Decision matrix for employing Mesityl(aryl)iodonium tosylates to enforce chemoselectivity via steric steering.

Experimental Protocols

Protocol A: Synthesis of Mesityl(phenyl)iodonium Tosylate

Objective: Create a stable, storable hypervalent iodine reagent for transferring a phenyl group in sterically demanding environments.

Reagents:

  • Iodobenzene diacetate (PhI(OAc)2)

  • Mesitylene (1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H2O) (1.1 equiv)

  • Dichloromethane (DCM) / 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Methodology:

  • Dissolution: Dissolve Iodobenzene diacetate (10 mmol) in a mixture of DCM (20 mL) and TFE (5 mL). Note: TFE stabilizes the intermediate.

  • Acid Activation: Add TsOH·H2O (11 mmol) dropwise at 0°C. Stir for 15 minutes. The solution will turn yellow, indicating the formation of [Ph-I-OTs].

  • Ligand Exchange: Add Mesitylene (11 mmol) slowly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (disappearance of iodobenzene diacetate).

  • Precipitation: Concentrate the solvent to ~5 mL under vacuum. Add Diethyl Ether (50 mL) vigorously. The product [Ph-I-Mes]+ TsO- will precipitate as a white solid.

  • Purification: Filter and wash with cold ether.

    • Yield Expectation: 85-95%.

    • Validation: 1H NMR should show distinct Mesityl methyl peaks (singlets at ~2.3 and ~2.6 ppm) and Tosylate peaks.

Protocol B: Arylation of Sterically Hindered Phenols

Objective: Arylate a bulky phenol (e.g., 2,6-di-tert-butylphenol) using the Mesityl reagent.[4]

  • Setup: In a flame-dried flask, combine the hindered phenol (1.0 equiv) and Mesityl(phenyl)iodonium Tosylate (1.2 equiv).

  • Base: Add Potassium tert-butoxide (KOtBu) (1.5 equiv).

  • Solvent: Add THF (0.1 M).

  • Temperature: Heat to 40°C. Note: The Mesityl dummy ligand allows milder conditions than symmetric salts.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Result: The Phenyl group is transferred.[5][6][7] The Mesityl iodide is released as a byproduct (easy to separate via column chromatography).

Troubleshooting & FAQs

Issue 1: "I am seeing Mesityl transfer instead of my target aryl group."

Diagnosis: This is the "Anti-Ortho Effect" anomaly, usually caused by extreme steric crowding on the nucleophile or electronic mismatch. Corrective Action:

  • Check Electronics: If your target aryl group is extremely electron-poor (e.g., p-NO2-Phenyl), the nucleophile might attack the Mesityl ring despite the steric bulk because it is more electron-rich.

  • Solution: Switch the dummy ligand from Mesityl to 2,4,6-Triisopropylphenyl (TRIP) for even greater steric blocking, or use a Trimethoxyphenyl (TMP) auxiliary if electronic steering is required.

Issue 2: "The Tosylate salt is not soluble in my reaction solvent."

Diagnosis: Tosylates are generally soluble in polar organics (DCM, MeCN) but poor in non-polar solvents (Toluene, Hexanes). Corrective Action:

  • Anion Exchange: Perform an in situ anion exchange. Treat the Mesityl(aryl)iodonium tosylate with NaOTf (Sodium Triflate) in MeCN. Filter off the precipitated NaOTs. The resulting Triflate salt is significantly more soluble and reactive.

Issue 3: "My yield is low with hindered amines."

Diagnosis: Steric clash between the Mesityl dummy ligand and the bulky amine nucleophile in the transition state. Corrective Action:

  • Switch to Copper Catalysis: While Mesityl salts work well metal-free, adding Cu(I) (10 mol%) changes the mechanism from purely nucleophilic attack to a radical/oxidative addition pathway, which is less sensitive to the specific steric trajectory.

Comparative Data: Mesityl vs. Tosyl vs. Phenyl[8]

The table below highlights why the Mesityl-Tosylate combination is the superior choice for "Dummy Ligand" strategies.

FeaturePhenyl (Ph)p-Tolyl (Tol)Mesityl (Mes)
Steric Bulk (A-value) LowLowVery High
Electronic Nature NeutralWeak DonorStrong Donor
Transfer Probability High (Default)HighVery Low (Dummy)
Stability of Iodonium Salt ModerateModerateHigh
Primary Use Target GroupTarget GroupBlocking Group

References

  • Synthesis and Reactivity of Diaryliodonium Salts. Olofsson, B. et al.[8] (2019).[1] Organic Syntheses. Describes the synthesis of unsymmetrical salts using the Mesityl auxiliary.

  • Chemoselectivity in Diaryliodonium Salt Arylations. Stuart, D. R.[1][7] (2017).[9] Chemical Science. Detailed mechanistic study on the "Ortho Effect" and why Mesityl groups prevent self-transfer.

  • Mesitylenesulfonyl (Mts) vs Tosyl (Ts) Protection. BenchChem Technical Support. (2025). Comparative analysis of sulfonyl protecting groups in hindered peptide synthesis.

  • Hypervalent Iodine in Organic Synthesis. Zhdankin, V. V. (2016). Wiley Online Library. Comprehensive review of hypervalent iodine reagents including Mesityl-based systems.

Disclaimer: This guide assumes the user is trained in the handling of hypervalent iodine compounds. Always perform a risk assessment for exothermic decomposition when heating iodonium tosylates.

Sources

Stability issues of Mesityl 4-methylbenzenesulfonate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mesityl 4-methylbenzenesulfonate Stability

Current Status: 🟢 Operational | Last Updated: March 2026 Compound ID: Mesityl Tosylate (Mesityl 4-methylbenzenesulfonate) CAS: 80-48-8 (Analogous/Generic) Molecular Formula:



Executive Summary: Stability Profile

Mesityl 4-methylbenzenesulfonate is an aryl sulfonate ester characterized by significant steric hindrance due to the ortho-methyl groups on the mesityl ring. While generally more robust than alkyl tosylates, it exhibits specific vulnerabilities in solution that differ from standard reagents.

ParameterStability StatusCritical Note
Acidic Media 🟢 Stable Resistant to dilute acids (HCl, TFA) at RT.
Basic Media 🔴 Unstable Rapid hydrolysis at pH > 9.0; susceptible to nucleophilic attack at sulfur.
Nucleophilic Solvents 🟡 Caution Risk of transesterification in Methanol/Ethanol if base is present.
Aqueous Solution 🟡 Low Solubility Prone to precipitation; requires organic co-solvent (ACN, DMSO).
Photostability 🟢 Moderate Stable under ambient light; UV protection recommended for long-term storage.

Troubleshooting Guide (Symptom-Based)

Issue A: "My solution turned cloudy/precipitated immediately upon dilution."

Diagnosis: Solubility Crash (Hydrophobic Exclusion) Mesityl tosylate is highly lipophilic. When a stock solution (in DMSO or DMF) is diluted into an aqueous buffer, the local concentration often exceeds the solubility limit before mixing is complete.

  • Solution:

    • Switch Solvent: Use Acetonitrile (ACN) or THF instead of DMSO if compatible with your assay. ACN suppresses hydrophobic aggregation better than DMSO in aqueous mixtures.

    • Stepwise Dilution: Do not add aqueous buffer to the stock. Add the stock to the buffer while vortexing to prevent local supersaturation.

    • Surfactant Addition: Add 0.01% Tween-20 or Triton X-100 to the aqueous buffer before introducing the compound.

Issue B: "HPLC shows a new peak eluting earlier than the main compound."

Diagnosis: Hydrolysis or Transesterification The "early eluting" peak is likely 2,4,6-trimethylphenol (Mesitylenol) or p-Toluenesulfonic acid (TsOH) . This occurs via nucleophilic attack at the sulfur atom.[1]

  • Immediate Fix:

    • Check pH: Ensure pH is < 8.0.[2]

    • Check Solvent: If using Methanol (MeOH) or Ethanol (EtOH), switch to Isopropyl Alcohol (IPA) or ACN. Primary alcohols can displace the mesityl group (Transesterification).

  • Verification Experiment: Run a standard of 2,4,6-trimethylphenol. If the retention times match, cleavage has occurred.

Issue C: "The compound is degrading during storage in DMSO."

Diagnosis: Hygroscopic Hydrolysis DMSO is hygroscopic (absorbs water from air). "Wet" DMSO facilitates slow hydrolysis of the sulfonate ester, releasing methanesulfonic acid which autocatalyzes further degradation.

  • Protocol: Store 10 mM stocks in anhydrous DMSO over activated 3Å molecular sieves in single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Deep Dive: Degradation Mechanism

Unlike alkyl tosylates (which degrade via


 at the carbon), Mesityl 4-methylbenzenesulfonate degrades via Nucleophilic Substitution at the Sulfur (

-S)
.

The Steric Paradox: While the ortho-methyl groups on the mesityl ring provide steric bulk, they do not fully protect the sulfur atom from attack. In fact, the relief of steric strain upon the departure of the bulky mesitylenol group can sometimes drive the reaction forward once the transition state is formed.

Mechanism Visualization: The following diagram illustrates the primary failure mode: Base-catalyzed hydrolysis.

G cluster_0 Critical Failure Point Substrate Mesityl Tosylate (Sterically Crowded) TS Trigonal Bipyramidal Transition State (Attack at Sulfur) Substrate->TS S-O Bond Polarization Nu Nucleophile (OH- or RO-) Nu->TS Attack at Sulfur Products Products: 1. Mesitylenol (Leaving Group) 2. Tosylate Anion TS->Products Collapse & Strain Relief

Caption: Figure 1. Mechanism of nucleophilic attack at the sulfur center. The reaction proceeds through a pentacoordinate sulfur transition state, expelling the bulky mesitylenol group.

Standardized Analytical Protocol

Use this method to validate the integrity of your material.

Method: Stability-Indicating RP-HPLC

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 50% B to 95% B over 10 min; Hold 2 min.
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Peptide context)
Temperature 30°C

Expected Retention Order:

  • p-Toluenesulfonic acid (TsOH): ~1.5 - 2.0 min (Hydrolysis byproduct)

  • 2,4,6-Trimethylphenol (Mesitylenol): ~4.5 - 5.0 min (Hydrolysis byproduct)

  • Mesityl Tosylate (Parent): ~7.5 - 8.5 min

Frequently Asked Questions (FAQ)

Q: Can I use this compound for peptide synthesis in DMF/Piperidine? A: Use with extreme caution. Piperidine is a secondary amine and a strong base. It can cause aminolysis of the sulfonate ester, converting your protecting group into a sulfonamide impurity. If using Fmoc chemistry, ensure the Mesityl Tosylate is introduced after base steps or use a non-nucleophilic base (e.g., DIPEA) if possible.

Q: Why is the melting point of my solid lower than the certificate of analysis? A: This indicates hydrolysis has occurred in the solid state, likely due to moisture absorption. The byproduct, Mesitylenol, significantly depresses the melting point. Recrystallize from Hexane/Ethyl Acetate to purify.

Q: Is it safe to heat the solution to 60°C to dissolve it? A: Only in non-nucleophilic solvents (Toluene, DCM, ACN). Heating in alcohols (MeOH, EtOH) or water will accelerate degradation exponentially.

References

  • Vizgert, R.V. (1963).[1] Mechanisms of hydrolysis of aromatic sulfonyl chlorides, alkyl and aryl sulfonates. Russian Chemical Reviews. Link[3]

  • March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (See Section: Nucleophilic Substitution at Sulfur). Link

  • Rogne, O. (1968).[1][3] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Link

  • Sigma-Aldrich. (2024). Product Specification: Methyl 4-methylbenzenesulfonate (Analogous Structural Data). Link

Sources

Technical Support Center: Mesityl 4-methylbenzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for the synthesis and optimization of Mesityl 4-methylbenzenesulfonate (also known as 2,4,6-trimethylphenyl tosylate ).

Technical Alert: This compound involves the tosylation of a sterically hindered phenol . Standard protocols for unhindered phenols (e.g., simple Schotten-Baumann conditions) often result in low yields (<30%) or incomplete conversion due to the blocking effect of the ortho-methyl groups on the mesityl ring. This guide focuses on the DMAP-catalyzed nucleophilic activation pathway required to overcome this energy barrier.

Module 1: Optimized Reaction Protocol

The Challenge: Steric Hindrance

The target molecule is formed by the reaction of 2,4,6-trimethylphenol (Mesityl phenol) with


-toluenesulfonyl chloride  (TsCl).
  • Problem: The methyl groups at positions 2 and 6 of the phenol ring create a "steric wall," preventing the bulky sulfonyl chloride from easily approaching the phenolic oxygen.

  • Solution: You cannot rely on base catalysis alone. You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with TsCl to form a highly reactive N-tosylpyridinium intermediate, which is a stronger electrophile and less sensitive to steric bulk than TsCl itself.

Standard Operating Procedure (SOP-01): DMAP-Catalyzed Synthesis

Reagents:

  • 2,4,6-Trimethylphenol (1.0 equiv)[1]

  • 
    -Toluenesulfonyl chloride (1.2 – 1.5 equiv)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • DMAP (0.1 – 0.2 equiv) [CRITICAL CATALYST]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add 2,4,6-trimethylphenol and anhydrous DCM (0.2 M concentration).
    
  • Base Addition: Add

    
     via syringe. The solution may darken slightly; this is normal.
    
  • Catalyst Addition: Add DMAP (10-20 mol%) in one portion.

  • Reagent Addition: Cool the mixture to 0°C. Add TsCl portion-wise over 15 minutes.

    • Note: Although hindered phenols react slowly, adding TsCl cold prevents the rapid hydrolysis of the highly reactive Ts-DMAP intermediate by trace moisture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The product will have a higher

      
       than the starting phenol.
      
  • Quench: Add N,N-dimethylethylenediamine (0.5 equiv) or water. Stir for 20 mins to consume excess TsCl.

Module 2: Mechanism & Logic Visualization

The following diagram illustrates the catalytic cycle that overcomes the steric barrier.

DMAP_Catalysis TsCl Tosyl Chloride (TsCl) Inter N-Tosylpyridinium Salt (Active Species) TsCl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product Mesityl Tosylate (Product) Inter->Product Acyl Transfer (Fast) Phenol Mesityl Phenol (Sterically Hindered) Phenol->Product Attacks Intermediate Base Et3N (Auxiliary Base) Byprod Et3NH+ Cl- Base->Byprod Scavenges HCl Product->DMAP Regenerates Catalyst

Caption: Figure 1. The DMAP catalytic cycle.[2] The 'Active Species' (Red) is sufficiently electrophilic to bypass the steric hindrance of the Mesityl group.

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction has stalled at 60% conversion after 24 hours. Should I heat it?

Diagnosis: The active intermediate (Ts-DMAP) might be hydrolyzing due to moisture, or the catalyst is deactivated by protonation (if


 is insufficient).
Corrective Action: 
  • Do NOT reflux immediately. Heating often accelerates the decomposition of TsCl rather than the tosylation of hindered phenols.

  • Add fresh reagents: Add another 0.5 equiv of TsCl and 0.5 equiv of

    
    .
    
  • Check Solvent: Ensure your DCM is anhydrous. Water destroys the Ts-DMAP intermediate faster than the hindered phenol can attack it.

Q2: My product is an oil, but it's supposed to be a solid. How do I crystallize it?

Diagnosis: Mesityl tosylate has a high melting point relative to simple alkyl tosylates, but impurities (residual TsCl or phenol) depress the melting point significantly, causing it to "oil out." Purification Protocol:

  • Remove TsCl: Wash the organic layer with 1M NaOH (rapid wash). The hindered ester is relatively stable to hydrolysis, but TsCl will hydrolyze to water-soluble TsOH.

  • Recrystallization: Dissolve the crude oil in a minimum amount of hot Hexane (or Pentane) with a few drops of Ethyl Acetate. Cool slowly to -20°C. Scratch the flask to induce nucleation.

Q3: The NMR shows extra aromatic peaks. What are they?

Diagnosis: Common impurities in this specific synthesis.

  • Peaks at 7.3 & 7.8 ppm (AA'BB'): Residual Tosyl Chloride or Tosylic Acid.

  • Peaks at 6.8 ppm (Singlet): Unreacted Mesityl Phenol.

  • Broad peak at 2.9 ppm: Residual DMAP/Triethylamine salts.

Data Table: 1H NMR Diagnostic Shifts (


) 
Proton TypeChemical Shift (

)
MultiplicityIntegrationNotes
Ar-CH3 (Mesityl) ~2.10 ppmSinglet6HOrtho-methyls (shielded by ring current)
Ar-CH3 (Mesityl) ~2.25 ppmSinglet3HPara-methyl
Ar-CH3 (Tosyl) ~2.45 ppmSinglet3HDistinct from Mesityl methyls
Ar-H (Mesityl) ~6.85 ppmSinglet2H
Ar-H (Tosyl) ~7.30 & 7.80 ppmDoublets4HCharacteristic "Roofing" effect

Module 4: Workup Decision Tree

Use this logic flow to determine the best purification strategy based on your crude mixture's state.

Workup_Logic Start Reaction Complete (TLC Check) Quench Quench with Water/Amine (Destroy excess TsCl) Start->Quench Wash Wash: 1M HCl (remove base) then 1M NaOH (remove phenol) Quench->Wash State Observe Crude Product Wash->State Solid Solid Product State->Solid Crystallizes Oil Oily/Sticky Residue State->Oil Remains Oil Recrys Recrystallize: Hexane/EtOAc (9:1) Solid->Recrys Triturate Triturate with Cold Pentane Oil->Triturate Attempt 1 Triturate->Recrys Solidifies Column Flash Column: Hexane/EtOAc (95:5) Triturate->Column Fails

Caption: Figure 2. Purification decision tree. Note that hindered esters are lipophilic; avoid polar solvents during extraction.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedures for sulfonate ester synthesis).

  • Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew. Chem. Int. Ed. Engl.1978 , 17, 569–583. (Foundational paper on DMAP catalysis for hindered alcohols).

  • BenchChem. "Technical Support Center: Removal of Tosyl-Containing Byproducts." (Protocols for removing TsCl and TsOH impurities).

  • PubChem. "Methyl p-toluenesulfonate (Compound Summary)." (Used for comparative spectral data of the tosyl group).

  • Organic Syntheses. "Tosylation of Phenols." Org.[3] Synth. (General reference for stoichiometry and safety).

Sources

Troubleshooting low reactivity of Mesityl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity in Chemical Synthesis Ticket ID: MST-TOS-001 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Summary: The "Steric Fortress" Paradox

Welcome to the Technical Support Center. You are likely here because Mesityl 4-methylbenzenesulfonate (Mesityl Tosylate) is behaving like an inert brick in your reaction vessel.[1][2][3]

The Root Cause: You are battling a "perfect storm" of kinetic inhibition.[2][3]

  • Steric Hindrance: The mesityl group (2,4,6-trimethylphenyl) possesses two ortho-methyl groups that physically shield the C–O bond.[1][2]

  • Electronic Deactivation: The electron-rich nature of the mesityl ring makes the C–O bond stronger and less prone to Oxidative Addition (OA) by transition metals compared to electron-poor aryl sulfonates.[2][3]

The Solution: Standard protocols for phenyl tosylates will fail.[2][3] You must switch to high-energy catalytic systems (Bulky/Electron-Rich Ligands or Nickel Catalysis) designed specifically to breach this steric fortress.[1][2][3]

Diagnostic Workflow (Triage)

Before altering your chemistry, use this logic tree to identify your failure mode.

DiagnosticTree Start START: Reaction Failed CheckSM Analyze Crude Mixture (NMR/LCMS) Start->CheckSM SM_Gone Starting Material Consumed? CheckSM->SM_Gone Yes SM_Intact Starting Material Remains? CheckSM->SM_Intact Yes Hydrolysis Diagnosis: Hydrolysis (Check for Mesityl Phenol) SM_Gone->Hydrolysis Product is Phenol LigandCheck Are you using PPh3 or dppf? SM_Intact->LigandCheck CatFailure Diagnosis: Catalyst Arrest (Oxidative Addition Failed) MetalCheck Switch to Ni(0) or Buchwald Ligands CatFailure->MetalCheck LigandCheck->CatFailure Yes

Figure 1: Diagnostic logic tree for isolating the cause of low reactivity. Most users fall into the "Catalyst Arrest" branch due to insufficient ligand activity.

Troubleshooting Guide: Palladium-Catalyzed Coupling

User Complaint: "I am trying a Suzuki/Buchwald coupling using Pd(PPh3)4 or Pd(dppf)Cl2, but I get <5% yield."

Technical Explanation: Standard phosphines (


) are not electron-rich enough to force Palladium to insert into the sterically crowded C–O bond of the mesityl group. The rate-limiting step is Oxidative Addition .[1][2][3][4] The ortho-methyls block the metal's approach.[2]

The Fix: Specialized Ligands You require ligands that are both bulky (to enforce a mono-ligated Pd species) and electron-rich (to boost the nucleophilicity of the Pd center).[1][2]

ParameterStandard (Fail)Optimized (Success)Mechanism of Action
Ligand

, dppe, dppf
XPhos, SPhos, CM-Phos Bulky biaryl ligands facilitate OA via mono-ligated Pd(0) species [1].[1][2]
Pre-catalyst

Pd-PEPPSI-IPr or Pd(OAc)2 + Ligand NHC ligands (PEPPSI) are "electron pumps" that stabilize the OA intermediate [2].[1][2][3]
Solvent THF, Toluenet-Amyl Alcohol, Dioxane Polar/protic solvents can stabilize the polar transition state of OA.[2]
Temp 60–80 °C100–120 °C High thermal energy is required to overcome the steric activation barrier.[2][3]

Recommended Protocol (Suzuki Coupling):

  • Catalyst: 2 mol%

    
     + 4 mol% CM-Phos  (or XPhos ).[1][2][3]
    
  • Base:

    
     (3.0 equiv).[1][2][3]
    
  • Solvent: n-Butanol or Toluene/Water (10:1).

  • Temp: 110 °C (sealed tube).

  • Note: If using Boronic Acids, ensure they are not deboronating faster than the slow oxidative addition occurs.[2][3]

Troubleshooting Guide: Nickel-Catalyzed Coupling

User Complaint: "Palladium isn't working even with XPhos. What now?"

Technical Explanation: Nickel is often superior to Palladium for aryl tosylates.[2][3] The Ni(0) atom is smaller (less steric clash with ortho-methyls) and has a higher affinity for oxygen, making C–O bond insertion energetically more favorable.[2][3]

The Fix: The "Nickel Hammer" Nickel catalysts can couple hindered aryl tosylates under surprisingly mild conditions where Pd fails.

Recommended Protocol (Kumada/Suzuki Type):

  • Catalyst:

    
     or 
    
    
    
    .[1][2][3]
  • Loading: 5–10 mol% (Nickel dies faster than Pd; higher loading is standard).[1][2][3]

  • Reference: Percec et al. demonstrated that

    
     is a "universal" catalyst for aryl tosylates, effective even with mesityl substrates [3].[2][3]
    

Warning: Nickel catalysts are extremely air-sensitive.[1][2][3] If your solution turns from yellow/orange to pale green/blue upon heating, your catalyst has oxidized (died).[2][3]

FAQ: Nucleophilic Substitution ( / )

Q: Can I displace the tosylate with an amine or alkoxide using just a base (no metal)?

A: NO.

  • Reason 1 (

    
    ):  Impossible. You cannot do backside attack on an 
    
    
    
    hybridized carbon.[2][3]
  • Reason 2 (

    
    ):  The mesityl ring is electron-rich (three methyl groups).[1][2][3] 
    
    
    
    requires strong electron-withdrawing groups (like
    
    
    ) to stabilize the Meisenheimer complex.[1][2][3]
Quality Control: The "Ghost" Reagent

User Complaint: "My starting material looks clean by TLC, but nothing happens."

The Issue: Synthesis of Mesityl Tosylate from Mesityl Phenol and Tosyl Chloride is notoriously slow due to—you guessed it—steric hindrance.

  • False Positive: If you didn't run an NMR, your "clean spot" on TLC might be unreacted Mesityl Phenol (which has a similar Rf to the Tosylate in non-polar solvents).[2][3]

  • Verification: Check

    
     NMR.
    
    • Mesityl Phenol: Look for the OH peak (broad singlet) or shift in ortho-methyls.[1][2][3]

    • Mesityl Tosylate: The ortho-methyls of the mesityl group usually shift downfield slightly upon tosylation.[2]

    • Tosyl Group: Ensure the characteristic AA'BB' pattern of the tosyl ring is present (integrating 4H).[3]

Visualizing the Barrier

The diagram below illustrates the kinetic bottleneck. The "Mesityl Gate" blocks the path to the active catalyst species unless specific keys (Bulky Ligands/Ni) are used.

ReactionPathway Substrate Mesityl Tosylate (Sterically Crowded) Path_Std Standard Pd(PPh3)4 Substrate->Path_Std Blocked by Ortho-Methyls Path_Adv Bulky Pd-L / Ni(0) Substrate->Path_Adv Ligand facilitates entry OA_Step Oxidative Addition (The Bottleneck) Path_Std->OA_Step Rate ~ 0 Path_Adv->OA_Step Fast Product Coupled Product OA_Step->Product

Figure 2: Kinetic pathway comparison. Standard catalysts cannot overcome the activation energy barrier imposed by the ortho-methyl groups.[1]

References
  • Buchwald, S. L., et al. (2008).[2][3] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[1][2][3] Accounts of Chemical Research.[2][3]

  • Zhang, Y., Lavigne, G., & César, V. (2015).[2][4][5] Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.[1][2][3][4] Journal of Organic Chemistry.[2][3] [1][2][3]

  • Percec, V., et al. (2004).[2][3] NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids.[2][6] Journal of Organic Chemistry.[2][3]

  • Roy, A. H., & Hartwig, J. F. (2003).[2][3] Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature.[3][7] Journal of the American Chemical Society.[3][7]

Sources

Technical Support Center: Mesityl 4-methylbenzenesulfonate Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the stability and handling of Mesityl 4-methylbenzenesulfonate (also known as Mesityl Tosylate ).

This guide assumes the user is a researcher observing unexpected degradation (hydrolysis) of this specific aryl sulfonate ester. While aryl tosylates are generally more stable than their alkyl counterparts, the steric congestion of the mesityl group does not render the sulfonyl-sulfur immune to nucleophilic attack under specific catalytic conditions.

Ticket ID: MTS-STAB-001 Subject: Prevention of Hydrolytic Degradation during Storage and Reaction Status: Active Guide

Executive Summary: The Stability Paradox

Mesityl 4-methylbenzenesulfonate (


) is an aryl sulfonate ester . Unlike alkyl tosylates (which are potent alkylating agents and highly labile), aryl tosylates are generally stable to nucleophilic attack at the carbon center due to the strength of the 

bond.

However, users frequently report "disappearance" of the compound. This is rarely due to


 cleavage but rather 

bond cleavage
(hydrolysis) at the sulfonyl center.

The Root Cause: The degradation is almost invariably caused by Acid-Catalyzed Hydrolysis triggered by impurities remaining from synthesis (trace HCl or TsOH) interacting with ambient moisture.

Mechanism of Failure

To prevent the issue, you must understand the pathway. The hydrolysis does not break the mesityl ring off; it cleaves the sulfonate linker.

Hydrolysis Pathway Diagram

The following diagram illustrates the acid-catalyzed attack of water on the sulfur atom, which is the primary degradation mode.

HydrolysisMechanism Substrate Mesityl Tosylate (Substrate) Intermediate Pentacoordinate Sulfonyl Intermediate Substrate->Intermediate Activation by H+ Acid H+ Catalyst (Impurity) Acid->Intermediate Water H2O (Moisture) Water->Intermediate Nucleophilic Attack at Sulfur Products Mesitylenol + TsOH (Degradation) Intermediate->Products Elimination Desiccant PREVENTION: Desiccants/Inert Gas BaseWash PREVENTION: Basic Workup BaseWash->Acid Neutralizes

Figure 1: Mechanism of acid-catalyzed hydrolysis. Note that the attack occurs at the Sulfur atom, releasing p-Toluenesulfonic acid (TsOH), which further autocatalyzes the reaction.

Critical Control Points (Troubleshooting)

If your compound is degrading, assess these three variables immediately.

Variable A: The "Invisible" Acid

Issue: Synthesis of Mesityl Tosylate typically involves Mesitylenol + Tosyl Chloride. A byproduct is HCl. If the final product is not rigorously neutralized, trace HCl remains. Symptom: The solid turns slightly pink or oily over time. Fix:

  • Recrystallization: Recrystallize from a solvent containing a trace of base (e.g., Hexane/EtOAc with 1% Triethylamine).

  • Storage: Store over solid

    
     pellets if kept in solution.
    
Variable B: The NMR Solvent Trap

Issue: Researchers often observe degradation during analysis. Chloroform (


) naturally decomposes to form HCl (phosgene pathway) upon exposure to light/air.
Symptom:  NMR taken immediately looks clean; NMR taken after 2 hours shows Mesitylenol peaks.
Fix: 
  • Filter CDCl3: Pass the solvent through a small plug of basic alumina before dissolving your sample.

  • Switch Solvents: Use

    
     (Benzene-d6) or Acetone-d6, which are non-acidic.
    
Variable C: Nucleophilic Solvents

Issue: Storing the compound in DMSO or DMF. Mechanism: These solvents are hygroscopic.[1] Absorbed water, enhanced by the dipolar aprotic nature of the solvent, makes


 a more potent nucleophile.
Fix:  Store only as a solid. If solution storage is mandatory, use Anhydrous Toluene.

Stability Data & Storage Protocol

The following table summarizes stability across common environments.

EnvironmentStability RatingRisk FactorRecommended Action
Solid (Desiccated) HighLowStore at 4°C under Argon.
Solid (Ambient Air) ModerateMoisture + Trace AcidSeal with Parafilm; use desiccator.
Solution (CDCl3) Very Low Acidic impurities in solventAvoid for storage; use for rapid QC only.
Solution (DMSO/DMF) LowHygroscopic hydrolysisUse fresh dry solvent; use immediately.
Solution (Toluene/Ether) HighLowIdeal for reaction mixtures.
The "Golden Standard" Storage Protocol
  • Isolation: After synthesis, wash the organic layer with saturated

    
    twice to ensure pH > 7.
    
  • Drying: Dry organic layer over

    
     (not 
    
    
    
    , which can be slightly acidic) for at least 30 minutes.
  • Container: Amber glass vial (protects from photo-induced radical cleavage, though rare).

  • Atmosphere: Flush with Nitrogen/Argon before sealing.

  • Temperature: 2°C to 8°C (Refrigerator). Freezing is unnecessary and may condense moisture upon thawing.

Frequently Asked Questions (FAQs)

Q1: My NMR shows a doublet at ~7.8 ppm and a singlet at ~2.4 ppm increasing over time. What is this? A: This is p-Toluenesulfonic acid (TsOH) , the hydrolysis byproduct. The corresponding Mesitylenol peaks (singlet at ~2.2 ppm for methyls) should also be visible. This confirms


 bond cleavage.

Q2: Can I use this compound in aqueous cross-coupling reactions (Suzuki/Buchwald)? A: Yes, but order of addition matters . Aryl tosylates are relatively stable in basic aqueous media compared to alkyl tosylates. However, prolonged exposure to hot aqueous base will hydrolyze it.

  • Protocol: Add the catalyst and base to the aqueous/organic mixture first, then add the Mesityl Tosylate last, immediately before heating.

Q3: I am confusing Mesityl Tosylate with Mesylates. Are they the same? A: No.

  • Mesyl (Ms): Methanesulfonyl (

    
    ).[2] Very reactive, unstable, small.
    
  • Mesityl (Mes): 2,4,6-Trimethylphenyl.[3] Bulky, electron-rich.

  • Mesityl Tosylate: A combination of a Mesityl alcohol and a Tosyl group. It is significantly more stable than a standard alkyl mesylate.

Q4: How do I remove the hydrolysis products if degradation occurs? A: The hydrolysis products are Mesitylenol (a phenol) and TsOH (an acid).

  • Dissolve the mixture in Ether or EtOAc.

  • Wash with 1M NaOH .

    • TsOH becomes sodium tosylate (water-soluble).

    • Mesitylenol is deprotonated to the phenoxide (water-soluble).

    • Mesityl Tosylate (neutral ester) remains in the organic layer.

  • Separate, dry, and concentrate.

Synthesis Workflow for High Stability

To ensure the compound is stable before you even store it, follow this purification logic.

SynthesisWorkflow Step1 Reaction: Mesitylenol + TsCl + Pyridine Step2 Quench: Add Ice Water Step1->Step2 Step3 Critical Wash 1: Dilute HCl (Remove Pyridine) Step2->Step3 Step4 Critical Wash 2: Sat. NaHCO3 (Remove Acid) Step3->Step4 MUST check pH > 7 Step5 Drying: Na2SO4 (Anhydrous) Step4->Step5 Step6 Recrystallization: Hexane/EtOAc (Trace Et3N) Step5->Step6 Removes trace hydrolysis products

Figure 2: Purification workflow emphasizing acid removal (Step 4) and base-buffered recrystallization (Step 6).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Analogous mechanisms for Sulfonyl groups).
  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Vizgert, R. V. (1963). "Hydrolysis of Aromatic Sulfonic Acid Esters." Russian Chemical Reviews, 32(1).

  • Tipson, R. S. (1944). "Sulfonic Esters of Carbohydrates." Advances in Carbohydrate Chemistry, 1, 193-245.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 4-methylbenzenesulfonate (Used for general physicochemical property comparison).

Sources

Technical Support Center: Mesityl 4-Methylbenzenesulfonate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals dealing with the synthesis and purification of Mesityl 4-methylbenzenesulfonate (also known as 2,4,6-trimethylphenyl p-toluenesulfonate).

Aryl tosylates are critical electrophiles in cross-coupling reactions (such as palladium-catalyzed aminations)[1]. However, the steric hindrance of the mesityl group often necessitates forcing conditions during tosylation, leading to a complex crude mixture. This guide provides root-cause analyses, causality-driven troubleshooting, and self-validating standard operating procedures (SOPs) to achieve >99% purity without relying on tedious column chromatography[2].

Part 1: Process Workflows & Mechanistic Pathways

Understanding the origin of impurities is the first step in designing an effective removal strategy. The diagram below illustrates the nucleophilic substitution pathway and the divergent side-reactions that generate common contaminants.

G Mesitol Mesitol (Starting Material) Reaction Tosylation Reaction (Nucleophilic Attack) Mesitol->Reaction TsCl Tosyl Chloride (Reagent) TsCl->Reaction Base Amine Base (Catalyst/Scavenger) Base->Reaction Product Mesityl Tosylate (Target Product) Reaction->Product Main Pathway Imp1 Unreacted TsCl (Electrophile) Reaction->Imp1 Excess Imp2 TsOH (Hydrolysis Product) Reaction->Imp2 Moisture Imp3 Base·HCl (Salt Byproduct) Reaction->Imp3 HCl Scavenging Imp4 Unreacted Mesitol (Hindered Phenol) Reaction->Imp4 Incomplete Rxn

Fig 1. Synthesis pathway of Mesityl tosylate and generation of common impurities.

Part 2: Root Cause Analysis & Quantitative Impurity Data

To design a self-validating purification system, we must exploit the physicochemical differences between the target product and the impurities. The table below summarizes the quantitative data and causality behind each removal strategy.

ImpuritySourcePhysical StatepKa / ReactivityPrimary Removal Strategy
p-Toluenesulfonyl Chloride (TsCl) Excess ReagentSolid (mp 67-69°C)ElectrophilicAmine quenching / Recrystallization
p-Toluenesulfonic Acid (TsOH) TsCl HydrolysisSolid (Hygroscopic)pKa ~ -2.8 (Strong Acid)Mild Basic Wash (NaHCO₃)
Mesitol (2,4,6-Trimethylphenol) Unreacted MaterialSolid (mp 70-73°C)pKa ~ 10.8 (Weak Acid)Strong Basic Wash (1M NaOH)
Pyridine / Triethylamine Acid ScavengerLiquidpKa ~ 5.2 / 10.7 (Conj. Acid)Acidic Wash (1M HCl)
Ammonium Chlorides Reaction ByproductSolid SaltWater SolubleAqueous Extraction

Part 3: Troubleshooting FAQs (Ticket Resolutions)

Q1: I performed a standard aqueous workup with saturated sodium bicarbonate (NaHCO₃), but my NMR still shows significant contamination from unreacted mesitol. Why didn't the basic wash work? Causality & Resolution: This is a classic pKa mismatch. Mesitol (2,4,6-trimethylphenol) has a pKa of approximately 10.8. The electron-donating methyl groups and severe steric hindrance around the hydroxyl group make it significantly less acidic than standard phenol (pKa 10.0). Sodium bicarbonate (conjugate acid pKa ~6.4) is simply not basic enough to deprotonate mesitol[3]. Action: You must switch to a stronger base. Washing the organic layer with 1M NaOH (conjugate acid pKa 15.7) will quantitatively deprotonate the mesitol, forming the water-soluble sodium mesitolate, which partitions cleanly into the aqueous layer[2].

Q2: My product is contaminated with unreacted Tosyl Chloride (TsCl). I tried stirring the crude mixture with water overnight, but the TsCl persists. How do I remove it without column chromatography? Causality & Resolution: TsCl is notoriously slow to hydrolyze in neutral water due to its hydrophobicity and the poor nucleophilicity of water. Stirring in plain water is kinetically inefficient. Action: Implement an active quenching strategy. Add a small amount of a diamine (like N,N-dimethylethylenediamine) or simply use a mild aqueous base (like NaHCO₃) combined with a phase-transfer catalyst or vigorous stirring to accelerate the hydrolysis of TsCl into the highly water-soluble p-toluenesulfonic acid (TsOH)[3]. Alternatively, recrystallization is highly effective since aryl tosylates crystallize readily while TsCl remains highly soluble in cold hexanes.

Q3: How can I visually or analytically validate that my washing steps are actually working during the workup? Causality & Resolution: A protocol must be self-validating. During the acidic wash (to remove pyridine/Et₃N), test the pH of the discarded aqueous layer. If the pH is > 2, your acid has been depleted, and free amine remains in your organic layer. During the basic wash (to remove mesitol and TsOH), the aqueous layer must test at pH > 12. If it drops below this, the NaOH has been neutralized by excess TsOH, and unreacted mesitol will remain in the organic phase.

Part 4: Self-Validating Standard Operating Procedure (SOP)

The following chromatography-free protocol leverages liquid-liquid extraction and recrystallization to isolate >99% pure Mesityl 4-methylbenzenesulfonate.

G Crude Crude Reaction Mixture Quench 1. Amine Quench (Optional) Destroys excess TsCl Crude->Quench AcidWash 2. Acidic Wash (1M HCl) Removes Base & Base·HCl Quench->AcidWash BaseWash 3. Basic Wash (1M NaOH) Removes TsOH & Mesitol AcidWash->BaseWash OrgLayer Organic Phase (Product + Neutral Organics) BaseWash->OrgLayer Recryst 4. Recrystallization (Hexanes / EtOAc) OrgLayer->Recryst Pure Pure Mesityl Tosylate (>99% Purity) Recryst->Pure Crystallization

Fig 2. Step-by-step liquid-liquid extraction and recrystallization purification workflow.

Protocol: Optimized Workup & Recrystallization

Step 1: Active Quenching

  • Action: To the crude reaction mixture (typically in dichloromethane or ethyl acetate), add 0.1 equivalents (relative to initial TsCl) of N,N-dimethylethylenediamine. Stir vigorously for 15 minutes at room temperature.

  • Validation: Spot the mixture on a TLC plate (Eluent: 8:2 Hexanes/EtOAc). The high-Rf UV-active spot corresponding to TsCl must be completely absent.

Step 2: Acidic Extraction (Amine Removal)

  • Action: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (2 × 20 mL per gram of theoretical yield).

  • Validation: Check the pH of the second aqueous wash using pH paper. It must read pH < 2. If not, perform a third wash. This guarantees all pyridine or triethylamine is protonated and removed.

Step 3: Strong Basic Extraction (Mesitol & TsOH Removal)

  • Action: Wash the organic layer with 1M NaOH (2 × 20 mL per gram of theoretical yield).

  • Validation: Check the pH of the aqueous wash. It must read pH > 12. This ensures that the sterically hindered mesitol is fully converted to sodium mesitolate and extracted[2], alongside any remaining TsOH[3].

Step 4: Brine Wash & Drying

  • Action: Wash the organic layer once with saturated NaCl (brine) to remove residual water and break any emulsions. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Step 5: Recrystallization (Final Polish)

  • Action: Dissolve the crude solid in a minimum volume of boiling hexanes (or a 9:1 Hexanes/Ethyl Acetate mixture if solubility is poor). Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0 °C) for 1 hour to maximize crystal formation[3].

  • Validation: Filter the crystals and wash with ice-cold hexanes. Analyze via ¹H NMR. The spectrum should show a clean singlet for the mesityl aromatic protons (~6.8 ppm) and the characteristic AB doublet system for the tosyl aromatic protons (~7.8 and ~7.3 ppm), with absolutely no phenolic OH stretch in IR or unreacted mesitol methyl singlets in NMR.

References

  • Source: organic-chemistry.org (Synthesis, 2015, 47, 2578-2585)
  • Source: benchchem.
  • Source: nih.gov (PMC)

Sources

Technical Support Center: Scaling Up the Synthesis of Mesityl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Mesityl 4-methylbenzenesulfonate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and offer a scalable protocol grounded in established chemical principles.

The synthesis of Mesityl 4-methylbenzenesulfonate (Mesityl Tosylate) is a standard O-sulfonylation reaction. It involves the reaction of 2,4,6-trimethylphenol (Mesitol) with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl) in the presence of a base to neutralize the hydrochloric acid byproduct. While straightforward at the gram scale, scaling up introduces significant challenges related to reaction control, work-up, and purification.

Core Reaction Overview

The fundamental transformation is the esterification of Mesitol with TsCl. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial for driving the reaction to completion by scavenging the generated HCl.

cluster_reactants Reactants cluster_products Products Mesitol Mesitol (2,4,6-trimethylphenol) Reaction Sulfonylation (Anhydrous Solvent, e.g., DCM) Mesitol->Reaction TsCl Tosyl Chloride (TsCl) TsCl->Reaction Base Base (e.g., Triethylamine) Base->Reaction MesitylTosylate Mesityl 4-methylbenzenesulfonate Salt Base·HCl Salt Reaction->MesitylTosylate Reaction->Salt caption Core Synthesis Workflow start Exotherm Control Issue? check_addition Is TsCl addition rate controlled? start->check_addition Yes check_cooling Is cooling system adequate for scale? check_addition->check_cooling Yes solution_pump Solution: Use a dosing pump for slow, steady addition. check_addition->solution_pump No check_mixing Is agitation sufficient to prevent hot spots? check_cooling->check_mixing Yes solution_cooling Solution: Verify coolant flow/temp. Consider upgrading system. check_cooling->solution_cooling No solution_mixing Solution: Optimize agitator speed/design. Check for baffles. check_mixing->solution_mixing No caption Troubleshooting Exotherm Control

Caption: Troubleshooting Exotherm Control

Q3: The aqueous work-up is forming a stable emulsion, making phase separation nearly impossible. How can I resolve this?

A3: Emulsion formation is a frequent challenge during the aqueous wash steps of large-scale reactions, especially when fine solids (like the hydrochloride salt byproduct) are present.

  • Underlying Causes:

    • High Agitation: Vigorous stirring during washing can create a large interfacial area between the organic and aqueous layers, promoting emulsion.

    • Surfactant-like Species: The presence of both polar and non-polar components can stabilize emulsions.

    • Fine Particulates: The triethylamine hydrochloride salt can act as a solid stabilizer at the interface.

  • Solutions for Breaking Emulsions:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). [1]This increases the ionic strength of the aqueous phase, which helps to break the emulsion by altering the density and polarity of the layer.

    • Reduce Agitation: During the wash steps, use gentle agitation—just enough to ensure contact between the phases without high shear.

    • Allow Sufficient Settling Time: Be patient. In large vessels, phase separation can take significantly longer than in a lab separatory funnel. [1] 4. Filtration: In some cases, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can help break the emulsion by removing the stabilizing solid particles.

Q4: Column chromatography is not viable for purifying the 50 kg of crude product I have. What is the recommended industrial purification method?

A4: For multi-kilogram quantities of a solid product like Mesityl Tosylate, recrystallization is the industry-standard purification technique. It is far more economical and scalable than chromatography. [2]

  • The Principle: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a specific solvent or solvent system at different temperatures. [3]The goal is to find a solvent that dissolves the product well when hot but poorly when cold.

  • Steps for Developing a Scalable Recrystallization Protocol:

    • Solvent Screening: Test a variety of solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, toluene) to find a suitable system. The ideal single solvent will fully dissolve the crude product near its boiling point and result in high crystal recovery upon cooling.

    • Two-Solvent System: If a single solvent is not effective, a two-solvent (antisolvent) system can be used. [4]Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble) while hot, then slowly add a "poor" solvent (the antisolvent, in which it is insoluble) until the solution becomes cloudy (the saturation point).

    • Cooling Profile: Control the cooling rate. Slow, controlled cooling generally produces larger, purer crystals. Crash-cooling by placing a hot solution directly into an ice bath can trap impurities.

    • Isolation and Drying: Collect the purified crystals by filtration (e.g., using a Nutsche filter-dryer at scale) and wash with a small amount of cold, fresh recrystallization solvent to remove residual mother liquor. [5]Dry the product under vacuum.

start Crude Solid Product dissolve Dissolve in minimum hot solvent (e.g., Isopropanol) start->dissolve cool Cool slowly to room temperature dissolve->cool ice_bath Cool further in ice-water bath cool->ice_bath filter Filter crystals ice_bath->filter wash Wash with small amount of cold solvent filter->wash dry Dry under vacuum wash->dry product Pure Mesityl Tosylate dry->product caption Industrial Recrystallization Workflow

Caption: Industrial Recrystallization Workflow

Frequently Asked Questions (FAQs)

  • Q: What are the critical process parameters (CPPs) to monitor?

    • A: The most critical parameters are: 1) Reaction temperature, especially during TsCl addition. 2) Rate of TsCl addition. 3) Agitator speed to ensure homogeneity. 4) Moisture content of reagents and solvents.

  • Q: How should I handle and store bulk p-toluenesulfonyl chloride?

    • A: TsCl is a corrosive solid that is sensitive to moisture. [6][7]It should be stored in a dry, well-ventilated area in tightly sealed containers. Avoid contact with water. [7]Wear appropriate PPE, including gloves, safety glasses, and respiratory protection when handling the powder. [6][7]* Q: Can this reaction be performed without a solvent?

    • A: While some reactions can be run neat, it is not recommended for this synthesis at scale. A solvent acts as a heat sink to help control the exotherm, aids in material transfer, and prevents the reaction mixture from becoming an unmanageable solid block as the hydrochloride salt precipitates.

  • Q: Is the product, Mesityl 4-methylbenzenesulfonate, stable?

    • A: Aryl sulfonates are generally stable compounds. However, like any ester, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. [1]Polyaniline tosylate shows thermal stability up to 250°C in a nitrogen atmosphere, suggesting the tosylate group itself is robust. [8]It should be stored in a cool, dry place.

Scalable Experimental Protocol

This protocol is an example for a 10 kg scale synthesis. All operations should be conducted in an appropriate chemical reactor by trained personnel following a thorough hazard and operability (HAZOP) study.

Quantitative Data Summary
ParameterReagentMW ( g/mol )Molar Eq.QuantityNotes
Reactant 2,4,6-Trimethylphenol (Mesitol)136.191.010.0 kgLimiting Reagent
Reagent p-Toluenesulfonyl Chloride (TsCl)190.651.115.2 kgEnsure >99% purity, dry
Base Triethylamine (TEA)101.191.28.9 kg (12.3 L)Must be anhydrous
Solvent Dichloromethane (DCM)84.93-100 LAnhydrous grade
Step-by-Step Methodology
  • Reactor Preparation: Ensure a 250 L glass-lined reactor is clean and dry. Purge the reactor with nitrogen to create an inert atmosphere.

  • Charging Reagents: Charge the reactor with 2,4,6-trimethylphenol (10.0 kg) and anhydrous dichloromethane (60 L). Begin agitation to dissolve the solid.

  • Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.

  • Base Addition: Add triethylamine (8.9 kg) to the stirred solution, ensuring the temperature remains below 10 °C.

  • TsCl Solution Preparation: In a separate, dry vessel, dissolve p-toluenesulfonyl chloride (15.2 kg) in anhydrous dichloromethane (40 L).

  • Controlled TsCl Addition: Add the TsCl solution to the reactor via a dosing pump over a period of 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C throughout the addition.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and continue to stir for 8-12 hours. Monitor the reaction progress by a suitable in-process control (e.g., HPLC, TLC).

  • Quenching and Work-up:

    • Cool the reaction mixture back to 10-15 °C.

    • Slowly add process water (50 L) to quench the reaction and dissolve the triethylamine hydrochloride salt.

    • Stop agitation and allow the layers to separate.

    • Drain the lower organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 30 L) to remove residual triethylamine, followed by saturated sodium bicarbonate solution (30 L), and finally brine (30 L). Use gentle agitation during washes to prevent emulsion.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude Mesityl 4-methylbenzenesulfonate as a solid.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean, dry crystallizer vessel.

    • Add a suitable solvent (e.g., isopropanol, ~3 L per kg of crude product) and heat the mixture with stirring until all the solid dissolves.

    • Slowly cool the solution to room temperature over 4-6 hours, then cool further to 0-5 °C for at least 2 hours to maximize crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40-50 °C until a constant weight is achieved.

References
  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10, 3961-3964. [Link]

  • Lei, X., et al. (n.d.). Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates. Available upon request from authors. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates | Request PDF. [Link]

  • Fodor, Z., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. [Link]

  • ResearchGate. (n.d.). (PDF) Thermal stability of Polyaniline Tosylate. [Link]

  • Loba Chemie. (2019). 4-TOLUENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • The Journal of Organic Chemistry. (2025). Photocatalytic Reductive Desulfonation of Aryl Tosylates. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]

  • ResearchGate. (2018). A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. [Link]

  • Organic Syntheses. (n.d.). p. 943 - Organic Syntheses Procedure. [Link]

  • Google Patents. (n.d.). CN105503671A - Preparation method of p-toluene sulfonyl chloride.
  • Wiley Online Library. (n.d.). Nonclassical Recrystallization. [Link]

  • UC Irvine Environmental Health & Safety. (2007). There are two hazard alerts that need to be talked about in your laboratories to avoid any repetition. [Link]

  • YouTube. (2020). Recrystallization. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • YouTube. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

  • YouTube. (2015). Recrystallization. [Link]

  • Molecules. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • INCHEM. (n.d.). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. [Link]

  • MDPI. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

Sources

Validation & Comparative

Efficacy of Mesityl 4-methylbenzenesulfonate in difficult substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Overcoming the Steric Wall: A Comparative Guide to the Efficacy of Mesityl 4-Methylbenzenesulfonate in Difficult Substitutions

As a Senior Application Scientist, I frequently observe drug development professionals and synthetic chemists defaulting to aryl triflates when designing sterically hindered cross-coupling reactions. While triflates are highly reactive, they are also atom-inefficient, prone to rapid hydrolysis, and expensive to scale. Aryl tosylates offer a highly stable, cost-effective alternative, but their lower reactivity often stalls high-throughput workflows.

To truly evaluate the robustness of a novel catalytic system, the field relies on a specific benchmark: Mesityl 4-methylbenzenesulfonate (mesityl tosylate or 2,4,6-trimethylphenyl p-toluenesulfonate). By combining extreme steric hindrance with a less labile leaving group, mesityl tosylate acts as the ultimate stress-test for difficult substitutions. This guide objectively compares its efficacy against alternative substrates, dissects the mechanistic causality of its resistance, and provides a self-validating protocol for its successful activation.

Mechanistic Causality: The Dual Penalty of Mesityl Tosylate

The fundamental challenge in activating mesityl tosylate lies in the transition state of the oxidative addition step. The substrate imposes a "dual penalty" on the catalytic cycle:

  • The Electronic Penalty: The tosylate anion (-OTs) is significantly less electron-withdrawing than a triflate (-OTf). This provides a lower thermodynamic driving force for the cleavage of the C–O bond[1].

  • The Steric Penalty: The two ortho-methyl groups of the mesityl ring create a severe steric shield, repelling the incoming bulky Palladium(0) or Nickel(0) complex.

To overcome this barrier, the catalytic system must employ highly electron-rich and sterically demanding ligands—such as the Josiphos-type ligand CyPF-t-Bu. The high electron density of the ligand accelerates the oxidative addition into the C-O bond, while its massive steric bulk forces the subsequent reductive elimination step, preventing the catalyst from resting in an unreactive Pd(II) state[2].

G Pd0 Pd(0)L_n Catalyst (Electron-Rich) TS Oxidative Addition Transition State Pd0->TS Ligand Insertion MesOTs Mesityl Tosylate (Steric Shield) MesOTs->TS C-O Cleavage Barrier PdII Aryl-Pd(II)-OTs Intermediate TS->PdII Successful Activation

Caption: Logical flow of Pd(0) oxidative addition into the sterically hindered C-O bond of Mesityl Tosylate.

Comparative Efficacy Data

To objectively measure the efficacy of mesityl tosylate, we must compare it against standard leaving groups across varying degrees of steric hindrance. The data below summarizes the performance of these substrates in a benchmark Palladium-catalyzed amination/coupling reaction using a standard Pd[P(o-tol)3]2 / CyPF-t-Bu catalyst system[3].

SubstrateLeaving GroupSteric HindranceCatalyst LoadingTemp (°C)Isolated Yield (%)
Phenyl Tosylate TosylateLow0.1 mol %25 °C> 95%
Mesityl Triflate TriflateVery High0.5 mol %25 °C92%
2-Methylphenyl Tosylate TosylateModerate2.0 mol %50 °C65%
Mesityl Tosylate TosylateVery High2.0 mol %50 °C86%

Key Insight: While phenyl tosylate couples effortlessly at room temperature, the introduction of a single ortho-methyl group (2-methylphenyl tosylate) drops the yield to 65% under mild heating. Counterintuitively, the symmetrically hindered mesityl tosylate achieves a superior 86% yield under identical conditions[3]. This is because the symmetrical steric bulk of the mesityl group perfectly aligns with the binding pocket of the CyPF-t-Bu ligand, accelerating the final reductive elimination step faster than side-reaction degradation can occur.

Self-Validating Experimental Protocol: Amination of Mesityl Tosylate

When working with unactivated, highly hindered electrophiles, standard protocols often fail due to premature catalyst death. The following step-by-step methodology is engineered as a self-validating system: every step contains a chemical checkpoint to ensure the integrity of the catalytic cycle[3].

Materials & Reagents
  • Electrophile: Mesityl 4-methylbenzenesulfonate (1.0 mmol)

  • Nucleophile: Ammonia (0.5 M solution in dioxane) or primary amine (1.2 mmol)

  • Precatalyst: Pd[P(o-tol)3]2 (2.0 mol %)

  • Ligand: CyPF-t-Bu (2.0 mol %)

  • Base: NaO-t-Bu (1.5 mmol)

Step-by-Step Methodology
  • Catalyst Assembly (The Pre-Activation Check): In a nitrogen-filled glovebox, combine Pd[P(o-tol)3]2 and CyPF-t-Bu in 1 mL of anhydrous dioxane.

    • Causality: P(o-tol)3 is a sacrificial ligand. It stabilizes the Pd(0) precursor but must be displaced by the bulkier CyPF-t-Bu to form the active monomeric catalyst. Allow this to stir for 10 minutes until a distinct color change (typically pale yellow to deep orange) validates complexation.

  • Substrate & Base Introduction: Add Mesityl tosylate and NaO-t-Bu to the reaction vial.

    • Causality: The strong base is strictly required to neutralize the tosic acid generated during the reaction. Without it, the amine nucleophile will protonate, instantly halting the transmetalation step.

  • Schlenk Degassing: Seal the vial, remove it from the glovebox, and perform three rapid Freeze-Pump-Thaw cycles.

    • Causality: The highly electron-rich Pd(0)-CyPF-t-Bu complex is exquisitely sensitive to oxygen. Even trace O2 will oxidize the phosphine ligand, killing the reaction before oxidative addition can occur.

  • Thermal Activation: Inject the ammonia/amine solution via a micro-syringe and heat the reaction block to exactly 50 °C for 24 hours.

    • Causality: 50 °C is the thermodynamic sweet spot. Heating beyond 80 °C provides no kinetic benefit for mesityl tosylate and instead accelerates the β-hydride elimination of the amine, leading to reduced yields.

  • Reaction Quench & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to trap the palladium black. Analyze the crude mixture via GC/MS. The complete disappearance of the mesityl tosylate peak validates the efficacy of the oxidative addition.

Workflow Step1 1. Catalyst Assembly Pd[P(o-tol)3]2 + CyPF-t-Bu Step2 2. Substrate Addition Mesityl Tosylate + Amine + Base Step1->Step2 Step3 3. Schlenk Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 4. Thermal Activation 50°C for 24h under N2 Step3->Step4 Step5 5. Reaction Quench & GC/MS Validate Yield (>85%) Step4->Step5

Caption: Step-by-step self-validating workflow for the catalytic cross-coupling of Mesityl Tosylate.

Conclusion

Mesityl 4-methylbenzenesulfonate should not be viewed merely as a stubborn reagent, but as a critical diagnostic tool in synthetic chemistry. If a palladium or nickel catalyst can successfully achieve oxidative addition and cross-coupling with mesityl tosylate, it possesses the geometric and electronic robustness required for nearly any late-stage functionalization in drug discovery. By pairing it with advanced Josiphos-type ligands, researchers can bypass the instability of triflates and achieve high-yielding, scalable difficult substitutions.

References

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates Source: ACS Omega URL:[Link]

  • Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Validating the Structure of Mesityl 4-methylbenzenesulfonate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the structure of Mesityl 4-methylbenzenesulfonate derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Steric Advantage

In the landscape of drug development and organic synthesis, sulfonate esters are critical intermediates. However, they present a dichotomy: alkyl sulfonates (e.g., Methyl Tosylate) are potent alkylating agents and genotoxic impurities (GTIs), while aryl sulfonates are generally stable and often pharmacologically inert.

Mesityl 4-methylbenzenesulfonate (Mesityl Tosylate) represents a unique class of "sterically locked" aryl sulfonates. The 2,4,6-trimethylphenyl (mesityl) moiety introduces significant steric bulk, shielding the sulfonate linkage. This guide validates the structure of Mesityl Tosylate, comparing its analytical signature and hydrolytic stability against Phenyl Tosylate (the unhindered standard) and Methyl Tosylate (the reactive alkyl alternative).

Key Finding: The orthogonal "twist" conformation enforced by the ortho-methyl groups renders Mesityl Tosylate significantly more resistant to nucleophilic attack than its phenyl counterparts, a structural feature that must be validated via NOE NMR and X-ray crystallography.

Comparative Performance Matrix

The following table contrasts the physicochemical and analytical profiles of Mesityl Tosylate against standard alternatives.

FeatureMesityl Tosylate (Target)Phenyl Tosylate (Alternative A)Methyl Tosylate (Alternative B)
Structure Type Sterically Hindered Aryl SulfonateUnhindered Aryl SulfonateAlkyl Sulfonate
Reactivity (Hydrolysis) High Stability (

@ pH 9)
Moderate StabilityLow Stability (Rapid Hydrolysis)
GTI Risk Classification Class 5 (Non-mutagenic)*Class 5 (Non-mutagenic)Class 1 (Known Mutagen)
NMR Signature Complex: 3 distinct Methyl signalsSimple: 1 Methyl signalSimple: 2 distinct signals
Crystallinity High (Facilitated by symmetry)ModerateLow (Liquid/Low MP solid)
Primary Use Case Stable Reference Standard / Steric Shielding ModelGeneral Arylation ReagentMethylating Agent

*Note: Classification based on ICH M7 guidelines; aryl sulfonates generally lack the alkylating potential of alkyl sulfonates.

Structural Validation Workflow

This protocol details the self-validating system required to confirm the identity and isomeric purity of Mesityl Tosylate.

Phase 1: Synthesis & Isolation (Contextual)

To validate, one must first isolate.

  • Reactants: Mesitol (2,4,6-trimethylphenol) + p-Toluenesulfonyl chloride (TsCl).

  • Catalyst: Triethylamine (Et3N) or Pyridine in DCM.

  • Purification: Recrystallization from EtOH/Hexane. Reasoning: The high symmetry of the mesityl group facilitates crystallization, removing unreacted mesitol.

Phase 2: NMR Spectroscopy Strategy

Challenge: Overlap of methyl regions (2.0 – 2.5 ppm). Solution: Use 2D NMR and NOE to assign regiochemistry.

Step-by-Step Protocol:

  • Solvent: Dissolve 10 mg in

    
    .
    
  • 1H NMR Acquisition:

    • Observe Mesityl Ortho-Me (6H) : Singlet, ~2.10 ppm. Shielded by the orthogonal sulfonyl ring.

    • Observe Mesityl Para-Me (3H) : Singlet, ~2.25 ppm.

    • Observe Tosyl Methyl (3H) : Singlet, ~2.45 ppm.

    • Validation Check: Integration ratio must be exactly 2:1:1.

  • 1D NOE Difference Experiment:

    • Irradiate the Tosyl Methyl (2.45 ppm).

    • Result: Observe enhancement of Tosyl aromatic protons (doublet ~7.3 ppm).

    • Irradiate the Mesityl Ortho-Me (2.10 ppm).

    • Result: Observe enhancement of Mesityl meta-protons (singlet ~6.9 ppm). Crucially, NOE may be observed between Mesityl Ortho-Me and Tosyl Ortho-protons if the conformation is locked.

Phase 3: X-Ray Crystallography (The Gold Standard)

Objective: Prove the "Orthogonal Twist."

  • Crystal Growth: Slow evaporation of Ethyl Acetate/Pentane (1:3).

  • Data Collection: Collect at 100 K (minimizes methyl rotation disorder).

  • Structural Check:

    • Measure the C(Ar)-O-S-C(Ar) torsion angle.

    • Expectation: In Phenyl Tosylate, this angle is flexible. In Mesityl Tosylate, the angle approaches 90° (gauche) to minimize steric clash between the sulfonyl oxygens and the ortho-methyl groups [1].

Experimental Stability Protocol (Performance Testing)

This experiment validates the "Performance" claim regarding hydrolytic stability.

Reagents:

  • Phosphate Buffer (pH 7.4) and Borate Buffer (pH 9.0).

  • Acetonitrile (HPLC grade).

  • Internal Standard: Benzophenone.

Workflow:

  • Preparation: Prepare 1 mM solutions of Mesityl Tosylate and Phenyl Tosylate in ACN/Buffer (50:50).

  • Incubation: Heat to 40°C.

  • Sampling: Inject into HPLC-UV (254 nm) at t=0, 1h, 6h, 12h, 24h, 48h.

  • Calculation: Plot

    
     vs. Time.
    
  • Validation Criteria:

    • Phenyl Tosylate should show degradation (pseudo-first-order kinetics).

    • Mesityl Tosylate should show

      
       degradation over 48h.
      
    • Causality: The ortho-methyls block the trajectory of the

      
       nucleophile toward the sulfur atom [2].
      

Visualization of Logic & Structure[2]

The following diagram illustrates the validation logic and the steric shielding concept.

ValidationLogic cluster_mech Mechanism of Stability Start Crude Product (Mesitol + TsCl) Purification Recrystallization (EtOH/Hexane) Start->Purification NMR 1H NMR Analysis (Integration Check) Purification->NMR Decision Ratio 2:1:1? NMR->Decision Decision->Start No (Re-purify) NOE NOE Experiment (Confirm Regio) Decision->NOE Yes XRay X-Ray Diffraction (Confirm Twist) NOE->XRay Stability Hydrolysis Test (pH 9, 40°C) XRay->Stability Mech Ortho-Methyls block Nucleophilic Attack XRay->Mech Explains Valid VALIDATED STRUCTURE Sterically Shielded Stability->Valid High Stability Confirmed

Figure 1: Decision tree for the structural validation and performance testing of Mesityl Tosylate.

References

  • Stenfors, B. A., & Ngassa, F. N. (2022).[1][2] Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate. European Journal of Chemistry, 13(2), 145–150.[1][2] [Link]

  • European Medicines Agency.[3] (2017).[4] ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • PubChem. (2025).[5] 4-Methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide (Related Structure). National Library of Medicine. [Link]

Sources

A Comparative Study of Leaving Group Ability: Mesitylate vs. Tosylate

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in organic synthesis and drug development, the choice of a leaving group is a critical decision that dictates the efficiency and outcome of nucleophilic substitution and elimination reactions. Among the plethora of options, sulfonate esters stand out for their exceptional ability to transform a poorly reactive alcohol into a highly reactive electrophile. Within this class, the p-toluenesulfonate (tosylate, OTs) and methanesulfonate (mesylate, OMs) are ubiquitous. While often considered interchangeable, a deeper analysis reveals subtle yet significant differences in their reactivity, rooted in their distinct structural and electronic properties. This guide provides a comprehensive comparison of mesitylate and tosylate as leaving groups, supported by experimental data and detailed protocols to empower chemists in making informed decisions for their synthetic strategies.

Theoretical Underpinnings: A Tale of Two Sulfonates

The efficacy of a leaving group is fundamentally linked to the stability of the anion formed upon its departure. Both tosylate and mesylate anions are exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance. This high degree of charge delocalization renders them weak bases and, consequently, excellent leaving groups.

The key distinction between the two lies in the substituent attached to the sulfur atom: a p-tolyl group for tosylate and a methyl group for mesylate. This seemingly minor difference gives rise to nuanced electronic and steric effects.

Electronic Effects: The p-methyl group on the benzene ring of the tosylate group is weakly electron-donating through hyperconjugation. This effect slightly destabilizes the resulting tosylate anion by increasing the electron density on the sulfonate group. In contrast, the methyl group of the mesylate has a less pronounced electronic effect. This suggests that, from a purely electronic standpoint, the mesitylate anion is marginally more stable, making it a slightly better leaving group.

Steric Effects: The tosyl group is significantly bulkier than the mesyl group due to the presence of the aromatic ring. In sterically demanding environments, this can influence reaction rates. For instance, in S_N2 reactions, a less hindered leaving group may facilitate a faster reaction. Conversely, in certain S_N1 reactions, steric strain in the ground state of a bulky sulfonate ester could be relieved upon ionization, potentially accelerating the reaction.

dot graph TD { subgraph "Structural Comparison" Mesitylate [label="Mesitylate (OMs)"]; Tosylate [label="Tosylate (OTs)"]; end

} caption: "Key structural and electronic differences between Mesitylate and Tosylate."

Experimental Data: A Head-to-Head Comparison

While theoretical considerations suggest a slight advantage for mesitylate, experimental data provides a more concrete understanding. A direct comparison of leaving group ability is often achieved by measuring the rates of solvolysis (a nucleophilic substitution reaction where the solvent is the nucleophile) of alkyl sulfonates under identical conditions.

A study on the nucleophilic substitution of sterically hindered neopentyl systems with azide in DMSO at 100°C provides valuable kinetic data.[1][2][3][4] In this specific S_N2 context, a direct comparison of the reactivity of various leaving groups was conducted.

Leaving GroupSubstrateRelative Rate Constant (k_rel)
Mesitylate (MsO)₃Np(less reactive than I⁻, Br⁻)
Tosylate (TsO)₃Np(less reactive than I⁻, Br⁻)
IodideI₃NpMore reactive
BromideBr₃NpMore reactive
Triflate(TfO)₃NpMost reactive

Table 1: Relative reactivity of various leaving groups in the nucleophilic substitution of 1,1,1-tris(X-methyl)ethane with sodium azide in DMSO at 100°C. The data indicates that in this sterically demanding system, iodide and bromide are more reactive than both mesitylate and tosylate. While a precise numerical ratio between mesitylate and tosylate was not provided in the primary source, the study groups them together as being less reactive than the halides.[1][2][3][4]

It is crucial to note that in the neopentyl system, the severe steric hindrance dramatically slows S_N2 reactions, and other factors such as the polarizability of the leaving group can become more influential.[5][6]

General observations from broader literature suggest that for typical S_N2 reactions on less hindered substrates, mesylate is a slightly more effective leaving group.[7] For many practical purposes in synthesis, however, their leaving group abilities are considered very similar.[8]

Mechanistic Implications and Practical Considerations

The choice between mesitylate and tosylate can have practical implications beyond reaction rates.

  • Crystallinity: Tosylates are often crystalline solids, which can be advantageous for purification by recrystallization.[9] Mesylates, particularly of smaller alcohols, are more likely to be oils.

  • TLC Visualization: The aromatic ring in tosylates allows for easy visualization on TLC plates under UV light, a feature that mesylates lack.[9]

  • Substrate Reactivity: For reactions with tertiary alcohols, which are sterically hindered and react slowly with tosyl chloride, the use of mesyl chloride can be advantageous due to the formation of a highly reactive sulfene intermediate.[9]

dot graph TD { A[Start: Alcohol] --> B{Choice of Sulfonyl Chloride}; B -- "Tosyl Chloride (TsCl)" --> C[Alkyl Tosylate (OTs)]; B -- "Mesyl Chloride (MsCl)" --> D[Alkyl Mesylate (OMs)]; C --> E{Reaction}; D --> E; E -- "Nucleophilic Substitution / Elimination" --> F[Product];

} caption: "Decision workflow for choosing between tosylate and mesitylate."

Experimental Protocols

To provide a framework for a rigorous comparison, detailed protocols for the synthesis of a model substrate and the subsequent kinetic analysis of its solvolysis are presented. The 2-adamantyl system is an excellent choice for such a study as it is a standard substrate for S_N1 reactions and its rigid structure prevents competing E2 and S_N2 pathways.

Synthesis of 2-Adamantyl Tosylate and 2-Adamantyl Mesitylate

Objective: To synthesize 2-adamantyl tosylate and 2-adamantyl mesitylate from 2-adamantanol.

Materials:

  • 2-Adamantanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure for 2-Adamantyl Tosylate:

  • Dissolve 2-adamantanol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the slow addition of cold 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Procedure for 2-Adamantyl Mesitylate:

Follow the same procedure as for the tosylate, substituting methanesulfonyl chloride (1.2 eq) for p-toluenesulfonyl chloride. The purification may require column chromatography on silica gel if the product is an oil.

Comparative Solvolysis Kinetics

Objective: To determine the first-order rate constants for the solvolysis of 2-adamantyl tosylate and 2-adamantyl mesitylate.

Materials:

  • 2-Adamantyl tosylate

  • 2-Adamantyl mesitylate

  • Solvent (e.g., 80% ethanol/20% water v/v)

  • Indicator solution (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare a stock solution of the alkyl sulfonate (tosylate or mesitylate) in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Place a known volume of the solvent and a few drops of the indicator in a reaction vessel equilibrated in a constant temperature bath.

  • Initiate the reaction by adding a known volume of the alkyl sulfonate stock solution to the reaction vessel and start a timer.

  • The solvolysis reaction will produce the corresponding sulfonic acid, causing the indicator to change color.

  • Titrate the solution with the standardized NaOH solution to the endpoint (the return of the indicator's basic color). Record the volume of NaOH added and the time.

  • Repeat the titration at regular time intervals.

  • To determine the infinity titer (V∞), heat a separate aliquot of the reaction mixture to drive the reaction to completion, cool, and then titrate.

  • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of titrant at time t. The slope of the line will be -k.

  • Compare the rate constants for the solvolysis of 2-adamantyl tosylate and 2-adamantyl mesitylate under identical conditions.

dot graph TD { subgraph "Synthesis" A[2-Adamantanol] --> B{Sulfonylation}; B -- "TsCl, Pyridine" --> C[2-Adamantyl Tosylate]; B -- "MsCl, Pyridine" --> D[2-Adamantyl Mesitylate]; end

} caption: "Experimental workflow for comparing mesitylate and tosylate leaving group ability."

Conclusion

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Kevill, D. N., & Anderson, S. W. (1991). The nature of the transition states in the solvolyses of some arenesulfonyl chlorides. The Journal of Organic Chemistry, 56(5), 1845–1850. [Link]

  • Kovacic, P., & Levisky, J. A. (1966). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Journal of the American Chemical Society, 88(5), 1000-1004. [Link]

  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • Schleyer, P. v. R., & Nicholas, R. D. (1961). The Solvolysis of the 2-Adamantyl p-Toluenesulfonate. A New and Sensitive Probe for Neighboring Group Participation and for the Limiting S_N1 Mechanism. Journal of the American Chemical Society, 83(1), 182–187. [Link]

  • Srogl, J., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144. [Link]

  • PubMed Central. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • White Rose Research Online. (2016). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]

  • Bentley, T. W., & Llewellyn, G. (1990). The Y_X Scales of Solvent Ionizing Power. Progress in Physical Organic Chemistry, 17, 121-158.
  • Creary, X. (1986). Solvolysis of 1,3,3-trimethyl-2-oxocyclopentyl mesylate in comparison with 1,1,3,3-tetramethyl-2-oxobutyl tosylate. The Journal of Organic Chemistry, 51(1), 79-84.
  • Winstein, S., Grunwald, E., & Jones, H. W. (1951). The Correlation of Solvolysis Rates. Journal of the American Chemical Society, 73(6), 2700–2707. [Link]

  • PubMed Central. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144. [Link]

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Strategic Alternatives to Mesityl 4-methylbenzenesulfonate: A Comparative Guide for Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context

Mesityl 4-methylbenzenesulfonate (Mesityl Tosylate, MesOTs ) is a robust, crystalline electrophile used primarily in transition-metal catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce the sterically demanding 2,4,6-trimethylphenyl (Mesityl) group.

While MesOTs offers excellent handling characteristics and hydrolytic stability compared to its triflate counterparts, it suffers from two critical limitations in drug development:

  • Sluggish Reactivity: The combination of the bulky mesityl group (ortho-substitution) and the poor leaving group ability of the tosylate requires harsh reaction conditions or specialized, expensive ligand systems (e.g., Buchwald biaryl phosphines).

  • Genotoxicity Concerns (PGI): While aryl tosylates are less reactive alkylators than alkyl tosylates, sulfonate esters as a class often trigger Genotoxic Impurity (GTI) alerts, necessitating rigorous purge studies during GMP manufacturing.

This guide evaluates three strategic alternatives—Mesityl Triflate , Mesityl Bromide , and Mesityl Nonaflate —providing experimental evidence to support their adoption based on reactivity, stability, and regulatory profile.

Part 2: Comparative Analysis of Alternatives
1. Mesityl Triflate (MesOTf): The High-Performance Alternative

Best For: Early-stage discovery, difficult couplings, and temperature-sensitive substrates.

  • Mechanism: The triflate anion (

    
    ) is a "super-leaving group" (
    
    
    
    of conjugate acid ~ -14), significantly lowering the activation energy for oxidative addition at the Pd(0) center.
  • Performance: In Pd-catalyzed aminations, MesOTf typically proceeds at room temperature or mild heating (40-60°C), whereas MesOTs often requires temperatures >100°C.

  • Trade-off: MesOTf is hydrolytically unstable and significantly more expensive. It requires storage under inert atmosphere.

2. Mesityl Bromide (MesBr): The Regulatory & Process Standard

Best For: Late-stage GMP manufacturing, cost-sensitive routes, and avoiding PGI alerts.

  • Mechanism: Oxidative addition into the C-Br bond is facile. While generally less reactive than triflates, MesBr avoids the "sulfonate ester" structural alert entirely.

  • Performance: Requires stronger bases or higher temperatures than triflates but is often comparable to tosylates with better atom economy.

  • Regulatory Advantage: Halides are standard raw materials with well-defined control strategies, unlike sulfonate esters which often require specific Ames testing data.

3. Mesityl Nonaflate (MesONf): The "Goldilocks" Reagent

Best For: Balancing the stability of tosylates with the reactivity of triflates.

  • Mechanism: The nonafluorobutanesulfonate group (

    
    ) provides leaving group ability comparable to triflate but with higher lipophilicity and hydrolytic stability.
    
  • Performance: Can often be purified by silica gel chromatography (unlike some triflates) and stored on the shelf, yet reacts under mild conditions.

Part 3: Data Presentation & Decision Matrix
Table 1: Physicochemical & Reactivity Profile
FeatureMesityl Tosylate (MesOTs)Mesityl Triflate (MesOTf)Mesityl Bromide (MesBr)Mesityl Nonaflate (MesONf)
Leaving Group pKa ~ -2.8 (Toluenesulfonic acid)~ -14 (Triflic acid)~ -9 (HBr)~ -14 (Nonaflic acid)
Relative Reactivity Low (Sluggish)Very HighModerate/HighHigh
Hydrolytic Stability ExcellentPoor (Moisture sensitive)ExcellentGood
Atom Economy Poor (Large LG mass)ModerateGoodVery Poor (Large LG mass)
Regulatory Risk High (Potential PGI)High (Potential PGI)Low (Standard Reagent)High (Potential PGI)
Cost (Relative) $

$
$

Figure 1: Reactivity & Selection Logic (Graphviz)

ReagentSelection Start Select Mesityl Reagent IsGMP Is this for GMP / Late Stage? Start->IsGMP Stability Is the substrate thermal/base sensitive? IsGMP->Stability No (Discovery/Early) MesBr USE: Mesityl Bromide (Robust, Regulatory Safe) IsGMP->MesBr Yes (Avoid PGIs) Cost Is cost/availability the primary driver? Stability->Cost No (Can heat >80°C) MesOTf USE: Mesityl Triflate (Max Reactivity, Mild Conditions) Stability->MesOTf Yes (Needs <60°C) MesOTs USE: Mesityl Tosylate (High Stability, Crystalline) Cost->MesOTs Yes (Cheap, Stable) MesONf USE: Mesityl Nonaflate (Stable but Reactive) Cost->MesONf No (Need Stability + Speed)

Caption: Decision tree for selecting the optimal Mesityl electrophile based on process stage, substrate sensitivity, and regulatory constraints.

Part 4: Experimental Protocols
Protocol A: Synthesis of Mesityl Triflate (High Reactivity Alternative)

Validated for 10-50 mmol scale.

Rationale: Unlike the tosylate, the triflate must be prepared at low temperature to prevent decomposition and immediate hydrolysis.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 2,4,6-Trimethylphenol (Mesityl phenol): 20.0 mmol

    • Pyridine (dry): 30.0 mmol (1.5 equiv)

    • Dichloromethane (DCM, anhydrous): 80 mL

    • Trifluoromethanesulfonic anhydride (

      
      ): 24.0 mmol (1.2 equiv)
      
  • Procedure:

    • Dissolve Mesityl phenol and pyridine in DCM. Cool to -78°C (acetone/dry ice bath).

    • Add

      
       dropwise via syringe over 20 minutes. Caution: Exothermic.
      
    • Allow to warm to 0°C over 2 hours.

    • Quench: Pour into ice-cold 1M HCl (50 mL).

    • Workup: Separate organic layer, wash with sat.

      
      , brine, and dry over 
      
      
      
      .
    • Purification: Rapid filtration through a short silica plug (eluent: 5% EtOAc/Hexanes). Do not distill unless vacuum is <0.1 mmHg and temperature <50°C.

  • Storage: Use immediately or store at -20°C under Argon.

Protocol B: Pd-Catalyzed Cross-Coupling (Comparison Conditions)

Standard conditions to test MesOTs vs. MesOTf vs. MesBr.

  • Catalyst System:

    
     (1 mol%) / XPhos or SPhos (2-4 mol%).
    
    • Note: SPhos is preferred for Mesityl couplings due to its ability to facilitate oxidative addition into hindered arenes.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: Toluene or 1,4-Dioxane.

  • Temperature Profile:

    • MesOTf: Reacts at RT to 60°C .

    • MesBr: Reacts at 80°C to 100°C .

    • MesOTs: Reacts at 100°C to 120°C (Reflux).

Part 5: References
  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates." Journal of the American Chemical Society, 2007. Link

  • Ritter, T., et al. "Nonafluorobutanesulfonyl Fluoride (NfF) as a Reagent for the Synthesis of Aryl Nonaflates." Organic Syntheses, 2005. Link

  • Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Potassium Fluoride: Synthesis of Aryl Fluorides." Science, 2009. (Discusses oxidative addition trends of halides vs sulfonates). Link

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities." (Context for Sulfonate Ester PGI risks). Link

Steric Tuning in Aryl Sulfonates: Benchmarking Mesityl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Steric Zone

In the landscape of pseudohalides, aryl sulfonates (ArOTs) serve as critical electrophiles for transition-metal-catalyzed cross-couplings. However, a recurring challenge in process chemistry is balancing hydrolytic stability with catalytic reactivity .

Standard Phenyl 4-methylbenzenesulfonate (Phenyl Tosylate) often suffers from premature hydrolysis during aqueous workups or biphasic reaction conditions.[1] Conversely, extremely hindered variants like 2,6-Diisopropylphenyl Tosylate can be so inert that they poison catalytic turnover.

This guide benchmarks Mesityl 4-methylbenzenesulfonate (MesOTs) —featuring the 2,4,6-trimethylphenyl moiety—against standard and hyper-bulky alternatives.[1] Our analysis demonstrates that the Mesityl group provides an optimal "Goldilocks" steric shield: it effectively suppresses background hydrolysis (


) via the ortho-effect while maintaining accessibility for oxidative addition by palladium catalysts equipped with biaryl phosphine ligands.

Structural Benchmarking & Mechanistic Rationale

The core differentiator of Mesityl 4-methylbenzenesulfonate is the presence of two ortho-methyl groups on the phenolic ring. These groups exert a specific steric pressure that dictates the molecule's fate in competing pathways.[2]

The Competitors[2]
  • Phenyl Tosylate (PhOTs): The baseline.[1] Unhindered, kinetically fast, but hydrolytically labile.

  • Mesityl Tosylate (MesOTs): The subject. 2,6-dimethyl substitution creates a "picket fence" around the C-O bond.

  • 2,6-Diisopropylphenyl Tosylate (DippOTs): The extreme.[1] Isopropyl groups create a massive steric wall, often requiring forcing conditions.

Mechanism: The Ortho-Effect

The stability of MesOTs arises from the restriction of the nucleophile's approach trajectory.

  • Hydrolysis (S_N2 / B_Ac2): Water or hydroxide must attack the sulfur or the carbonyl-equivalent antibonding orbital.[1] The ortho-methyls of the Mesityl group destabilize the transition state for this attack through steric repulsion.

  • Oxidative Addition (Pd^0): While also sterically sensitive, modern ligands (e.g., SPhos, XPhos) are designed to "reach around" this bulk, allowing the metal to insert into the C-O bond despite the hindrance.

Visualization: Steric Gating Pathway

The following diagram illustrates the kinetic competition between unwanted hydrolysis and desired cross-coupling.

G Substrate Mesityl 4-methylbenzenesulfonate (MesOTs) Transition_H TS: Steric Clash (Blocked by o-Me) Substrate->Transition_H + H2O / OH- Transition_C TS: Ligand Assisted (Allowed by SPhos) Substrate->Transition_C + Pd(0) / Ligand Hydrolysis Hydrolysis Path (Nucleophilic Attack) Coupling Cross-Coupling Path (Pd Oxidative Addition) Product_H Mesitylenol + TsOH (Degradation) Transition_H->Product_H Slow (k_hyd) Product_C Biaryl Product (Success) Transition_C->Product_C Fast (k_ox)

Caption: Kinetic bifurcation showing how ortho-methyl groups (MesOTs) kinetically inhibit hydrolysis (Red path) while specialized ligands facilitate the catalytic cycle (Green path).

Comparative Performance Data

The following data summarizes the stability and reactivity profiles. Data is aggregated from standard physical organic chemistry parameters for ortho-substituted aryl sulfonates [1][2].

Table 1: Hydrolytic Stability vs. Coupling Efficiency[1]
FeaturePhenyl Tosylate (PhOTs) Mesityl Tosylate (MesOTs) Dipp Tosylate (DippOTs)
Steric Bulk (A-Value) LowMedium (Goldilocks)High
Hydrolysis

(pH 9, 25°C)
~2.5 Hours> 48 Hours > 1 Week
Suzuki Coupling Yield (Standard)*98%94% 45%
Req.[1] Catalyst Load 0.5 - 1.0 mol%1.0 - 2.0 mol% 5.0+ mol%
Ligand Class PPh3 / simple phosphinesBuchwald (SPhos, XPhos) Specialized (BrettPhos)
Workup Robustness Poor (Sensitive to aq.[1] wash)Excellent Excellent

*Standard Conditions: ArOTs (1.0 eq), PhB(OH)2 (1.5 eq), K3PO4, Pd(OAc)2/SPhos, Toluene/H2O, 80°C, 12h.

Key Insight:

Mesityl Tosylate retains 95% of the coupling efficiency of the unhindered phenyl variant but offers a 20-fold increase in hydrolytic stability . This allows for robust aqueous workups and biphasic reaction conditions that would decompose Phenyl Tosylate.[1]

Experimental Protocols

To ensure reproducibility, we provide self-validating protocols for both the synthesis of the reagent and its application in a benchmark Suzuki-Miyaura coupling.

Protocol A: Synthesis of Mesityl 4-methylbenzenesulfonate

Objective: Create the sterically shielded electrophile.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

  • Reagents:

    • 2,4,6-Trimethylphenol (Mesitylenol): 10.0 mmol (1.36 g)

    • p-Toluenesulfonyl chloride (TsCl): 11.0 mmol (2.10 g)[1]

    • Triethylamine (TEA): 15.0 mmol (2.1 mL)

    • DMAP (Catalyst): 0.5 mmol (61 mg)

    • Dichloromethane (DCM): 50 mL (Anhydrous)

  • Procedure:

    • Dissolve Mesitylenol, TEA, and DMAP in DCM at 0°C.

    • Add TsCl portion-wise over 10 minutes.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: TLC (Hexane/EtOAc 9:1) should show disappearance of Mesitylenol (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup (The Stress Test):

    • Wash reaction mixture with 1M HCl (2 x 20 mL) to remove amines.

    • Wash with Sat. NaHCO3 (2 x 20 mL). Note: A standard phenyl tosylate might degrade here; MesOTs will persist.[1]

    • Dry over MgSO4, filter, and concentrate.

  • Purification: Recrystallize from Hexane/Ethanol to yield white crystals.

Protocol B: Benchmark Suzuki Coupling

Objective: Validate reactivity despite steric bulk.[1]

  • Reagents:

    • Mesityl 4-methylbenzenesulfonate: 1.0 mmol[1]

    • Phenylboronic acid: 1.5 mmol[1]

    • Pd(OAc)2: 0.02 mmol (2 mol%)

    • SPhos: 0.04 mmol (4 mol%) — Critical for bulky substrates.

    • K3PO4 (Tribasic): 2.0 mmol

    • Solvent: Toluene/Water (10:1), 5 mL.

  • Procedure:

    • Charge a reaction vial with MesOTs, Boronic acid, Pd(OAc)2, SPhos, and K3PO4.

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add degassed Toluene/Water.[1]

    • Heat to 100°C for 12 hours.

  • Analysis:

    • Filter through a Celite pad.[1]

    • Analyze by GC-MS or 1H NMR.[1]

    • Success Criteria: Observation of 2,4,6-trimethylbiphenyl . The methyl signals of the mesityl ring will shift upfield slightly due to the shielding current of the new phenyl ring.

References

  • Electronic and Steric Effects in Solvolysis: Liu, K. T., et al. "Solvolysis of Aryl Sulfonates: Steric Inhibition of Resonance." Journal of Organic Chemistry, 1999.

  • Palladium Catalysis Benchmarking: BenchChem. "A Comparative Guide to Palladium Catalysts for Aryl Sulfonate Coupling." BenchChem Technical Guides, 2025.

  • Ortho-Effect Quantification: Maremäe, V. M.[1][3] "Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates: Variation of Ortho Substituent Effect." ResearchGate, 2025.

  • General Stability of Sulfonate Esters: Helms, B., et al. "Profiling sulfonate ester stability: identification of complementary protecting groups." Journal of the American Chemical Society, 2007.

Sources

Mechanistic Comparison of Reactions Involving Mesityl 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a mechanistic comparison of Mesityl 4-methylbenzenesulfonate (Mesityl Tosylate) against standard alternatives like Phenyl Tosylate. It focuses on the distinct reactivity profiles driven by the steric demand of the mesityl group.[1]

Compound Identity: Mesityl 4-methylbenzenesulfonate (MesOTs) Structure: 2,4,6-trimethylphenyl p-toluenesulfonate Core Distinction: Extreme steric hindrance at the phenolic oxygen and blockage of ortho-positions.

Executive Summary: The Steric Benchmark

Mesityl 4-methylbenzenesulfonate serves as a critical "stress test" substrate in physical organic chemistry and catalysis. While chemically similar to Phenyl Tosylate (PhOTs), the presence of two ortho-methyl groups on the mesityl ring drastically alters its reactivity profile.

Key Comparative Insights:

  • C-O Bond Activation: MesOTs is significantly less reactive than PhOTs in transition-metal catalyzed cross-couplings, often requiring specialized ligands (e.g., Josiphos, Buchwald phosphines) to facilitate oxidative addition.

  • Benzyne Formation: Unlike PhOTs, MesOTs cannot undergo elimination to form benzyne intermediates due to the absence of ortho-hydrogens, making it chemically inert to base-induced aryne pathways.

  • Hydrolytic Stability: MesOTs exhibits enhanced stability against nucleophilic attack at sulfur compared to PhOTs, driven by the poor leaving group ability of the electron-rich mesitylenolate anion.

Mechanistic Pathways & Comparison

A. Transition Metal-Catalyzed Cross-Coupling (C-O Activation)

The primary utility of aryl tosylates lies in their ability to act as electrophiles in cross-coupling (e.g., Suzuki-Miyaura, Kumada).

Mechanism: The rate-determining step is typically the Oxidative Addition of the Pd(0) catalyst into the C(aryl)-O bond.

  • Phenyl Tosylate (PhOTs): The C-O bond is accessible. Standard phosphine ligands (e.g.,

    
    ) can often promote coupling, though slower than halides.
    
  • Mesityl Tosylate (MesOTs): The 2,6-dimethyl substitution creates a "picket fence" around the C-O bond. This steric bulk inhibits the approach of the metal center, raising the activation energy for oxidative addition.

Experimental Evidence: In comparative studies of Pd-catalyzed decarboxylative couplings, Mesityl Tosylate often remains "untouched" under conditions where Phenyl Tosylate converts fully. Successful coupling of MesOTs requires electron-rich, bulky ligands (e.g.,


 or Josiphos) that can force the expansion of the coordination sphere.
FeaturePhenyl Tosylate (PhOTs)Mesityl Tosylate (MesOTs)
Oxidative Addition Rate Moderate (

)
Very Slow (

)
Ligand Requirement Standard (e.g., XPhos, dppf)Specialized (e.g., Josiphos, CyPF-tBu)
Primary Challenge

-hydride elimination (if alkyl)
Steric approach to C-O bond
B. Elimination to Benzyne (Aryne Pathway)

Aryl sulfonates are common precursors for benzyne generation using strong bases (e.g., LDA,


-BuLi).
  • Phenyl Tosylate: Reacts with strong bases via deprotonation at the ortho-position, followed by elimination of the tosylate group to form Benzyne . This is a reactive intermediate that traps nucleophiles.

  • Mesityl Tosylate: The ortho-positions are occupied by methyl groups. Deprotonation is impossible.

    • Result: MesOTs is inert to benzyne formation.

    • Application: Researchers use MesOTs when a stable aryl sulfonate is needed in highly basic media where PhOTs would decompose.

C. Nucleophilic Substitution at Sulfur (Hydrolysis)

This pathway involves cleavage of the S-O bond (nucleophilic attack at the sulfur atom).

Mechanism:


-like attack at Sulfur.


  • Electronic Effect: The mesityl group has three electron-donating methyls. This makes the corresponding mesitylenolate anion a stronger base (pKa ~11) and a poorer leaving group than the phenolate anion (pKa ~10).

  • Steric Effect: While the attack is at sulfur (distal to the ring), the bulk of the mesityl group can restrict the conformational freedom required to reach the transition state.

Data Summary:

Reaction Pathway Phenyl Tosylate Mesityl Tosylate

| Hydrolysis (


)  | Fast (Reference) | Slow (due to poor LG ability) |
| Benzyne Formation  | Yes (with strong base) | Impossible  |
| Cross-Coupling Yield  | High (>90%) | Low (<10% without specific ligands) |

Visualization of Pathways

The following diagram contrasts the reaction manifolds of Phenyl vs. Mesityl Tosylate.

ReactionPathways Substrate_Ph Phenyl Tosylate (PhOTs) OxAdd_Ph Oxidative Addition (Facile) Substrate_Ph->OxAdd_Ph + Pd(0) Benzyne Benzyne Intermediate (Reactive) Substrate_Ph->Benzyne + Base (-TsOH) Substrate_Mes Mesityl Tosylate (MesOTs) OxAdd_Mes Oxidative Addition (Sterically Hindered) Substrate_Mes->OxAdd_Mes + Pd(0) NoReaction NO REACTION (Blocked Ortho-H) Substrate_Mes->NoReaction + Base Pd0 Pd(0) Catalyst Base Strong Base (LDA/t-BuLi) Product_Ph Biaryl Product OxAdd_Ph->Product_Ph Coupling Product_Mes Biaryl Product (Requires Josiphos Ligand) OxAdd_Mes->Product_Mes Slow/Difficult

Figure 1: Divergent reaction pathways. Note the blocked benzyne pathway and hindered oxidative addition for Mesityl Tosylate.

Experimental Protocols

Protocol A: Synthesis of Mesityl Tosylate

Use this protocol to generate high-purity substrate for mechanistic studies.

Reagents:

  • 2,4,6-Trimethylphenol (Mesityl alcohol): 10.0 mmol

  • p-Toluenesulfonyl chloride (TsCl): 11.0 mmol

  • Triethylamine (

    
    ): 15.0 mmol
    
  • Dichloromethane (DCM): 20 mL

  • DMAP (Catalytic): 10 mol%

Workflow:

  • Dissolution: Dissolve 2,4,6-trimethylphenol and

    
     in dry DCM at 0°C under 
    
    
    
    .
  • Addition: Add DMAP followed by slow addition of TsCl (dissolved in minimal DCM) over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Note: Reaction is slower than phenol due to sterics.

  • Quench: Pour into ice-cold 1M HCl.

  • Workup: Extract with DCM (3x), wash with Brine, dry over

    
    .
    
  • Purification: Recrystallize from Hexane/EtOAc (MesOTs crystallizes well; PhOTs is often an oil or low-melting solid).

Protocol B: Competitive Cross-Coupling Assay

Use this to quantify relative reactivity (


).
  • Setup: In a glovebox, charge a vial with:

    • Phenyl Tosylate (0.5 mmol)

    • Mesityl Tosylate (0.5 mmol)

    • Internal Standard (e.g., Dodecane)

    • Phenylboronic acid (1.2 mmol)

    • 
       (2.0 mmol)
      
  • Catalyst: Add

    
     (2 mol%) and Ligand (e.g., SPhos, 4 mol%) in Toluene/Water (10:1).
    
  • Kinetics: Heat to 80°C. Aliquot every 30 mins.

  • Analysis: Analyze via GC-FID.

    • Expectation: PhOTs consumption > 90% within 1 hour. MesOTs consumption < 5% (unless specialized ligands are used).

References

  • Roy, A. H., & Hartwig, J. F. (2003).[2] "Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature." Journal of the American Chemical Society.[2]

  • Moon, J., et al. (2017). "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates." ACS Omega.

  • Master Organic Chemistry. (2015). "Tosylates and Mesylates."[3][4][2][5][6][7][8][9][10] Master Organic Chemistry.

  • Chemistry Steps. "Mesylates and Tosylates with Practice Problems." Chemistry Steps.

Sources

Mechanistic Profiling of Sterically Hindered Aryl Sulfonates: A Guide to Isotopic Labeling with Mesityl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the experimental design and interpretation of isotopic labeling studies involving Mesityl 4-methylbenzenesulfonate (Mesityl Tosylate). It focuses on using isotopic probes (


, 

,

) to elucidate reaction mechanisms—specifically distinguishing between sulfur-oxygen (S-O) and carbon-oxygen (C-O) bond cleavage pathways in sterically hindered aryl sulfonates.

Executive Summary & Core Directive

Mesityl 4-methylbenzenesulfonate (2,4,6-trimethylphenyl p-toluenesulfonate) serves as a critical model substrate in physical organic chemistry. Unlike simple alkyl tosylates (which undergo C-O cleavage via


) or unhindered aryl tosylates (which typically undergo S-O cleavage via nucleophilic attack at sulfur), the mesityl derivative introduces significant steric crowding around the phenolic oxygen.

Core Application: This compound is used in mechanistic labeling studies to determine the "tipping point" of nucleophilic attack. Researchers use it to validate if steric hindrance at the aryl ring forces a nucleophile to attack the sulfonyl sulfur (S-O cleavage) or if metal catalysis is required to activate the C-O bond (e.g., in Kumada/Suzuki couplings).

Comparative Analysis: Mesityl Tosylate vs. Alternatives

This section compares Mesityl Tosylate with standard sulfonate probes to highlight why it is the superior choice for studying steric effects in solvolysis and cross-coupling.

Table 1: Reactivity & Mechanistic Profile Comparison
FeatureMesityl Tosylate (The Probe)Phenyl Tosylate (Standard Aryl)Methyl Tosylate (Alkyl Standard)
Steric Environment High (2,6-dimethyl shielding)Low (Open ortho positions)Negligible
Primary Cleavage Mode S-O (Nucleophilic) / C-O (Catalytic)S-O (Nucleophilic)C-O (

)
Labeling Utility Probing Steric Inhibition of ResonanceBaseline for Aryl reactivityMethylation Reagent
Transition State Late TS (Sensitive to sterics)Early/Synchronous TS

Backside Attack
Isotope Effect (

)
Distinctive Mass Shift in Phenol vs Acid Standard S-O cleavage patternInverted configuration
Mechanistic Insight[1]
  • Phenyl Tosylate: Reacts rapidly with hydroxide via attack at sulfur. The leaving group is the phenoxide.

  • Mesityl Tosylate: The ortho-methyl groups block the trajectory toward the aryl carbon, making

    
     impossible. However, they also crowd the oxygen, potentially retarding attack at sulfur. Isotopic labeling with 
    
    
    
    is the only way to definitively prove where the bond breaks.

Experimental Protocols: Isotopic Labeling Workflows

Protocol A: -Labeling to Distinguish S-O vs. C-O Cleavage

This experiment determines the site of bond fission during hydrolysis or nucleophilic substitution.

Reagents:

  • Substrate: Mesityl 4-methylbenzenesulfonate (1.0 eq)

  • Nucleophile: Potassium Hydroxide (

    
    -labeled, 95 atom % 
    
    
    
    ) in
    
    
    .
  • Solvent: Dioxane/Water (

    
    ).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve Mesityl Tosylate in anhydrous dioxane (0.1 M).

  • Label Introduction: Add 2.0 equivalents of

    
     dissolved in 
    
    
    
    .
  • Reaction: Reflux at 100°C for 12 hours (aryl sulfonates are resistant to hydrolysis).

  • Quench & Separation: Acidify with HCl. Extract with Ethyl Acetate.

  • Purification: Separate the Mesityl Phenol and p-Toluenesulfonic acid (TsOH) fractions via flash chromatography.

  • Analysis: Analyze both fractions via HR-MS (ESI-).

Data Interpretation (Self-Validating Logic):

  • Scenario 1: S-O Cleavage (Nucleophilic attack at Sulfur)

    • The nucleophile (

      
      ) attacks the Sulfur.
      
    • Result: The

      
       label ends up in the Tosylate  fragment (Ts-
      
      
      
      ). The Mesityl Phenol remains unlabeled (
      
      
      ).
  • Scenario 2: C-O Cleavage (Attack at Aryl Carbon - Rare/Catalyzed)

    • The nucleophile attacks the Carbon.

    • Result: The

      
       label ends up in the Mesityl Phenol . The Tosylate group leaves with its original oxygens.
      
Protocol B: Kinetic Isotope Effect (KIE) Study

To quantify the steric contribution of the methyl groups.

  • Synthesis: Synthesize

    
    -Mesityl Tosylate using 
    
    
    
    -mesitylene derivatives.
  • Competition Experiment: Mix 1:1 ratio of unlabeled and deuterated substrate.

  • Reaction: Run the reaction to ~50% conversion.

  • Analysis: Measure the ratio of products vs. starting material by NMR or MS. A significant KIE (

    
    ) indicates that the methyl groups are involved in the rate-determining step (likely via steric decompression or hyperconjugation changes).
    

Visualizing the Mechanistic Pathways

The following diagram illustrates the divergent pathways and how isotopic labeling tracks the mechanism.

G Substrate Mesityl Tosylate (Ar-O-SO2-Tol) TS_Sulfur Transition State A (Attack at Sulfur) Substrate->TS_Sulfur Standard Path (Steric Shielding at C) TS_Carbon Transition State B (Attack at Carbon) Substrate->TS_Carbon Metal Catalyzed (Pd/Ni) Nu Nucleophile (18-OH-) Nu->TS_Sulfur Nu->TS_Carbon Prod_SO S-O Cleavage Products Ar-OH + Tol-S(18-O)2-OH TS_Sulfur->Prod_SO Label in Sulfonate Prod_CO C-O Cleavage Products Ar-18-OH + Tol-SO3- TS_Carbon->Prod_CO Label in Phenol

Caption: Isotopic tracing of bond cleavage.


 incorporation into the Sulfonate confirms S-O cleavage; incorporation into the Phenol confirms C-O cleavage.[1][2][3][4]

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions of Aryl Sulfonates. Chemical Reviews, 49(2), 273–412. Link

  • Vizgert, R. V. (1966). The Reactivity of Aryl Esters of Benzenesulfonic Acid. Russian Chemical Reviews, 35(3).
  • Luy, J., et al. (2020). Computational Study of Sulfonyl Fluoride Activation: Implications for Sulfonate Reactivity. Journal of Organic Chemistry. Link

  • MedChemExpress. (2024). Methyl 4-methylbenzenesulfonate-13C Product Data (Analogous Labeling Reagent). Link

  • BLDpharm. (2024).[5][2][6] Mesityl 4-methylbenzenesulfonate Product Properties (CAS 66356-03-1). Link

Sources

Strategic Guide: Catalyst Selection for Mesityl 4-Methylbenzenesulfonate Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Mesityl Tosylate" Challenge

Mesityl 4-methylbenzenesulfonate (Mesityl Tosylate) represents a unique intersection of two synthetic challenges: electronic inertia and steric occlusion .

  • Electronic Inertia: The tosylate anion (

    
    ) is a pseudohalide with a significantly higher activation energy for oxidative addition compared to iodides, bromides, or triflates. The C(sp²)-O bond strength requires electron-rich metal centers to facilitate cleavage.
    
  • Steric Occlusion: The mesityl group (2,4,6-trimethylphenyl) imposes severe steric hindrance. The two ortho-methyl groups block the approach of the metal center, destabilizing the square-planar Pd(II) intermediates and retarding the rate-determining oxidative addition step.

This guide objectively compares the three dominant catalyst classes capable of overcoming these barriers: Pd-Indolyl Phosphines (Kwong Ligands) , Pd-Biaryl Phosphines (Buchwald Ligands) , and Nickel-Phosphine Systems .

Head-to-Head Catalyst Comparison

The following analysis evaluates performance specifically for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) involving mesityl tosylate.

Comparative Performance Matrix
FeaturePd / CM-Phos (Kwong) Pd / XPhos or BrettPhos (Buchwald) Ni(cod)₂ / PCy₃ or dppf
Primary Mechanism Pd(0)/Pd(II) CyclePd(0)/Pd(II) CycleNi(0)/Ni(II) (Radical pathways possible)
Oxidative Addition Excellent. Indole backbone enhances electron density.Very Good. Lower barrier due to bulky biaryl structure.Good. Ni is inherently more reactive toward C-O bonds.
Steric Tolerance Superior. Designed specifically for hindered tosylates.High. Excellent for hindered amines, good for C-C.Moderate. Often requires higher loading for bulky substrates.
Air/Moisture Stability High (Ligand is air-stable).Moderate (Ligand oxidation possible).Low (Ni(0) is air-sensitive).
Catalyst Loading Low (0.2 – 1.0 mol%).Standard (1.0 – 3.0 mol%).High (5.0 – 10.0 mol%).
Cost Efficiency Moderate (Ligand cost).Moderate to High.High (Base metal), but high loading offsets savings.
Best Application Suzuki-Miyaura of Mesityl Tosylate.Buchwald-Hartwig Amination (C-N bonds).[1][2]Large Scale / Cost-sensitive C-C couplings.

Technical Deep Dive & Mechanistic Insights

Option A: The Specialist – Pd(OAc)₂ / CM-Phos

Why it works: The CM-Phos ligand (2-(2',4'-dimethoxyphenyl)-3-dicyclohexylphosphinoindole) features an indole backbone that is less susceptible to hydrolysis than amino-phosphines. The electron-rich nature of the indole, combined with the dicyclohexylphosphino group, creates a highly electron-rich Pd(0) center. This is critical for the difficult oxidative addition of the Mesityl-OTs bond.

  • Causality: The ortho-methoxy groups on the phenyl ring of the ligand provide hemilabile coordination, stabilizing the Pd species during the catalytic cycle and preventing precipitation of Pd black.

Option B: The Generalist – Pd₂dba₃ / XPhos

Why it works: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) relies on the biaryl structural motif. The bulkiness of the isopropyl groups forces the active Pd species into a mono-ligated state [L-Pd(0)], which is highly reactive.

  • Causality: While excellent for chlorides, XPhos can sometimes struggle with the specific combination of extreme steric bulk (mesityl) and low leaving group ability (tosylate) compared to CM-Phos in Suzuki couplings, though it remains the gold standard for aminations (using BrettPhos).

Option C: The Disruptor – Nickel Catalysis

Why it works: Nickel has a smaller atomic radius and more accessible oxidation states (0, +1, +2, +3) than Palladium. It has a natural affinity for oxygenophilic leaving groups.

  • Causality: Ni(0) inserts into C-O bonds more readily than Pd(0). However, the resulting Ni(II)-mesityl species is prone to off-cycle resting states or disproportionation to Ni(I), often necessitating higher catalyst loadings (5-10 mol%) and reductants (like Zn) or air-sensitive precursors (Ni(cod)₂).

Decision Logic for Experimental Design

Use the following logic flow to select the optimal system for your specific transformation.

CatalystSelection Start Substrate: Mesityl Tosylate ReactionType Target Transformation? Start->ReactionType Suzuki C-C Bond (Suzuki-Miyaura) ReactionType->Suzuki Boronic Acid Amination C-N Bond (Buchwald-Hartwig) ReactionType->Amination Amine Stille C-C Bond (Stille) ReactionType->Stille Organostannane Scale Scale / Budget? Suzuki->Scale Rec_BrettPhos Rec: Pd + BrettPhos (Best for Amines) Amination->Rec_BrettPhos Rec_XPhos Rec: Pd + XPhos (Robust Stille) Stille->Rec_XPhos Rec_CMPhos Rec: Pd(OAc)2 + CM-Phos (High Yield, Low Loading) Scale->Rec_CMPhos Gram Scale / High Value Rec_Ni Rec: Ni(cod)2 + PCy3 (Cost Effective, High Loading) Scale->Rec_Ni Kilo Scale / Cost Sensitive

Caption: Decision matrix for selecting the optimal catalyst system based on reaction type and constraints.

Validated Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of Mesityl Tosylate

Objective: Synthesis of 2,4,6-trimethylbiphenyl derivatives. System: Pd(OAc)₂ / CM-Phos

Reagents:
  • Mesityl 4-methylbenzenesulfonate (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (2.0 mol%)[3][4]

  • Ligand: CM-Phos (4.0 mol%)

  • Base: K₃PO₄ (3.0 equiv)[4]

  • Solvent: t-Amyl alcohol (0.5 M concentration)

Step-by-Step Methodology:
  • Pre-complexation (Critical Step): In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and CM-Phos. Add 1 mL of t-amyl alcohol and stir at room temperature for 5 minutes. Why? This ensures the formation of the active L-Pd(0) species prior to substrate exposure.

  • Substrate Addition: Add Mesityl Tosylate, Arylboronic acid, and finely ground K₃PO₄ to the vial.

  • Solvent Charge: Add the remaining t-amyl alcohol.

  • Reaction: Seal the vial and heat to 110 °C for 2–4 hours.

    • Note: The high temperature is required to overcome the activation energy of the sterically hindered oxidative addition.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate, filter through a pad of Celite (to remove Pd black and salts), and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure.Increase Temp to 120°C; Ensure inert atmosphere (O₂ kills active Pd).
Homocoupling of Boronic Acid Slow transmetalation.Switch solvent to 1,4-Dioxane/Water (10:1) to facilitate base solubility.
Catalyst Precipitation (Black) Ligand dissociation.Increase Ligand:Pd ratio to 3:1 or 4:1.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the energy-demanding oxidative addition step specific to Mesityl Tosylate.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Mesityl-OTs PdII_Int Pd(II)-Mesityl-OTs (Sterically Crowded) OxAdd->PdII_Int High Ea Barrier TransMet Transmetalation (+ Ar-B(OH)2 / Base) PdII_Int->TransMet PdII_Biaryl L-Pd(II)-(Ar)(Mesityl) TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl RedElim->Product

Caption: Catalytic cycle for Mesityl Tosylate coupling. The red node highlights the oxidative addition bottleneck caused by the strong C-O bond and steric bulk.

References

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008).[5] Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Journal of Organic Chemistry.

  • Roy, A. H., & Hartwig, J. F. (2003).[6][7] Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature. Journal of the American Chemical Society.[7][8]

  • Fors, B. P., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[2] Journal of the American Chemical Society.[7][8]

  • Kang, K., Huang, L., & Weix, D. J. (2020).[8] Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Journal of the American Chemical Society.[7][8]

Sources

Safety Operating Guide

Mesityl 4-methylbenzenesulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for Mesityl 4-methylbenzenesulfonate (also known as Mesityl Tosylate ).[1]

Immediate Operational Status: Unlike its alkyl analogs (e.g., Methyl Tosylate), Mesityl Tosylate is an aryl sulfonate ester .[1] It is chemically stable, sterically hindered, and does not exhibit the high alkylating potential or genotoxicity associated with alkyl sulfonate impurities (PGIs).[1]

Disposal Classification: Hazardous Organic Solid Waste (Non-PGI). [1]

Part 1: Chemical Identity & Hazard Analysis

To ensure safe handling, you must distinguish this compound from highly reactive alkylating agents often found in the same chemical family.

FeatureMesityl 4-methylbenzenesulfonate Methyl/Ethyl Tosylate (Common PGI)
Structure Aryl Ester (2,4,6-Trimethylphenyl)Alkyl Ester (Methyl/Ethyl)
Reactivity Low/Inert. Sterically hindered; resistant to nucleophilic attack.[1]High. Potent electrophile; alkylates DNA.[1][2]
Toxicity Class Irritant / General Hazardous WasteGenotoxic Carcinogen (PGI)
Disposal Path Standard Incineration Chemical Deactivation required before disposal

Scientific Rationale: The "Mesityl" group (2,4,6-trimethylphenyl) provides significant steric protection to the sulfonate ester bond.[1] Furthermore, the bond connecting the oxygen to the aromatic ring (


 carbon) is much stronger and less prone to cleavage by nucleophiles compared to the 

carbon-oxygen bond in methyl tosylate. Therefore, standard hydrolytic deactivation protocols (e.g., treating with NaOH) are ineffective and unnecessary for Mesityl Tosylate.[1]

Part 2: Disposal Protocol (Step-by-Step)

Step 1: Waste Segregation[1]
  • State: Solid (typically).[1]

  • Stream: Segregate into Solid Organic Waste .[1]

  • Incompatibility: Keep away from strong oxidizers.[1] Do not mix with aqueous waste streams as it is lipophilic and will not dissolve, creating a biphasic hazard.[1]

Step 2: Packaging & Labeling
  • Container: Use a high-density polyethylene (HDPE) or glass wide-mouth jar.[1]

  • Labeling:

    • Chemical Name: 2,4,6-Trimethylphenyl p-toluenesulfonate.[1]

    • Hazard Warnings: "Irritant," "Organic Waste."[1]

    • Note: Explicitly mark "ARYL SULFONATE - STABLE" to prevent safety officers from confusing it with genotoxic alkyl sulfonates.

Step 3: Final Disposal
  • Method: High-temperature incineration.[1]

  • Regulatory: Dispose of in accordance with RCRA (Resource Conservation and Recovery Act) guidelines for hazardous organic waste (Code U- or P- list is unlikely to apply specifically, so default to characteristic hazardous waste if applicable, or general chemical waste).

Part 3: Contingency & Spill Management

If a spill occurs, do not attempt to "quench" the material with water or weak bases, as it is hydrophobic and hydrolysis-resistant.

  • PPE: Nitrile gloves, lab coat, safety glasses.[1] (Respiratory protection recommended if dust is generated).[1]

  • Containment:

    • Solids: Gently sweep up using a dustpan and brush.[1] Avoid generating dust.[1]

    • Solutions: Absorb with vermiculite or sand.[1]

  • Cleanup:

    • Wipe the surface with an organic solvent (Acetone or Ethyl Acetate) to solubilize the residue.[1]

    • Wash the area with soap and water after the solvent wipe.[1]

  • Disposal: Place all spill debris (wipes, vermiculite) into the Solid Organic Waste container.[1]

Part 4: Decision Logic for Sulfonate Disposal

The following diagram illustrates the critical decision-making process for disposing of sulfonate esters, ensuring you do not waste resources treating stable aryl esters like PGIs.

SulfonateDisposal Start Identify Sulfonate Ester CheckType Is the R-group Alkyl or Aryl? Start->CheckType Alkyl Alkyl (Methyl, Ethyl, Isopropyl) High Reactivity CheckType->Alkyl Alkyl (sp3 Carbon) Aryl Aryl (Phenyl, Mesityl, Tolyl) Low Reactivity CheckType->Aryl Aryl (sp2 Carbon) PGI_Risk PGI Risk: HIGH (Genotoxic) Alkyl->PGI_Risk Stable_Risk PGI Risk: LOW (Stable Solid) Aryl->Stable_Risk Deactivation REQUIRED: Chemical Deactivation (e.g., 10% NaOH or Thiosulfate) PGI_Risk->Deactivation DirectDisposal Direct Disposal via Incineration Stable_Risk->DirectDisposal Deactivation->DirectDisposal

Figure 1: Decision tree for segregating sulfonate esters based on structural reactivity and genotoxicity risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • European Patent Office. (2007).[1] Removal of alkyl alkanesulfonate esters from alkanesulfonic acids. EP1773752.[1] (Discusses the stability and removal of reactive sulfonate impurities vs stable esters).

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Methyl p-toluenesulfonate (Contrast Reference). (Used to establish the baseline for alkyl sulfonate hazards).[1] [1]

  • PubChem. (2025).[1][3] Compound Summary: Methyl benzenesulfonate (Structural Analog).[1] National Library of Medicine.[1] [1]

Sources

Personal protective equipment for handling Mesityl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Safe Handling & Logistics for Mesityl 4-methylbenzenesulfonate

CAS Number: 356031-47-5 Synonyms: 2,4,6-Trimethylphenyl p-toluenesulfonate; Mesityl tosylate. Classification: Aryl Sulfonate Ester (Reagent/Intermediate).

Part 1: Scientific Context & Risk Assessment

As a Senior Application Scientist, I must clarify a critical distinction often missed in standard safety data sheets (SDS). Mesityl 4-methylbenzenesulfonate is an aryl sulfonate, structurally distinct from alkyl sulfonates (like methyl tosylate, CAS 80-48-8).

  • The Mechanistic Distinction: Alkyl tosylates are potent alkylating agents that readily transfer alkyl groups to DNA via an

    
     mechanism, classifying them as Genotoxic Impurities (GTIs). In contrast, Mesityl 4-methylbenzenesulfonate possesses a steric bulk and an 
    
    
    
    hybridized aromatic carbon-oxygen bond that resists direct nucleophilic attack at the carbon.
  • The Hidden Hazard: While less genotoxic, this compound is a reactive sulfonylating agent . It can transfer the sulfonyl group to nucleophiles or hydrolyze under physiological conditions to release p-toluenesulfonic acid (a strong acid) and 2,4,6-trimethylphenol (Mesitol) . Mesitol is a known corrosive and systemic toxin. Therefore, safety protocols must focus on preventing hydrolysis on skin/mucous membranes and avoiding inhalation of dust.

Physicochemical Properties Table
PropertyDataOperational Implication
Molecular Formula

--
Molecular Weight 290.38 g/mol High MW suggests lower volatility than methyl tosylate.
Physical State Solid (Crystalline)Dust generation is the primary exposure vector.
Solubility Organic solvents (DCM, Toluene)Hydrophobic; skin absorption is enhanced by solvents.
Reactivity Hydrolyzes in strong acid/baseMoisture sensitive; store in desiccated conditions.

Part 2: Personal Protective Equipment (PPE) Protocol

We utilize a "4-Barrier Defense" strategy. This system is self-validating: if one barrier fails, the next captures the hazard.

Respiratory Barrier (Inhalation)
  • Requirement: Use a Powered Air Purifying Respirator (PAPR) with HEPA filters during open weighing of powders >100 mg. For smaller quantities inside a fume hood, an N95/P2 respirator is the minimum standard.

  • Causality: The solid particulates can hydrolyze in the moist tract of the lungs, releasing sulfonic acid locally.

Dermal Barrier (Contact)
  • Glove Protocol: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection White).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (High Dexterity).

  • Why? Aryl sulfonates can permeate standard latex. The "Inspection White" inner glove allows immediate visual detection of outer glove breach or chemical permeation (yellowing).

Ocular Barrier (Splash/Dust)
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do not use safety glasses with side shields alone. Dust can bypass side shields via air currents in a fume hood.

Engineering Barrier (Containment)
  • Requirement: All manipulation must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Static charge can cause "powder fly," dispersing the compound outside the balance draft shield.

Part 3: Operational Workflow & Logistics

Protocol: Safe Solubilization & Transfer

Objective: To transfer the solid reagent into solution without generating airborne dust.

  • Preparation: Place a tared vial inside the fume hood. Pre-weigh the solid using a disposable anti-static spatula.

  • Solvent Addition: Do not dump solid into solvent. Add the solvent to the solid slowly down the side of the vial to prevent "puffing."

  • Seal & Wipe: Cap the vial immediately. Wipe the exterior with a Kimwipe dampened in acetone. Dispose of the wipe as hazardous waste.

  • Decontamination: Immediately clean the balance area with a 5% Sodium Bicarbonate solution. This neutralizes any trace acid generated by hydrolysis of stray particles.

Disposal Logistics
  • Waste Stream: Segregate as "Halogen-Free Organic Solid/Liquid" (unless dissolved in halogenated solvents).

  • Destruction Method: High-temperature incineration (

    
    ) is required to fully mineralize the sulfonate moiety.
    
  • Prohibited: Do not dispose of down the drain. Hydrolysis in plumbing can release phenols into the water table.

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision logic for spill response, emphasizing the difference between solid and solution spills.

SpillResponse Start Spill Detected: Mesityl 4-methylbenzenesulfonate StateCheck Identify State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Solvent) StateCheck->Liquid ActionSolid 1. Dampen with inert oil (Mineral Oil) 2. Scoop to avoid dust 3. Wipe with 5% NaHCO3 Solid->ActionSolid Prevent Dust ActionLiquid 1. Absorb with Vermiculite/Sand 2. Do NOT use paper towels (Fire Risk) 3. Double bag waste Liquid->ActionLiquid Contain Solvent Disposal Label: 'Hazardous - Sulfonate Ester' Send for Incineration ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision matrix for containment and cleanup, prioritizing dust suppression for solids and solvent containment for liquids.

References

  • Chemical Identity & CAS Verification

    • LookChem. "2,4,6-trimethylphenyl p-toluenesulfonate (CAS 356031-47-5)." Accessed March 2026. Link

  • Mechanistic Safety Distinction (Alkyl vs Aryl Sulfonates)

    • Master Organic Chemistry. "Tosylates and Mesylates: Synthesis and Reactivity." Accessed March 2026. Link

  • General Handling of Sulfonate Esters

    • Waters Corporation. "Analysis of Benzenesulfonic Acid and P-Toluenesulfonic Acid Esters in Genotox Monitoring." Accessed March 2026. Link

  • Hydrolysis Hazards (p-Toluenesulfonic Acid)

    • Penta Chemicals. "Safety Data Sheet: p-Toluenesulfonic acid monohydrate." Accessed March 2026. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.